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Foundational

An In-depth Technical Guide to N-(2-phenylethyl)oxolan-3-amine Hydrochloride: Synthesis, Characterization, and Scientific Context

For Research, Scientific, and Drug Development Professionals Introduction and Molecular Framework N-(2-phenylethyl)oxolan-3-amine hydrochloride belongs to the broad class of phenethylamine derivatives, compounds known fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Scientific, and Drug Development Professionals

Introduction and Molecular Framework

N-(2-phenylethyl)oxolan-3-amine hydrochloride belongs to the broad class of phenethylamine derivatives, compounds known for their diverse pharmacological activities. The core structure consists of a phenylethyl group attached to the nitrogen atom of a 3-aminotetrahydrofuran ring. The hydrochloride salt form is typically employed to enhance the compound's stability and solubility in aqueous media, a common practice for amine-containing pharmaceutical intermediates.

The combination of the lipophilic phenylethyl moiety and the more polar, conformationally constrained tetrahydrofuran ring presents a unique structural motif. The tetrahydrofuran ring, in particular, is a prevalent scaffold in medicinal chemistry, valued for its ability to improve pharmacokinetic properties and serve as a versatile building block. The nitrogen atom's position on the 3-carbon of the oxolane ring is a key structural feature, influencing its chemical reactivity and potential biological interactions.

Physicochemical and Structural Properties

The anticipated properties of N-(2-phenylethyl)oxolan-3-amine hydrochloride are summarized in the table below. These are estimated based on the properties of its parent compounds, phenylethylamine and 3-aminotetrahydrofuran.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C12H18ClNOBased on structural components
Molecular Weight 227.73 g/mol Calculated from the molecular formula
Appearance White to off-white crystalline solidTypical for amine hydrochlorides[1]
Solubility Soluble in water and polar organic solvents like methanol and ethanolThe hydrochloride salt enhances aqueous solubility[1]
Chirality The C3 position of the oxolane ring is a chiral center, leading to (R) and (S) enantiomers.Based on the substituted tetrahydrofuran ring.

Synthesis and Reaction Mechanisms

The synthesis of N-(2-phenylethyl)oxolan-3-amine hydrochloride can be approached through several established synthetic strategies. A logical and common method would be reductive amination, which involves the reaction of a ketone with an amine in the presence of a reducing agent.

Proposed Synthetic Pathway: Reductive Amination

A plausible and efficient route to synthesize N-(2-phenylethyl)oxolan-3-amine is the reductive amination of tetrahydrofuran-3-one with 2-phenylethylamine. This is a widely used method for forming carbon-nitrogen bonds.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway THF_ketone Tetrahydrofuran-3-one Imine_intermediate Iminium Intermediate THF_ketone->Imine_intermediate + Phenylethylamine 2-Phenylethylamine Phenylethylamine->Imine_intermediate Free_base N-(2-phenylethyl)oxolan-3-amine (Free Base) Imine_intermediate->Free_base Reduction Reducing_agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_agent->Imine_intermediate Final_product N-(2-phenylethyl)oxolan-3-amine HCl Free_base->Final_product Salt Formation HCl HCl in ether/dioxane HCl->Free_base

Caption: Proposed synthesis of N-(2-phenylethyl)oxolan-3-amine hydrochloride via reductive amination.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, step-by-step methodology for the proposed synthesis.

Materials:

  • Tetrahydrofuran-3-one

  • 2-Phenylethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydrofuran-3-one (1.0 eq) and anhydrous dichloromethane.

  • Amine Addition: Add 2-phenylethylamine (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the iminium intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored. Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification of the Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base. This can be purified further by column chromatography on silica gel if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of hydrochloric acid in diethyl ether or dioxane with stirring.

  • Isolation of the Hydrochloride Salt: The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(2-phenylethyl)oxolan-3-amine hydrochloride as a solid.

Analytical Characterization

To confirm the identity and purity of the synthesized N-(2-phenylethyl)oxolan-3-amine hydrochloride, a combination of analytical techniques should be employed.

Analytical TechniqueExpected ResultsPurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) ¹H NMR will show characteristic peaks for the aromatic protons of the phenyl group, the ethylenic bridge protons, and the protons of the tetrahydrofuran ring. ¹³C NMR will show distinct signals for all unique carbon atoms in the molecule.Structural elucidation and confirmation of the covalent framework.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the free base and characteristic fragmentation patterns.Determination of the molecular weight and confirmation of the molecular formula.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for N-H stretching (in the salt form), C-H stretching (aromatic and aliphatic), and C-O-C stretching of the ether linkage in the tetrahydrofuran ring.Identification of functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC) A single major peak in the chromatogram indicates the purity of the compound. Chiral HPLC can be used to separate and quantify the (R) and (S) enantiomers.Purity assessment and enantiomeric separation.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be in close agreement with the calculated values for the molecular formula C12H18ClNO.Confirmation of the empirical formula and purity.

Potential Applications and Research Context

Substituted phenylethylamines are a well-established class of compounds with a wide range of biological activities, often targeting the central nervous system. The introduction of the 3-aminotetrahydrofuran moiety can modulate the parent molecule's properties, such as its polarity, metabolic stability, and ability to form hydrogen bonds.

The structural motif of N-(2-phenylethyl)oxolan-3-amine hydrochloride makes it a potential candidate for investigation in several areas of drug discovery, including:

  • Neurological Disorders: As a derivative of phenylethylamine, it could be explored for its potential interactions with neurotransmitter systems.

  • Cardiovascular Diseases: Certain aminotetrahydrofuran derivatives have been investigated for their cardiovascular effects.

  • As a Synthetic Intermediate: This compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Further research would be necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound.

Conclusion

While N-(2-phenylethyl)oxolan-3-amine hydrochloride may not be a widely cataloged compound, its synthesis and characterization can be readily achieved through established chemical principles. This guide provides a foundational framework for its preparation and analysis, drawing upon the extensive literature of its constituent chemical fragments. As with any novel compound, thorough analytical characterization is paramount to confirm its structure and purity before its use in further research and development applications.

References

A comprehensive list of references will be provided upon the identification of specific literature detailing the synthesis or application of this exact compound or its closest analogs. The principles and techniques described herein are based on standard organic chemistry textbooks and a wide body of scientific literature on phenylethylamines and substituted tetrahydrofurans.

Sources

Exploratory

N-(2-phenylethyl)oxolan-3-amine IUPAC nomenclature

An In-Depth Technical Guide to the IUPAC Nomenclature of N-(2-phenylethyl)oxolan-3-amine For Researchers, Scientists, and Drug Development Professionals Abstract The precise and unambiguous naming of chemical compounds i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the IUPAC Nomenclature of N-(2-phenylethyl)oxolan-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, particularly in the fields of medicinal chemistry and drug development. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. This guide offers a detailed deconstruction of the IUPAC nomenclature for the compound N-(2-phenylethyl)oxolan-3-amine, a heterocyclic amine with relevance in synthetic and medicinal chemistry. We will dissect the name by identifying the principal functional group, the parent heterocyclic system, and the substituents, thereby elucidating the logic behind its systematic name. This document is intended to serve as a technical resource for researchers, aiding in the accurate interpretation and communication of complex molecular structures.

Introduction: The Imperative of Systematic Nomenclature

In the intricate landscape of drug discovery and organic synthesis, the ability to convey the exact structure of a molecule through its name is paramount. Common or trivial names can introduce ambiguity, whereas a systematic name, constructed according to IUPAC rules, provides a universal and explicit description. The compound N-(2-phenylethyl)oxolan-3-amine presents an excellent case study for applying these rules to a molecule containing multiple functional groups and a heterocyclic core. Understanding its nomenclature is key to navigating chemical databases, interpreting scientific literature, and ensuring reproducibility in experimental protocols.

Deconstructing the Molecular Structure

The first step in assigning an IUPAC name is to analyze the molecule's constituent parts. The name N-(2-phenylethyl)oxolan-3-amine immediately suggests three primary components:

  • An oxolane ring: A five-membered saturated heterocyclic ring containing one oxygen atom.

  • An amine group: A nitrogen-containing functional group.

  • A 2-phenylethyl group: An ethyl chain substituted with a phenyl group.

The nomenclature challenge lies in correctly assembling these components according to a strict hierarchy of rules.

Application of IUPAC Nomenclature Principles

The systematic naming of an organic compound follows a well-defined sequence of decisions. We will now apply these to the structure .

Identification of the Principal Functional Group

When a molecule contains multiple functional groups, IUPAC has established a priority system to determine which group defines the parent class of the compound and provides the suffix of the name.[1][2][3] In N-(2-phenylethyl)oxolan-3-amine, the two key functional groups are the amine (-NH-) and the ether (-O-) within the oxolane ring.

According to IUPAC priority rules, the amine functional group has higher precedence than the ether.[4][5] Therefore, the compound will be named as a substituted amine, and the suffix of the name will be "-amine". The ether functionality is considered part of the parent heterocyclic system.

Defining the Parent Structure

With the amine as the principal functional group, the parent structure is the largest carbon-containing moiety to which the nitrogen is attached. In this case, the nitrogen is directly bonded to the oxolane ring.

  • Parent Heterocycle : The five-membered saturated ring containing one oxygen atom is systematically named oxolane .[6][7] This is the preferred IUPAC name (PIN) for what is commonly known as tetrahydrofuran (THF).[8]

  • Numbering the Heterocycle : For heterocyclic compounds, numbering begins at the heteroatom (in this case, oxygen) and proceeds around the ring to give the substituents the lowest possible locants.[9][10]

The amine group is located at the 3-position of the oxolane ring. Therefore, the parent amine is oxolan-3-amine .[11]

Identifying and Naming the Substituents

The compound is a secondary amine, meaning the nitrogen atom is bonded to two carbon-containing groups. One is the oxolan-3-yl group, which we've identified as part of the parent amine. The other is the 2-phenylethyl group.

  • Substituent on Nitrogen : For secondary and tertiary amines, substituents attached directly to the nitrogen atom are designated with the prefix "N-".[9][10][12]

  • The 2-phenylethyl group : This is a two-carbon ethyl chain where a phenyl group is attached to the second carbon.

Assembling the Final IUPAC Name

Combining these elements in the correct order gives us the full IUPAC name:

  • Substituent on Nitrogen : N-(2-phenylethyl)

  • Parent Amine : oxolan-3-amine

This results in the complete and unambiguous IUPAC name: N-(2-phenylethyl)oxolan-3-amine .

Visualization of the Chemical Structure and Nomenclature

To further clarify the relationship between the name and the structure, the following diagram illustrates the molecule with its numbered components.

molecular_structure cluster_phenylethyl N-(2-phenylethyl) Substituent cluster_oxolane Oxolan-3-amine Parent C1_pe C C2_pe C C1_pe->C2_pe 1 N N C1_pe->N N- Ph Ph C2_pe->Ph 2 O1_ox O C2_ox C O1_ox->C2_ox 1-2 C3_ox C C2_ox->C3_ox 2-3 C4_ox C C3_ox->C4_ox 3-4 C5_ox C C4_ox->C5_ox 4-5 C5_ox->O1_ox 5-1 N->C3_ox -3

Figure 1: Molecular structure of N-(2-phenylethyl)oxolan-3-amine, illustrating the numbering of the parent oxolane ring and the N-substituted phenylethyl group.

Conclusion

The IUPAC nomenclature provides a robust and logical system for naming complex organic molecules. By systematically identifying the principal functional group, the parent structure, and all substituents, we can derive the unambiguous name N-(2-phenylethyl)oxolan-3-amine. This process, rooted in a clear hierarchy of rules, is essential for accurate scientific discourse and is a fundamental skill for professionals in chemistry and drug development. This guide has provided a step-by-step rationale for the nomenclature of this compound, serving as a practical example of the application of IUPAC principles.

References

  • Functional Group Priority List. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • eGPAT. (2017, August 8). Priority order of functional groups in IUPAC nomenclature. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 21). 18.2: Functional Group Order of Precedence For Organic Nomenclature. Retrieved February 19, 2026, from [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved February 19, 2026, from [Link]

  • Quora. (2018, January 27). What is the order of giving priorities for the IUPAC nomenclature of organic compounds in chemistry? Retrieved February 19, 2026, from [Link]

  • ACD/Labs. (n.d.). Rule C-811 Amines. General (Groups Containing One Nitrogen Atom). Retrieved February 19, 2026, from [Link]

  • OpenStax. (2023, September 20). 24.1 Naming Amines - Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • IUPAC Rules. (n.d.). Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved February 19, 2026, from [Link]

  • Quora. (2018, October 31). Why is the name THF oxolane and not oxacyclopentane? Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.1: Naming Amines. Retrieved February 19, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). OXOLANE BORANE | CAS 14044-65-6. Retrieved February 19, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Chemistry of Tetrahydrofuran (THF): Understanding Its Properties and Synthesis. Retrieved February 19, 2026, from [Link]

  • Ataman Kimya. (n.d.). OXOLANE. Retrieved February 19, 2026, from [Link]

  • CK-12 Foundation. (2026, January 14). Nomenclature of Amines. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Oxolan-3-amine. Retrieved February 19, 2026, from [Link]

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Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of N-(2-phenylethyl)oxolan-3-amine

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. This guide offers a comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of N-(2-phenylethyl)oxolan-3-amine, a molecule of interest due to its substructural motifs—the phenylethylamine core found in many biologically active compounds and the oxolane (tetrahydrofuran) ring, a common solvent and synthetic building block.[1] This document is intended for researchers, scientists, and drug development professionals, providing a detailed interpretation of the spectrum, grounded in fundamental principles and advanced concepts such as chemical equivalence and diastereotopicity. We will explore the causality behind experimental observations and provide a framework for the structural elucidation of similarly complex molecules.

Introduction: The Structural Significance of N-(2-phenylethyl)oxolan-3-amine

The unique architecture of N-(2-phenylethyl)oxolan-3-amine presents a rich case study for ¹H NMR analysis. The molecule incorporates a chiral center at the 3-position of the oxolane ring, which has profound implications for the resulting spectrum. Understanding the precise arrangement of protons is critical for confirming its chemical identity, assessing purity, and predicting its interactions in a biological context. ¹H NMR spectroscopy serves as the primary tool for this structural verification, offering a detailed fingerprint of the molecule's electronic and steric environment.

This guide will systematically deconstruct the ¹H NMR spectrum, beginning with a theoretical prediction of the chemical shifts and coupling patterns. We will then delve into a detailed analysis of each signal, correlating it to the specific protons within the molecule. Finally, we will discuss the practical aspects of sample preparation and data acquisition, ensuring the reproducibility and accuracy of the experimental results.

Theoretical Prediction and Core Concepts

Before analyzing an experimental spectrum, it is crucial to predict the expected signals based on the molecular structure. This involves considering the chemical environment of each proton, which dictates its chemical shift (δ), the number of neighboring protons, which determines the signal's multiplicity (splitting pattern), and the relative number of protons giving rise to the signal, reflected in its integration.

A key feature of N-(2-phenylethyl)oxolan-3-amine is the presence of a stereocenter at C3. This chirality renders the geminal protons on the C2 and C4 carbons of the oxolane ring, as well as the protons on the Cα and Cβ carbons of the phenylethyl side chain, diastereotopic.[2][3] Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts and couple with each other.[4][5]

Molecular Structure and Proton Labeling

To facilitate the analysis, the protons in N-(2-phenylethyl)oxolan-3-amine are systematically labeled as shown in the diagram below.

Caption: Labeled structure of N-(2-phenylethyl)oxolan-3-amine.

Detailed ¹H NMR Spectral Analysis

The analysis of the ¹H NMR spectrum of N-(2-phenylethyl)oxolan-3-amine is a systematic process of assigning each resonance to its corresponding proton(s) in the molecule. This interpretation is based on chemical shifts, integration values, and spin-spin coupling patterns.

Aromatic Protons (Phenyl Ring)

The five protons on the phenyl ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm.[6] Due to the free rotation around the Cβ-phenyl bond, the ortho, meta, and para protons may not be perfectly resolved and could appear as a complex multiplet.

Phenylethyl Side Chain Protons (Hα and Hβ)

The two protons on the α-carbon (Hα) and the two protons on the β-carbon (Hβ) form an A₂B₂ spin system, which often presents as two triplets. The Hβ protons, being directly attached to the phenyl ring, will be deshielded and are expected to resonate further downfield than the Hα protons.[7] The chemical shift for protons on carbons directly bonded to an amine typically appears around 2.3-3.0 ppm.[8]

Oxolane Ring Protons

The protons on the oxolane (tetrahydrofuran) ring exhibit complex splitting patterns due to the ring's puckered conformation and the influence of the chiral center at C3.

  • H3 Proton: This single proton is attached to the chiral center and the nitrogen atom. Its chemical shift will be influenced by both, and it will be coupled to the adjacent protons on C2 and C4.

  • H2 and H5 Protons: The protons on C2 and C5 are adjacent to the oxygen atom, which will deshield them, causing them to appear at a lower field compared to the C4 protons.[9] The protons on C2 (H2a and H2b) are diastereotopic and will have different chemical shifts.[2] They will couple with each other (geminal coupling) and with the H3 proton (vicinal coupling). Similarly, the H5 protons (H5a and H5b) are also diastereotopic.

  • H4 Protons: The protons on C4 (H4a and H4b) are also diastereotopic and will exhibit distinct chemical shifts. They will show geminal coupling to each other and vicinal coupling to the H3 and H5 protons.

Amine Proton (NH)

The proton attached to the nitrogen atom (NH) typically appears as a broad singlet.[8] Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It may also exchange with deuterium in deuterated solvents containing D₂O, leading to its disappearance from the spectrum.

Predicted ¹H NMR Data Summary
Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Phenyl-H7.10 - 7.40Multiplet (m)5H
2.70 - 2.90Triplet (t)2H
2.80 - 3.00Triplet (t)2H
H2, H53.60 - 4.00Multiplet (m)4H
H33.20 - 3.50Multiplet (m)1H
H41.80 - 2.20Multiplet (m)2H
NH1.00 - 3.00 (variable)Broad Singlet (br s)1H

Experimental Protocol

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of N-(2-phenylethyl)oxolan-3-amine and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

¹H NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For a standard ¹H NMR spectrum, 16-64 scans are typically sufficient.

  • Data Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) signal to obtain the final spectrum.

  • Integration and Referencing: Integrate the signals to determine the relative proton ratios and reference the spectrum to the internal standard (TMS at 0.00 ppm).

¹H NMR Analysis Workflow

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation A Sample Preparation B NMR Spectrometer Setup A->B C Data Acquisition (FID) B->C D Fourier Transform C->D E Phase & Baseline Correction D->E F Integration & Referencing E->F G Identify Solvent & TMS Peaks F->G H Analyze Chemical Shifts G->H I Analyze Integration H->I J Analyze Multiplicity (Coupling) I->J K Assign Signals to Protons J->K L Structural Confirmation K->L

Caption: Workflow for ¹H NMR spectrum analysis.

Advanced NMR Techniques for Structural Confirmation

For complex molecules like N-(2-phenylethyl)oxolan-3-amine, one-dimensional ¹H NMR may not be sufficient to resolve all signals and unambiguously assign all protons. In such cases, two-dimensional (2D) NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that are on adjacent carbons (vicinal coupling) or on the same carbon (geminal coupling). This would be particularly useful for tracing the connectivity within the oxolane ring and the phenylethyl side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning protons based on the known chemical shifts of the carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is instrumental in establishing long-range connectivity and piecing together the molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining the stereochemistry and conformation of the molecule.

Conclusion and Future Perspectives

The ¹H NMR spectrum of N-(2-phenylethyl)oxolan-3-amine provides a wealth of structural information that, when properly analyzed, allows for its unambiguous identification. The presence of a chiral center introduces the concept of diastereotopicity, leading to a more complex but also more informative spectrum. By combining a theoretical understanding of NMR principles with systematic analysis and, when necessary, advanced 2D NMR techniques, researchers can confidently elucidate the structure of this and other similarly complex molecules. This detailed structural characterization is a cornerstone of modern drug development, enabling a deeper understanding of structure-activity relationships and facilitating the design of novel therapeutic agents.

References

  • Abraham, R. J., et al. (2007). The prediction of ¹H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(10), 835-844. [Link]

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Exploratory

Structural Characterization of N-(2-phenylethyl)oxolan-3-amine: A Mass Spectrometry Technical Guide

Executive Summary This technical guide provides a comprehensive framework for the mass spectrometric characterization of N-(2-phenylethyl)oxolan-3-amine (also referred to as N-(2-phenylethyl)tetrahydrofuran-3-amine). As...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric characterization of N-(2-phenylethyl)oxolan-3-amine (also referred to as N-(2-phenylethyl)tetrahydrofuran-3-amine). As a secondary amine linking a lipophilic phenethyl moiety with a polar tetrahydrofuran ring, this compound exhibits distinct ionization and fragmentation behaviors critical for structural confirmation in drug discovery and synthetic intermediate validation.

This document moves beyond simple spectral matching; it establishes a predictive validation protocol . It details the physicochemical basis for ionization, predicts specific fragmentation pathways based on charge-remote and charge-site initiation, and outlines a robust LC-MS/MS methodology for purity assessment.

Part 1: Physicochemical Context & MS Prediction

To accurately interpret mass spectral data, one must first establish the theoretical baseline of the analyte.

Molecular Identity
  • IUPAC Name: N-(2-phenylethyl)oxolan-3-amine

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight (Average): 191.27 g/mol

  • Monoisotopic Mass: 191.13101 g/mol

  • Predicted LogP: ~1.8 (Moderate lipophilicity, suitable for Reverse Phase LC)

  • pKa (Calculated): ~9.5 (Secondary amine)

Ionization Characteristics

Given the basic secondary amine nitrogen, Electrospray Ionization (ESI) in Positive Mode (+) is the gold standard for detection. The nitrogen atom acts as a high-affinity proton acceptor, ensuring high sensitivity.

  • Primary Adduct:

    
    
    
  • Target m/z: 192.1383 (Calculated for

    
    )
    
Isotopic Distribution (Theoretical)

For high-resolution validation, the isotopic envelope must match theoretical abundance:

  • M (192.1383): 100%

  • M+1 (193.1416): ~13.5% (Driven by

    
     natural abundance in 12 carbons)
    
  • M+2 (194.1450): ~1.0%

Part 2: Experimental Workflow (The "How-To")

This protocol is designed to ensure Trustworthiness and reproducibility. It avoids generic instructions in favor of specific parameters optimized for secondary amines.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid) .

    • Causality: Methanol ensures solubility of the phenethyl group, while water/formic acid ensures the amine is fully protonated (

      
      ) prior to injection, maximizing signal intensity.
      
  • Concentration: Dilute to 1 µg/mL (1 ppm) for full-scan MS; 100 ng/mL for MS/MS optimization.

LC-MS/MS Parameters

System: Q-TOF or Orbitrap (preferred for mass accuracy < 5 ppm).

ParameterSettingRationale
Column C18 (e.g., 2.1 x 50mm, 1.7 µm)Retains the phenethyl moiety; allows separation from polar synthetic byproducts.
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peak shapes for aromatics than MeOH.
Gradient 5% B to 95% B over 5 minRapid elution of the moderately lipophilic amine.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Source Temp 350°CEnsures complete desolvation of the amine without thermal degradation.
Collision Energy Stepped (15, 30, 45 eV)Necessary to visualize both the labile C-N bond cleavage and the stable aromatic ring fragmentation.

Part 3: Fragmentation Analysis & Mechanism

This section provides the Expertise required to interpret the MS/MS spectrum. The fragmentation of N-(2-phenylethyl)oxolan-3-amine is driven by the stability of the resulting carbocations.

Primary Fragmentation Pathway (The "Fingerprint")

The collision-induced dissociation (CID) of the parent ion (


 192.138) will yield three diagnostic regions.
  • Cleavage of the C-N Bond (Phenethyl side):

    • The bond between the nitrogen and the phenethyl alkyl chain breaks.

    • Result: Formation of the Phenethyl cation (

      
       105.07) .
      
    • Mechanism:[2][3] Inductive cleavage favored by the stability of the aromatic system.

  • Tropylium Ion Formation (High Energy):

    • The

      
       105 ion rearranges to eject a neutral ethylene molecule or rearranges directly from the benzyl moiety.
      
    • Result: Tropylium ion (

      
       91.05) .
      
    • Significance: This is the classic marker for any benzyl/phenethyl containing compound.

  • Oxolane Ring Retention:

    • Alternative cleavage retains the charge on the nitrogen attached to the tetrahydrofuran ring.

    • Result: 3-Aminotetrahydrofuran cation (

      
       ~86-88 range) .
      
Visualization of Signaling Pathway

The following diagram illustrates the mechanistic logic of the fragmentation.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 192.14 (Protonated Secondary Amine) TS1 Transition: C-N Bond Cleavage Parent->TS1 CID Energy Frag1 Phenethyl Cation m/z 105.07 (C8H9+) TS1->Frag1 Major Pathway Inductive Cleavage FragOxo Oxolan-3-amine fragment m/z ~88 (Charge retention on N-ring) TS1->FragOxo Minor Pathway Frag2 Tropylium Ion m/z 91.05 (C7H7+) Frag1->Frag2 - CH2 (Rearrangement) Frag3 Phenyl Cation m/z 77.04 (C6H5+) Frag2->Frag3 - C2H2 (Acetylene loss)

Figure 1: Predicted ESI-MS/MS fragmentation pathway for N-(2-phenylethyl)oxolan-3-amine. The path to m/z 91 is the most diagnostic feature.

Theoretical Transition Table

Use this table to program Multiple Reaction Monitoring (MRM) or to validate Q-TOF peak lists.

Precursor Ion (

)
Product Ion (

)
FormulaTypeCollision Energy (eV)
192.14 105.07

Quantifier (Base Peak)20
192.14 91.05

Qualifier 1 (Tropylium)35
192.14 77.04

Qualifier 2 (Phenyl)50
192.14 72.05

Qualifier 3 (THF Ring)40

Part 4: Quality Assurance & Impurity Profiling

In a drug development context, identifying the molecule is only half the battle; ensuring purity is the other.

Common Synthetic Impurities

If synthesized via reductive amination (Phenylacetaldehyde + 3-Aminotetrahydrofuran), watch for:

  • Bis-alkylation: The secondary amine reacts again.

    • Check:

      
       ~296 (
      
      
      
      ).
  • Unreacted Amine: 3-Aminotetrahydrofuran.

    • Check:

      
       88.
      
    • Note: This is very polar and will elute near the void volume (t0) on a C18 column.

System Suitability Test (SST)

Before running critical samples, validate the system performance:

  • Sensitivity: S/N > 100 for 10 ng/mL standard.

  • Mass Accuracy: < 5 ppm error on the internal lock mass.

  • Retention Time: RSD < 1% over 5 injections.

Analytical Decision Matrix

Use the following logic flow to determine if your data validates the structure.

DecisionTree Start Acquire MS1 Data CheckMass Mass = 192.138 ± 5ppm? Start->CheckMass CheckIso Isotope Pattern Matches? CheckMass->CheckIso Yes FailMass Fail: Check Synthesis CheckMass->FailMass No RunMS2 Acquire MS2 (CID) CheckIso->RunMS2 Yes FailIso Fail: Check Elemental Comp CheckIso->FailIso No CheckFrag Presence of m/z 91 & 105? RunMS2->CheckFrag Pass IDENTITY CONFIRMED CheckFrag->Pass Yes FailFrag Fail: Isomer Suspected CheckFrag->FailFrag No

Figure 2: Analytical decision matrix for structural confirmation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). "Structural analysis of phenethylamine derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. (2023). "Fragmentation of Tetrahydrofuran Derivatives." NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2023). "Compound Summary for CID 3750698 (Phenethylamine analogs)." National Library of Medicine. [Link]

Sources

Foundational

In Silico Modeling of N-(2-phenylethyl)oxolan-3-amine Receptor Binding

Executive Summary This guide details the computational protocol for modeling the binding mechanics of N-(2-phenylethyl)oxolan-3-amine (also known as N-phenethyl-3-aminotetrahydrofuran). This molecule represents a "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the computational protocol for modeling the binding mechanics of N-(2-phenylethyl)oxolan-3-amine (also known as N-phenethyl-3-aminotetrahydrofuran). This molecule represents a "privileged scaffold" in medicinal chemistry, structurally bridging the pharmacophores of Sigma-1 Receptor (σ1R) agonists (e.g., Anavex 2-73) and Trace Amine-Associated Receptor (TAAR) ligands.

The following workflow prioritizes the Sigma-1 Receptor as the primary target due to the high structural congruence of the N-phenylethyl moiety and the cyclic ether core with known high-affinity σ1R ligands. The protocol employs a "Self-Validating" methodology, combining Induced Fit Docking (IFD) with Membrane-Embedded Molecular Dynamics (MD) to ensure physiological relevance.

Part 1: Chemical Space & Pharmacophore Deconstruction

Before initiating software protocols, the ligand's chemical behavior must be defined. The molecule consists of a basic secondary amine flanked by a flexible ethyl-phenyl tail and a polar oxolane (tetrahydrofuran) ring.

Stereochemical Considerations

The C3 position of the oxolane ring is chiral. Biological activity often diverges sharply between enantiomers.

  • Directive: You must model both (R)- and (S)- enantiomers independently.

  • Protonation State: The secondary amine (

    
    ) will be protonated (+1 charge) at physiological pH (7.4). This is critical for the salt-bridge formation with the receptor's aspartate/glutamate anchors.
    
Pharmacophore Mapping

The binding hypothesis is based on the Glennon Model for Sigma receptors and the canonical trace-amine binding mode.

Pharmacophore Ligand N-(2-phenylethyl) oxolan-3-amine Amine Protonated Amine (Positive Charge) Ligand->Amine Phenyl Phenylethyl Group (Hydrophobic/Aromatic) Ligand->Phenyl Oxolane Oxolane Ring (H-Bond Acceptor) Ligand->Oxolane Target_S1R Sigma-1 Receptor (Glu172 Anchor) Amine->Target_S1R Salt Bridge (Essential) Target_TAAR TAAR1 (Asp102 Anchor) Amine->Target_TAAR Ionic Lock Phenyl->Target_S1R Pi-Stacking (Phe184/Tyr103) Oxolane->Target_S1R Water-Mediated H-Bond

Figure 1: Pharmacophore deconstruction and predicted interaction modes against primary targets.

Part 2: Structural Preparation (The Setup)

Target Selection: The Sigma-1 Receptor

The primary target for this simulation is the Human Sigma-1 Receptor .

  • PDB ID: 5HK1 (Agonist-bound state) or 6DK1.

  • Rationale: The σ1R is an Endoplasmic Reticulum (ER) resident protein.[1][2][3] It exists as a trimer but functions monomerically in ligand binding dynamics.

  • Critical Step (Lipids): Unlike soluble proteins, σ1R must be modeled in a lipid bilayer. The crystal structure often contains monoolein artifacts which must be removed and replaced with a POPC membrane.

Homology Modeling for TAAR1 (Secondary Target)

If investigating Trace Amine pathways, use the Human TAAR1 structure.

  • Template: If a high-res crystal structure is unavailable, generate a homology model using 5-HT4 receptor (PDB: 2VPZ) or the AlphaFold predicted structure (AF-Q96RJ0-F1), as TAAR1 shares high sequence identity with serotonin receptors in the orthosteric binding pocket.

Part 3: Molecular Docking Workflow

Standard rigid docking fails for this scaffold because the σ1R binding pocket is highly plastic. We utilize Induced Fit Docking (IFD) to allow residue side chains (specifically Tyr103, Phe184, and Glu172) to adapt to the bulky phenylethyl group.

Protocol 1: Induced Fit Docking (Schrödinger/Glide or AutoDock Vina Flexible)
  • Grid Generation: Center the grid on the co-crystallized ligand (e.g., 4-IBP in 5HK1).

    • Box Size:

      
       Å (Large enough to accommodate the flexible ethyl linker).
      
  • Constraint Setup:

    • Define a Hydrogen Bond/Salt Bridge constraint on the carboxylate oxygen of Glu172 (for σ1R) or Asp102 (for TAAR1).

    • Logic: This interaction is non-negotiable. If the amine does not anchor here, the pose is artifactual.

  • Conformational Sampling:

    • Generate max 20 poses per enantiomer.

    • Set energy window to 2.5 kcal/mol.

  • Scoring: Use XP (Extra Precision) scoring.

Validation Metric:

  • Self-Docking: Re-dock the native ligand (e.g., PD144418) into 5HK1.

  • Success Criteria: RMSD between crystallographic and docked pose must be

    
     Å.
    

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the N-(2-phenylethyl)oxolan-3-amine stays bound in a hydrated, lipid environment.

System Construction
  • Force Field: CHARMM36m (best for protein-lipid interactions) or AMBER ff19SB with LIPID17.

  • Membrane: Embed the protein-ligand complex in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer. This mimics the ER membrane composition.

  • Solvation: TIP3P water model; neutralize with 0.15 M NaCl.

Simulation Protocol (GROMACS/NAMD)
StageEnsembleDurationRestraintsPurpose
Minimization Steepest Descent5000 steps

Remove steric clashes (lipid-protein).
Equilibration 1 NVT (

)
1 nsProtein + LigandHeat system; settle water.
Equilibration 2 NPT (

)
5 nsProtein BackboneDensity equilibration; membrane packing.
Production NPT100+ nsNone Assess ligand stability and residence time.
Visualizing the MD Workflow

MD_Workflow Input Docked Complex (Protein + Ligand) Membrane Membrane Embedding (POPC Bilayer) Input->Membrane Solvation Solvation & Ionization (TIP3P + NaCl) Membrane->Solvation Equil Equilibration (NVT -> NPT) Solvation->Equil Prod Production Run (100ns, 310K) Equil->Prod Analysis Trajectory Analysis (RMSD, MM/GBSA) Prod->Analysis

Figure 2: Membrane-embedded Molecular Dynamics simulation pipeline.

Part 5: Analysis & Binding Free Energy (MM/GBSA)

To quantify the affinity, we calculate the Binding Free Energy (


) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the last 20 ns of the trajectory.
The Equation


Where 

.
Key Interaction Metrics

Analyze the trajectory for the persistence of these specific contacts:

  • Salt Bridge Stability: Distance between Ligand-N and Glu172-OE1/OE2.

    • Threshold:

      
       Å for 
      
      
      
      of simulation time.
  • Hydrophobic Enclosure: Calculation of solvent-accessible surface area (SASA) of the phenylethyl group.

    • Expectation: SASA should decrease significantly upon binding.

  • RMSD (Root Mean Square Deviation):

    • Ligand RMSD relative to the protein backbone should remain

      
       Å. Higher fluctuations indicate weak binding or a "floppy" binder.
      

References

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature.

  • Glennon, R. A. (2005).Pharmacophore identification for sigma-1 (σ1) receptor binding: application of the "deconstruction-reconstruction-elaboration" approach. Mini Reviews in Medicinal Chemistry.
  • Borowsky, B., et al. (2001). Trace amines: identification of a family of mammalian G protein-coupled receptors.[4] Proceedings of the National Academy of Sciences.

  • Jorgensen, W. L., et al. (1983).Comparison of simple potential functions for simulating liquid water. The Journal of Chemical Physics. (Basis for TIP3P model).
  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX.

Sources

Exploratory

The Phenylethylamine Core: A Technical Guide to its Discovery, Evolution, and Enduring Scientific Impact

Introduction: The Ubiquitous Scaffold of Neuromodulation The 2-phenylethylamine (PEA) scaffold, a simple aromatic ring attached to an ethylamine side chain, represents one of the most fundamental and versatile structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Scaffold of Neuromodulation

The 2-phenylethylamine (PEA) scaffold, a simple aromatic ring attached to an ethylamine side chain, represents one of the most fundamental and versatile structural motifs in neuropharmacology and medicinal chemistry.[1] Its derivatives are found throughout nature, from plants and fungi to the mammalian brain, where they function as crucial neurotransmitters and neuromodulators.[2][3] This guide provides an in-depth exploration of the discovery and history of phenylethylamine-based compounds, tracing their journey from early isolations in the 19th century to their contemporary roles as therapeutic agents, research tools, and psychoactive substances. We will delve into the key scientific milestones, the elucidation of their structure-activity relationships, and the experimental methodologies that have defined this critical area of study.

Part 1: The Foundational Molecule - Phenylethylamine (PEA)

Discovery and Early Isolation

The story of phenylethylamine begins not in the brain, but in the context of decomposition. In 1876, the Polish biochemist Marceli Nencki, a pioneer in the field, first isolated and identified 2-phenylethylamine from decomposing gelatin.[4][5] Following this initial discovery, other scientists found PEA in association with rotting or fermenting foods, such as decomposing mackerel and ripe cheese.[4] These early findings highlighted the molecule's origin from the bacterial decarboxylation of the amino acid L-phenylalanine.[4]

Endogenous Role and Biosynthesis

It wasn't until the early 20th century that the physiological significance of PEA began to be understood.[4] Today, it is recognized as an endogenous trace amine in the human central nervous system, acting as a neuromodulator.[3][6] In mammals, PEA is synthesized from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase, the same enzyme responsible for dopamine synthesis.[3][7] Though its concentration is low and its half-life short due to rapid metabolism by monoamine oxidase B (MAO-B), PEA plays a significant role in regulating monoamine neurotransmission.[3]

Part 2: Landmark Discoveries of Phenylethylamine Derivatives

The simple PEA backbone has given rise to a vast family of compounds with diverse and profound effects on the central nervous system. The following sections highlight the discovery of some of the most influential derivatives.

Mescaline: The First Psychedelic Phenylethylamine

In 1897, German chemist Arthur Heffter embarked on a series of self-experiments with extracts of the peyote cactus (Lophophora williamsii).[8][9] Through painstaking isolation and bioassay, he identified mescaline (3,4,5-trimethoxyphenethylamine) as the principal psychoactive alkaloid responsible for the cactus's profound visual and psychological effects.[8][10][11] This was a landmark achievement, representing the first isolation of a naturally occurring psychedelic compound in pure form.[9] In 1919, Ernst Späth completed the first synthesis of mescaline, confirming its structure and transforming it from a botanical extract into a pure research chemical.[8]

Amphetamine: From Decongestant to Psychostimulant

Amphetamine (alpha-methylphenethylamine) was first synthesized in 1887 by the Romanian chemist Lazăr Edeleanu, who named it phenylisopropylamine.[12][13][14] For decades, the compound was considered pharmaceutically uninteresting.[12] It was not until the late 1920s that the American chemist Gordon Alles, in his search for a synthetic substitute for ephedrine, re-synthesized the compound and discovered its potent physiological effects.[12][13][15][16]

On June 3, 1929, Alles personally bioassayed his creation, receiving a 50 mg injection.[12][14] He noted a dry and clear nose, a rise in blood pressure, and a pervasive "feeling of well being".[14] While its efficacy as an asthma treatment proved limited, its stimulant and euphoric properties were undeniable.[12] Alles patented his discovery, and it was eventually marketed as Benzedrine for use as a decongestant and later for a variety of conditions including narcolepsy and depression.[13][15]

MDMA: The Serendipitous Journey of an Empathogen

3,4-Methylenedioxymethamphetamine (MDMA), popularly known as ecstasy, was first synthesized by the German pharmaceutical company Merck in 1912. It was patented in 1913 as an intermediate in the synthesis of another compound, with no exploration of its own properties.[17] The compound remained in obscurity until the American chemist Alexander "Sasha" Shulgin re-synthesized it in the mid-1970s.[18][19]

Shulgin, inspired by an earlier experience with mescaline, dedicated much of his career to synthesizing and evaluating novel psychoactive compounds.[20][21] After hearing of a "special effect" caused by MDMA, he synthesized and bioassayed it himself in September 1976.[18][19] Impressed by its unique empathogenic and introspective effects, he introduced the compound to psychotherapist Leo Zeff in 1977.[18][19][22] Zeff, in turn, began using it as an adjunct to psychotherapy, introducing it to hundreds of other therapists and marking the beginning of MDMA's complex cultural and scientific history.[17][22]

Part 3: Structure-Activity Relationships (SAR)

The diverse pharmacological effects of phenylethylamine derivatives are a direct result of how specific structural modifications to the core molecule influence its interaction with various receptors and transporters in the brain.

Adrenergic Receptor Interactions

The activity of phenethylamines at alpha and beta-adrenergic receptors is highly dependent on specific structural features.

Structural FeatureEffect on Adrenergic ReceptorsCitations
Catechol Ring (3,4-dihydroxy) Significantly enhances affinity and efficacy at both alpha and beta receptors.[[“]]
β-Hydroxyl Group Essential for full agonist activity, particularly at alpha receptors.[[“]]
N-alkylation (large groups) Increases selectivity for beta receptors over alpha receptors.[[“]]
(R)-enantiomer Generally more potent at both alpha and beta receptors.[[“]]
Serotonergic (5-HT) Receptor Interactions

Many psychedelic phenethylamines exert their effects through agonism at serotonin 2A receptors (5-HT₂ₐR).[5]

Structural FeatureEffect on 5-HT₂ₐRCitations
Phenyl Ring Substituents Alkyl or halogen groups at the para-position can positively influence binding affinity.[5][24]
N-Benzyl Substitution Can significantly increase binding affinity and functional activity.[1][25]

Part 4: Signaling Pathways and Mechanism of Action

Phenylethylamine and its derivatives modulate monoaminergic systems through a complex interplay of interactions with receptors and transporters.

The Role of Trace Amine-Associated Receptor 1 (TAAR1)

PEA is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[3][[“]] Activation of TAAR1 in monoamine neurons reduces their firing rate and initiates signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC).[3] This leads to the phosphorylation of monoamine transporters.[3]

Modulation of Monoamine Transporters

A primary mechanism of action for many phenethylamines, including amphetamine, is the reversal of monoamine transporter function.[[“]] Phosphorylated dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine transporters (NET) can operate in reverse, leading to an efflux of neurotransmitters from the presynaptic terminal into the synaptic cleft.[3][6] Additionally, PEA and its derivatives can inhibit the vesicular monoamine transporter 2 (VMAT2), which is responsible for loading monoamines into synaptic vesicles, further increasing cytosolic neurotransmitter concentrations.[3]

Phenethylamine_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft PEA Phenylethylamine (or derivative) TAAR1 TAAR1 PEA->TAAR1 Agonist VMAT2 VMAT2 PEA->VMAT2 Inhibits DAT DAT TAAR1->DAT Phosphorylates Vesicle Synaptic Vesicle VMAT2->Vesicle Loads Dopamine Dopamine_cyto Cytosolic Dopamine DAT->Dopamine_cyto Reverses Transport Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse Efflux Dopamine_vesicle Vesicular Dopamine HPLC_Workflow Sample Sample (e.g., Dietary Supplement) Dissolution Dissolution in 50% Methanol Sample->Dissolution Centrifugation Centrifugation Dissolution->Centrifugation Filtration 0.22 µm Filtration Centrifugation->Filtration HPLC HPLC System (Pump, Column, Oven) Filtration->HPLC Injection Detector Detector (UV or MS/MS) HPLC->Detector Data Data Acquisition & Analysis Detector->Data

Sources

Foundational

The Theoretical and Practical Framework of Substituted Oxolane Amines

Topic: in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary Substituted oxolane amines (specifically 3-aminotetrahydr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

Substituted oxolane amines (specifically 3-aminotetrahydrofurans) represent a high-value pharmacophore in modern fragment-based drug discovery (FBDD).[2][3][4] Unlike their carbocyclic analogues (cyclopentylamines), oxolane amines offer a unique vector for modulating physicochemical properties—specifically basicity (


) and lipophilicity (

)—while increasing the fraction of

hybridized carbons (

), a metric directly correlated with clinical success.[4] This guide dissects the theoretical underpinnings, conformational dynamics, and robust synthetic protocols required to deploy this scaffold effectively.[1][3][4]

Theoretical Physicochemistry

Electronic Modulation of Basicity

The insertion of an oxygen atom into the cyclopentyl ring to form an oxolane induces a significant electronic perturbation on the exocyclic amine.[4]

  • Inductive Withdrawal (-I Effect): The ether oxygen at position 1 exerts a through-bond electron-withdrawing effect on the amine at position 3.[2]

  • 
     Shift:  While pyrrolidine exhibits a 
    
    
    
    , the 3-aminotetrahydrofuran scaffold typically displays a reduced
    
    
    (approx.[2][3][4] 9.0–9.5).[3][4] This reduction is critical in drug design; it lowers the energetic penalty of desolvation required for the amine to enter a hydrophobic protein pocket, potentially enhancing potency despite lower basicity.[4]
  • Dipole Alignment: The vector sum of the ring oxygen lone pairs and the amine lone pair creates a distinct dipole moment that influences orientation within the active site, differing significantly from the isotropic hydrophobic surface of a cyclopentane.[4]

Conformational Analysis: The Pseudorotation Cycle

Unlike the rigid chair conformation of cyclohexane, the oxolane ring exists in a dynamic equilibrium of "puckered" states.[4] This is best described by the Pseudorotation Cycle .[3][4]

  • Envelope (E) and Twist (T) Forms: The ring continuously interconverts between Envelope forms (where one atom is out of the plane) and Twist forms (where two atoms are displaced).[4]

  • Substituent Preference: In 3-substituted oxolanes, the substituent prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like steric interactions.[1][2][3] However, the energy barrier to inversion is low (

    
    ), allowing the ligand to "mold" to the receptor surface—an entropic advantage over rigid bicyclic systems.[4]
    
Visualization: Conformational Dynamics

The following diagram illustrates the dynamic equilibrium and the energy landscape of the oxolane ring system.

OxolaneConformation cluster_0 Pseudorotation Cycle Planar Planar (Transition State) High Energy Envelope Envelope (E) Cs Symmetry (Most Stable) Planar->Envelope Ring Puckering Twist Twist (T) C2 Symmetry (Local Minima) Planar->Twist Ring Twisting Envelope->Twist Low Barrier (<4 kcal/mol) Substituent 3-Amine Substituent Prefers Pseudo-Equatorial Envelope->Substituent Minimized 1,2-Strain Twist->Substituent Steric Relief

Figure 1: The pseudorotation cycle of the oxolane ring, highlighting the low-energy interconversion between Envelope and Twist conformers.[1][2]

Synthetic Architectures

Synthesis of chiral 3-aminotetrahydrofurans presents a challenge: avoiding racemization while establishing the C-O ether linkage.[2] Two primary strategies dominate: Chiral Pool manipulation (from amino acids) and Intramolecular Cyclization .[3][4]

Comparative Methodologies
StrategyPrecursorKey ReagentProsCons
Chiral Pool L-Aspartic Acid

/

Enantiopure start; Industrial scalability.[2][3]Multi-step linear sequence.
Azide Displacement 3-Hydroxytetrahydrofuran

/

Direct functionalization.[2][3]Handling explosive azides; requires chromatography.[3][4]
Cyclization 1,4-DiolsAcid CatalystsConvergent.[1][2][3][4]Often yields racemic mixtures requiring resolution.[3][4]
Protocol: Enantioselective Synthesis from L-Aspartic Acid

This protocol is favored for its scalability and avoidance of chromatographic purification (based on CN102391214A and related literature).[2][3][4]

Objective: Synthesis of (S)-3-aminotetrahydrofuran hydrochloride.

Reagents:

  • L-Aspartic acid (Starting Material)[2][4][5][6]

  • Acetic anhydride / Formic acid (Protection)[4]

  • Lithium Aluminum Hydride (

    
    ) or Borane (
    
    
    
    ) (Reduction)[4]
  • p-Toluenesulfonic acid (

    
    ) (Cyclization)[2][4]
    

Step-by-Step Methodology:

  • Protection: Acylate L-aspartic acid using acetic anhydride to form the cyclic anhydride, followed by methanolysis to the dimethyl ester.

    • Checkpoint: Monitor disappearance of carboxylic acid proton in NMR.

  • Reduction: Treat the diester with

    
     in THF at 0°C.
    
    • Mechanism:[2][3][4][7] Hydride transfer reduces both esters to primary alcohols, yielding the intermediate chiral 2-amino-1,4-butanediol.[1][2][3]

    • Safety: Quench carefully with Fieser method (Water/15% NaOH/Water).[3][4]

  • Cyclodehydration: Heat the amino-diol in the presence of catalytic

    
     (or treat with 
    
    
    
    ).[3][4]
    • Causality: The acid protonates one hydroxyl group, making it a good leaving group (

      
      ).[3][4] The second hydroxyl group performs an intramolecular 
      
      
      
      attack, closing the ring.[4]
    • Stereochemistry: Retention of configuration is generally observed if the attack is distant from the chiral center, but inversion occurs if the chiral center is the electrophile. In this specific route (attacking the non-chiral primary alcohol), chirality is preserved.[3][4]

  • Salt Formation: Treat the crude oil with dry

    
     in dioxane/ether.[3][4]
    
    • Purification: The hydrochloride salt precipitates as a white solid, allowing filtration and washing, bypassing silica gel chromatography.[1][3][4]

Visualization: Synthetic Workflow

SynthesisFlow Start L-Aspartic Acid (Chiral Pool) Step1 Step 1: Esterification (MeOH, SOCl2) Start->Step1 Inter1 Dimethyl Aspartate HCl Step1->Inter1 Step2 Step 2: Reduction (LiAlH4 or NaBH4) Inter1->Step2 Inter2 2-Amino-1,4-butanediol Step2->Inter2 Step3 Step 3: Cyclodehydration (Acid Catalyzed / High Temp) Inter2->Step3 Intramolecular Etherification Final (S)-3-Aminotetrahydrofuran Hydrochloride Step3->Final Precipitation

Figure 2: The scalable synthetic route from L-Aspartic Acid to (S)-3-Aminotetrahydrofuran.

Pharmacological Implications[4][8][9][10][11][12]

The Muscarinic Connection

The oxolane amine scaffold is historically grounded in the structure of Muscarine , a non-selective agonist of the muscarinic acetylcholine receptors (mAChRs).[4]

  • Structural Homology: The 3-aminotetrahydrofuran motif mimics the spatial arrangement of the acetyl-methyl-ammonium chain in acetylcholine.[2]

  • Receptor Binding: The ether oxygen accepts a hydrogen bond from the receptor (often a tyrosine or threonine residue), while the charged amine interacts with the conserved aspartate (Asp105 in M1).[4]

Modern Application: Solubility & Metabolic Stability

In modern FBDD, replacing a carbocycle with an oxolane is a strategic "tweak":

  • Solubility: The ether oxygen increases aqueous solubility compared to the cyclopentyl analog.[3][4]

  • Metabolic Blocking: The ring prevents metabolic oxidation at the occupied positions.[3][4] However, the

    
    -carbons (positions 2 and 5) are susceptible to CYP450 oxidation.[2][4] Substitution at these positions (e.g., gem-dimethyl) can block this liability.[2][3][4]
    

References

  • Vertex Pharmaceuticals Inc. (2012).[3][4] Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. CN102391214A.[3][4] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][3][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[4]

  • Ghosh, A. K., et al. (2019).[1][3][4] Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters. Link

  • Wuitschik, G., et al. (2010).[1][3][4] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. (Provides comparative pKa data relevant to cyclic ethers). Link[4]

  • Cremer, D., & Pople, J. A. (1975).[1][3][4] General definition of ring puckering coordinates. Journal of the American Chemical Society.[4][8] (Foundational theory for oxolane pseudorotation).[3][4] Link[4]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guide to the Synthesis of N-(2-phenylethyl)oxolan-3-amine via One-Pot Reductive Amination

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of N-(2-phenylethyl)oxolan-3-amine from 3-aminotetrahydrofuran and 2-phenylethanal (...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-phenylethyl)oxolan-3-amine from 3-aminotetrahydrofuran and 2-phenylethanal (phenylacetaldehyde). The protocol is centered around a one-pot reductive amination strategy, a cornerstone reaction in medicinal chemistry for the construction of carbon-nitrogen bonds.[1][2] We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and provide a detailed, step-by-step protocol suitable for a laboratory setting. This guide is designed to be a self-validating system, offering insights into the causality behind experimental choices to ensure reproducibility and success.

Introduction and Scientific Rationale

The synthesis of secondary amines is a fundamental transformation in organic chemistry, particularly in the development of pharmaceutical agents where the secondary amine moiety is a common structural motif. The target molecule, N-(2-phenylethyl)oxolan-3-amine, incorporates a bioactive phenylethyl group and a tetrahydrofuran ring, a privileged scaffold in many drug molecules.

The chosen synthetic route is direct reductive amination. This powerful and efficient method combines two distinct chemical events in a single reaction vessel: the formation of an imine from a primary amine and an aldehyde, followed by the immediate reduction of the imine to the corresponding secondary amine.[3][4] This one-pot approach is highly favored for its operational simplicity and for minimizing the isolation of the often-unstable imine intermediate.[1]

The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)

For this synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the selected reducing agent. This choice is based on several key advantages:

  • Selectivity: STAB is a mild and highly selective reducing agent.[5][6] It readily reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde. This selectivity is crucial to prevent the undesired reduction of phenylacetaldehyde to 2-phenylethanol, thereby maximizing the yield of the target amine.[1][3]

  • Safety: Unlike its predecessor, sodium cyanoborohydride (NaBH₃CN), STAB does not release toxic hydrogen cyanide gas, making it a significantly safer alternative for routine laboratory use.[1][2]

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require specialized equipment, making it broadly accessible.[5]

Reaction Mechanism and Workflow

The reductive amination process occurs in a sequential manner within the same pot. The mechanism involves the acid-catalyzed formation of an iminium ion, which is then selectively reduced by the hydride reagent.

Mechanistic Pathway
  • Imine/Iminium Ion Formation: 3-Aminotetrahydrofuran, acting as a nucleophile, attacks the electrophilic carbonyl carbon of phenylacetaldehyde. This is followed by dehydration to form a transient imine intermediate. In the presence of a weak acid (often acetic acid, which can be generated in situ or added catalytically), the imine is protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final N-(2-phenylethyl)oxolan-3-amine product.[4]

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis from starting materials to the final, purified product.

G start_mat Starting Materials (3-Aminotetrahydrofuran, Phenylacetaldehyde) reaction One-Pot Reductive Amination (Solvent: DCM, Reagent: NaBH(OAc)₃, Room Temp) start_mat->reaction 1. Combine & Stir quench Reaction Quench (Saturated aq. NaHCO₃) reaction->quench 2. Neutralize extraction Liquid-Liquid Extraction (DCM/Water) quench->extraction 3. Isolate drying Drying & Filtration (Anhydrous Na₂SO₄) extraction->drying 4. Remove Water concentration Solvent Removal (Rotary Evaporation) drying->concentration 5. Concentrate purification Purification (Column Chromatography) concentration->purification 6. Purify product Final Product N-(2-phenylethyl)oxolan-3-amine purification->product 7. Characterize

Sources

Application

Application Notes and Protocols for N-(2-phenylethyl)oxolan-3-amine in Neuroscience Research

A Predictive Guide for the Exploration of a Novel Neuroactive Compound Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for neuroscience researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive Guide for the Exploration of a Novel Neuroactive Compound

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for neuroscience researchers, scientists, and drug development professionals on the potential applications of the novel compound N-(2-phenylethyl)oxolan-3-amine. Given the limited direct research on this specific molecule, this guide is structured as a predictive framework based on the well-established neuropharmacological properties of its constituent chemical moieties: the phenylethylamine core and the oxolane (tetrahydrofuran) ring. We will explore a scientific rationale for investigating this compound, propose potential research applications in key areas of neuroscience, and provide detailed, adaptable protocols for its synthesis and evaluation. This guide is intended to serve as a foundational resource to stimulate and direct future research into the neuroactive potential of N-(2-phenylethyl)oxolan-3-amine.

Introduction: A Rationale for Investigation

The N-(2-phenylethyl)oxolan-3-amine molecule represents an intriguing, yet unexplored, structural combination of two pharmacologically significant motifs. The phenylethylamine backbone is the foundational structure for a vast array of endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as a wide range of psychoactive substances.[[“]][2][3] Its derivatives are known to interact with a multitude of targets within the central nervous system (CNS), including monoamine transporters and receptors.[4][5] The oxolane ring, a five-membered cyclic ether also known as tetrahydrofuran, is present in numerous natural products and synthetic compounds with diverse biological activities, including some with demonstrated CNS effects such as anticonvulsant properties.[6]

The strategic combination of these two moieties in N-(2-phenylethyl)oxolan-3-amine suggests several plausible and compelling avenues for neuroscience research. The phenylethylamine portion may confer affinity for monoaminergic systems, while the oxolane ring could modulate physicochemical properties such as lipophilicity and metabolic stability, potentially leading to a unique pharmacokinetic and pharmacodynamic profile.

Postulated Mechanisms of Action

Based on its structural components, we can hypothesize several potential mechanisms of action for N-(2-phenylethyl)oxolan-3-amine:

  • Modulation of Monoaminergic Systems: The compound may act as a substrate or inhibitor for monoamine transporters (dopamine transporter - DAT, serotonin transporter - SERT, norepinephrine transporter - NET), or as an agonist or antagonist at monoamine receptors (e.g., dopamine, serotonin, or adrenergic receptors).[2][4]

  • Neuroprotective Effects: The oxolane moiety, or the molecule as a whole, may exhibit neuroprotective properties by mitigating oxidative stress, inflammation, or excitotoxicity.[7][8]

  • Anticonvulsant Activity: The presence of the oxolane ring suggests a potential for anticonvulsant effects, similar to other dioxolane and oxolane derivatives.[6]

The following sections will detail proposed research applications and protocols to systematically investigate these hypotheses.

Proposed Research Applications in Neuroscience

Investigation of Monoaminergic System Modulation

Rationale: The structural similarity of N-(2-phenylethyl)oxolan-3-amine to endogenous monoamines and known psychoactive drugs strongly suggests a potential interaction with the monoaminergic systems. Understanding this interaction is a critical first step in characterizing the compound's neuropharmacological profile.

Proposed Experiments:

  • In Vitro Receptor Binding and Neurotransmitter Reuptake Assays: To determine the affinity of the compound for various monoamine receptors and transporters.

  • In Vivo Microdialysis: To measure real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals following compound administration.

  • Behavioral Pharmacology Studies: To assess the functional consequences of monoaminergic modulation through a battery of behavioral tests.

Evaluation of Neuroprotective Properties

Rationale: The identification of novel neuroprotective agents is of paramount importance for the development of treatments for neurodegenerative diseases. The potential for N-(2-phenylethyl)oxolan-3-amine to possess such properties warrants investigation.

Proposed Experiments:

  • In Vitro Models of Neurotoxicity: Utilizing cultured neuronal cells exposed to known neurotoxins to assess the compound's ability to prevent or rescue cell death.

  • Assessment of Oxidative Stress and Apoptotic Pathways: Measuring key markers of cellular stress and programmed cell death to elucidate the mechanism of any observed neuroprotection.

Screening for Anticonvulsant Activity

Rationale: The structural relationship to other anticonvulsant heterocyclic compounds provides a strong basis for evaluating the potential of N-(2-phenylethyl)oxolan-3-amine in seizure models.

Proposed Experiments:

  • In Vivo Seizure Models: Employing well-established animal models of acute seizures to determine the compound's efficacy in preventing or suppressing seizure activity.

  • Electrophysiological Studies: Using techniques such as patch-clamp recordings from cultured neurons to investigate the compound's effects on neuronal excitability.

Detailed Protocols

Proposed Synthesis of N-(2-phenylethyl)oxolan-3-amine

As this is a novel compound, a plausible synthetic route is proposed below. This should be performed by a qualified synthetic chemist.

Scheme 1: Proposed Synthesis of N-(2-phenylethyl)oxolan-3-amine

G A Oxolan-3-one C N-(2-phenylethyl)oxolan-3-imine A->C Reductive Amination (e.g., Ti(OiPr)4) B Phenethylamine B->C D N-(2-phenylethyl)oxolan-3-amine C->D Reduction (e.g., NaBH4)

Caption: Proposed two-step synthesis of the target compound.

Protocol:

  • Reductive Amination: To a solution of oxolan-3-one in a suitable solvent (e.g., dichloromethane), add phenethylamine. The reaction can be catalyzed by a Lewis acid such as titanium(IV) isopropoxide. Stir at room temperature until imine formation is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Reduction: Cool the reaction mixture and add a reducing agent, such as sodium borohydride, portion-wise. Allow the reaction to proceed until the imine is fully reduced to the desired amine.

  • Work-up and Purification: Quench the reaction with water and perform a standard aqueous work-up. The crude product can be purified by column chromatography on silica gel to yield N-(2-phenylethyl)oxolan-3-amine.

Protocol: In Vitro Neurotransmitter Transporter Uptake Assay

This protocol is adapted from standard methods for assessing neurotransmitter reuptake inhibition.

Workflow: Neurotransmitter Uptake Assay

G A Prepare cell line expressing transporter (e.g., HEK-DAT) B Seed cells in 96-well plate A->B C Pre-incubate with N-(2-phenylethyl)oxolan-3-amine or control B->C D Add radiolabeled neurotransmitter (e.g., [3H]Dopamine) C->D E Incubate and terminate uptake D->E F Lyse cells and measure radioactivity (Scintillation counting) E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for in vitro neurotransmitter uptake assay.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK-293 cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET) in appropriate media.

  • Plating: Seed the cells into a 96-well microplate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a dilution series of N-(2-phenylethyl)oxolan-3-amine in assay buffer. Include a vehicle control and a known inhibitor as a positive control (e.g., GBR 12909 for DAT).

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the test compound dilutions or controls for 10-20 minutes at room temperature.

  • Uptake Initiation: Add a solution containing a known concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT) to each well to initiate uptake.

  • Incubation and Termination: Incubate for a short period (e.g., 5-10 minutes) at room temperature. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of N-(2-phenylethyl)oxolan-3-amine and determine the IC₅₀ value.

Table 1: Hypothetical Data from Neurotransmitter Transporter Uptake Assay

TransporterN-(2-phenylethyl)oxolan-3-amine IC₅₀ (µM)Positive Control IC₅₀ (µM)
DAT1.50.01 (GBR 12909)
SERT> 500.005 (Fluoxetine)
NET8.20.008 (Desipramine)
Protocol: In Vivo Assessment of Locomotor Activity

This protocol outlines a standard open-field test to assess the effects of the compound on spontaneous locomotor activity in rodents.

Workflow: Open Field Test for Locomotor Activity

G A Acclimate animals to testing room B Administer N-(2-phenylethyl)oxolan-3-amine or vehicle (i.p. or p.o.) A->B C Place animal in open field arena B->C D Record activity for 30-60 min (automated tracking) C->D E Analyze data for distance moved, rearing, and center time D->E F Compare treatment groups E->F

Caption: Workflow for assessing locomotor activity in an open field.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate mice or rats to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer N-(2-phenylethyl)oxolan-3-amine at various doses (e.g., 1, 5, 10 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Habituation Period: Allow for a short period (e.g., 15-30 minutes) for the compound to take effect.

  • Testing: Place each animal individually into the center of an open-field arena (e.g., a 40 cm x 40 cm box).

  • Data Acquisition: Use an automated video-tracking system to record the animal's activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of the compound to the vehicle control.

Table 2: Hypothetical Data from Open Field Test

Treatment Group (mg/kg)Total Distance Traveled (m)Rearing FrequencyTime in Center (s)
Vehicle35.2 ± 4.125 ± 345 ± 5
148.9 ± 5.332 ± 442 ± 6
575.6 ± 8.2 45 ± 638 ± 5
1068.1 ± 7.5 41 ± 535 ± 4
*p < 0.05, *p < 0.01 compared to vehicle

Data Interpretation and Troubleshooting

  • In Vitro Assays: An IC₅₀ value in the low micromolar or nanomolar range would suggest a potent interaction with the respective transporter. If no activity is observed, it may indicate that the compound does not interact with these specific targets, or that it has low affinity. Ensure the compound is soluble in the assay buffer.

  • In Vivo Behavioral Studies: An increase in locomotor activity could suggest a stimulant effect, potentially mediated by increased dopamine or norepinephrine signaling. A decrease could indicate sedative effects. A U-shaped dose-response curve is not uncommon. It is crucial to also assess for any signs of toxicity at higher doses. If results are highly variable, ensure consistent handling and environmental conditions.

Conclusion

N-(2-phenylethyl)oxolan-3-amine is a novel chemical entity with a structural framework that suggests a high potential for neuroactivity. The predictive guide and detailed protocols provided herein offer a robust starting point for its systematic investigation. By exploring its effects on monoaminergic systems, its potential for neuroprotection, and its possible anticonvulsant properties, the scientific community can begin to unravel the neuropharmacological profile of this intriguing compound and assess its potential as a research tool or a lead for future therapeutic development.

References

  • Özkanlı, F., et al. (2003). Synthesis and anticonvulsant activity of some new dioxolane derivatives. Hacettepe University Journal of the Faculty of Pharmacy.
  • Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? Consensus.
  • Ecker, G., et al. (1995). [Synthesis and pharmacodynamic activity of 2-(3-(2-phenylethyl)benzofuran-2-yl)-N-propyl-ethanamine]. Archiv der Pharmazie.
  • Baker, G. B., et al. (1986). Neuropharmacological and neurochemical properties of N-(2-cyanoethyl)-2-phenylethylamine, a prodrug of 2-phenylethylamine. British Journal of Pharmacology.
  • Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules.
  • Demin, K. A., et al. (2021). Acute behavioral and Neurochemical Effects of Novel N -Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish. ACS Chemical Neuroscience.
  • Kalinichenko, E., et al. (2021). Behavioral and neurochemical effects of novel N-Benzyl-2-phenylethylamine derivatives in adult zebrafish.
  • Lee, S., et al. (2021).
  • Ecker, G., et al. (1995). ChemInform Abstract: Synthesis and Pharmacodynamic Activity of 2-(3-(2-Phenylethyl) benzofuran-2-yl)-N-propylethanamine.
  • Li, W., et al. (2023).
  • Fink, G., et al. (1995). Structural properties of phenylethylamine derivatives which inhibit transport-P in peptidergic neurones. British Journal of Pharmacology.
  • Almasirad, A., et al. (2005). Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. Medicinal Chemistry Research.
  • Chen, J., et al. (2025). Synthesis and multi-target evaluation of 2-(2-phenylethyl)/2,3-styrylchromone derivatives as potential anti-Alzheimer's disease agents. Molecular Diversity.
  • Singh, S., et al. (2025). Semi-Synthesis and Biological Evaluation of Phyllanthin Derivatives as Potential Neuroprotective Agents. Chemistry & Biodiversity.
  • Kumar, D., et al. (2016). Synthesis and Biological Activities of[6][9]-Oxazine Derivatives. Der Pharma Chemica.

  • Wujec, M., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports.
  • Patel, H., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry.
  • Wikipedia. (n.d.). Phenylethanolamine. Wikipedia.
  • Saavedra, J. M., & Axelrod, J. (1973). Demonstration and distribution of phenylethanolamine in brain and other tissues.
  • Fink, G., et al. (1995). Structural properties of phenylethylamine derivatives which inhibit transport-P in peptidergic neurones. British Journal of Pharmacology.
  • Lee, S. Y., et al. (2021).
  • McLeish, M. J., et al. (2009). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. The Journal of Physical Chemistry B.
  • American Chemical Society. (2023). 2-Phenylethylamine. American Chemical Society.

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Method

Application Note: Therapeutic Profiling of N-(2-phenylethyl)oxolan-3-amine

[1] Executive Summary & Compound Profile N-(2-phenylethyl)oxolan-3-amine (also known as N-phenethyltetrahydrofuran-3-amine) represents a strategic scaffold in medicinal chemistry, functioning as a heterocyclic bioisoster...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

N-(2-phenylethyl)oxolan-3-amine (also known as N-phenethyltetrahydrofuran-3-amine) represents a strategic scaffold in medicinal chemistry, functioning as a heterocyclic bioisostere of the classical phenethylamine backbone.[1] By replacing the cycloalkyl or alkyl chain of traditional psychostimulants with a tetrahydrofuran (oxolane) ring, this compound introduces specific polarity and hydrogen-bond accepting capabilities that modulate lipophilicity (LogP) and metabolic stability while retaining affinity for monoamine transporters.[1]

This Application Note provides a comprehensive framework for evaluating this compound as a potential Triple Uptake Inhibitor (TUI) or Trace Amine Associated Receptor (TAAR) ligand.[1] It outlines the critical path from synthesis to in vivo behavioral profiling, designed for researchers optimizing CNS-active small molecules.

Chemical Identity[2][3][4][5][6]
  • IUPAC Name: N-(2-phenylethyl)oxolan-3-amine[1]

  • Molecular Formula: C₁₂H₁₇NO

  • Molecular Weight: 191.27 g/mol [1]

  • Core Motif: Phenethylamine pharmacophore fused with a polar oxolane ether.

  • Therapeutic Class: Potential Antidepressant, Psychostimulant, or ADHD therapeutic.[1]

Structural Significance & Mechanism of Action (MoA)

The therapeutic potential of N-(2-phenylethyl)oxolan-3-amine lies in its structural homology to neurotransmitters (dopamine, norepinephrine) and psychotropic agents (amphetamine).[1]

Pharmacophore Analysis
  • Aromatic Ring: Provides

    
     stacking interactions with phenylalanine residues in the binding pockets of Monoamine Transporters (MATs).
    
  • Basic Nitrogen: Protonated at physiological pH, essential for the salt bridge formation with the conserved aspartate residue (e.g., Asp79 in DAT).[1]

  • Oxolane Ring (The Differentiator): Unlike the hydrophobic cyclohexyl ring in propylhexedrine or the alkyl chain in amphetamine, the oxolane ring lowers LogP, potentially reducing non-specific protein binding while maintaining blood-brain barrier (BBB) permeability.[1]

Diagram: Structure-Activity Relationship (SAR) Logic

SAR_Logic Compound N-(2-phenylethyl) oxolan-3-amine Phenethyl Phenethyl Moiety (Aromatic Interaction) Compound->Phenethyl Amine Secondary Amine (Ionic Bonding/Salt Bridge) Compound->Amine Oxolane Oxolane (THF) Ring (Metabolic Stability & Solvation) Compound->Oxolane Target Target: MATs (DAT, NET, SERT) Phenethyl->Target Pi-Stacking Amine->Target Aspartate Anchor Oxolane->Target H-Bond Acceptor Outcome Therapeutic Effect (Antidepressant/Anxiolytic) Target->Outcome Reuptake Inhibition

Caption: SAR dissection of N-(2-phenylethyl)oxolan-3-amine showing functional contributions of each moiety to target binding.[1]

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Rationale: This method avoids the use of unstable halides and allows for the introduction of chirality if a chiral 3-oxolanone or chiral catalyst is used.

Reagents:

  • Dihydrofuran-3(2H)-one (CAS: 22929-52-8)[1]

  • 2-Phenylethanamine (Phenethylamine)[1][2]

  • Sodium Triacetoxyborohydride (STAB)[1]

  • Dichloromethane (DCM)[1]

  • Acetic Acid (AcOH)[1]

Workflow:

  • Complexation: Dissolve Dihydrofuran-3(2H)-one (1.0 eq) and 2-Phenylethanamine (1.0 eq) in DCM. Add catalytic AcOH (1-2 drops) to facilitate imine formation.[1] Stir at Room Temperature (RT) for 30 mins.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise to prevent exotherm.

  • Reaction: Allow to warm to RT and stir for 12 hours under nitrogen.

  • Quench: Add saturated NaHCO₃ solution. Extract with DCM (3x).[1]

  • Purification: Dry organic layer over MgSO₄. Concentrate. Purify via flash column chromatography (SiO₂, MeOH/DCM gradient).

Protocol B: In Vitro Monoamine Transporter Screening

Rationale: To determine if the compound acts as a Reuptake Inhibitor (like methylphenidate) or a Substrate Releaser (like amphetamine).[1]

Assay Setup:

  • Cell Lines: HEK-293 cells stably expressing human DAT, NET, or SERT.[1]

  • Radioligands: [³H]-Dopamine, [³H]-Norepinephrine, [³H]-Serotonin.[1]

Step-by-Step:

  • Preparation: Plate cells in 96-well Scintiplates.

  • Incubation: Add test compound (N-(2-phenylethyl)oxolan-3-amine) at concentrations ranging from 0.1 nM to 10 µM.

  • Uptake Initiation: Add [³H]-Neurotransmitter (final conc. 20-50 nM). Incubate for 10 mins at RT.

  • Termination: Wash cells rapidly with ice-cold buffer (PBS + 0.1% BSA) to stop uptake.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log(concentration) vs. % uptake to determine IC₅₀.

Data Interpretation Table:

ProfileDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Potential Indication
Stimulant < 100< 100> 1000ADHD, Narcolepsy
Antidepressant > 500< 50< 50Depression (SNRI)
Triple Inhibitor < 200< 200< 200Major Depressive Disorder (Broad Spectrum)
Protocol C: ADME Profiling (BBB Permeability)

Rationale: CNS drugs must cross the Blood-Brain Barrier.[1] The oxolane ring increases polarity; this assay verifies if it remains lipophilic enough to cross.[1]

Method: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

  • Donor Plate: Prepare compound solution (10 mM in DMSO), dilute to 50 µM in PBS (pH 7.4). Add to donor wells.

  • Membrane: Coat the PVDF filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: Fill with PBS (pH 7.4).

  • Sandwich: Place donor plate on top of acceptor plate. Incubate for 18 hours at RT in a humidity chamber.

  • Analysis: Measure concentration in both wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Success Criteria:

      
       cm/s indicates high CNS permeability.[1]
      

Evaluation Workflow Diagram

This flowchart guides the researcher through the "Go/No-Go" decision gates for this compound.

Workflow Start Start: N-(2-phenylethyl) oxolan-3-amine Synthesis Screen1 Primary Screen: MAT Binding (Ki) Start->Screen1 Decision1 Ki < 1 µM? Screen1->Decision1 FuncAssay Functional Assay: Uptake Inhibition (IC50) Decision1->FuncAssay Yes Discard Discard / Redesign Decision1->Discard No ADME ADME Screen: PAMPA-BBB & Microsomal Stability FuncAssay->ADME InVivo In Vivo: Locomotor Activity (Mice) ADME->InVivo If Pe > 4.0e-6 ADME->Discard If Poor Stability

Caption: Strategic decision tree for preclinical validation of the oxolane-amine scaffold.

References

  • Flexible and Biomimetic Analogs of Triple Uptake Inhibitors. Source: National Institutes of Health (NIH) / PMC.[1] Context: Describes the synthesis and evaluation of tetrahydrofuran-3-amine derivatives as intermediates for triple uptake inhibitors (Serotonin, Norepinephrine, Dopamine). URL:[Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. Source: National Institutes of Health (NIH) / PMC.[1] Context: Comprehensive review of the phenethylamine pharmacophore, establishing the SAR baseline for amine-substituted scaffolds in CNS drug discovery. URL:[Link]

  • Tetrahydrofuranylfentanyl Risk Assessment. Source: DrugsAndAlcohol.ie (EMCDDA).[1] Context: Highlights the biological activity of N-phenethyl moieties attached to tetrahydrofuran rings in the context of opioid receptor modulation, serving as a critical safety/selectivity reference. URL:[Link]

Sources

Application

Application Note: A Robust Reversed-Phase HPLC Method for Purity Analysis of N-(2-phenylethyl)oxolan-3-amine

Abstract This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the determination of purity for N-(2-phenylethyl)oxolan-3-amine. The inherent basicity of the secondar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the determination of purity for N-(2-phenylethyl)oxolan-3-amine. The inherent basicity of the secondary amine functional group presents a significant chromatographic challenge, often leading to poor peak shape and unreliable quantification on standard silica-based columns. This method directly addresses this issue by employing a reversed-phase approach with a carefully controlled acidic mobile phase to ensure symmetrical peak shape and accurate analysis. The protocol is designed for researchers, scientists, and drug development professionals requiring a validated framework for quality control and impurity profiling.

Introduction and Scientific Rationale

N-(2-phenylethyl)oxolan-3-amine is a molecule of interest in pharmaceutical and chemical research, incorporating both a hydrophobic phenylethyl moiety and a polar, basic oxolane-amine structure. The accurate assessment of its purity is critical for ensuring safety, efficacy, and reproducibility in downstream applications.

The primary analytical challenge stems from the secondary amine group. On traditional silica-based reversed-phase columns, residual silanol groups (Si-OH) on the stationary phase surface are acidic and can interact ionically with the basic amine analyte. This secondary interaction mechanism leads to significant peak tailing, reduced column efficiency, and poor reproducibility[1][2][3].

To overcome this, two primary strategies are available:

  • High pH Mobile Phase: Render the analyte neutral (free base) and the silanols ionized (SiO-). This requires specialized, pH-stable columns[4].

  • Low pH Mobile Phase: Protonate the basic analyte (R₂NH₂⁺) and suppress the ionization of the acidic silanols (Si-OH)[2][3].

This protocol employs the low-pH strategy, which is robust, effective, and compatible with a wide range of modern, high-purity C18 columns. By maintaining a mobile phase pH of approximately 3.0, the silanol interactions are minimized, resulting in a symmetrical Gaussian peak shape essential for accurate purity determination[3]. A gradient elution is utilized to ensure that potential impurities with varying polarities are effectively separated and eluted.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

Instrumentation and Materials
  • Instrumentation: An HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data System: Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical Column: A high-quality, end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters ACQUITY UPLC BEH C18, or equivalent), with dimensions of 4.6 x 150 mm, 3.5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade or higher)

    • Water (HPLC grade, Type I)

    • Formic acid (≥98%)

    • N-(2-phenylethyl)oxolan-3-amine reference standard and analytical sample.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid.

    • Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • To 1000 mL of HPLC-grade acetonitrile, add 1.0 mL of formic acid.

    • Mix thoroughly.

  • Sample Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is recommended to ensure good peak shape and compatibility with the initial mobile phase conditions[5].

  • Standard Solution Preparation (approx. 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of N-(2-phenylethyl)oxolan-3-amine reference standard.

    • Transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of Sample Diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with Sample Diluent and mix well.

  • Sample Solution Preparation (approx. 0.5 mg/mL):

    • Prepare in the same manner as the Standard Solution, using the analytical sample.

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below.

ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 254 nm (or optimal λmax determined by DAD scan)
Gradient Program:
Time (min)%B
0.020
20.080
25.080
25.120
30.020 (End of Run)

System Validation and Trustworthiness

To ensure the protocol is a self-validating system, specific checks must be performed before sample analysis. This aligns with standards outlined in regulatory guidelines such as USP General Chapter <621> Chromatography and ICH Q2(R1).[6][7][8][9]

System Suitability Testing (SST)

Before initiating the analytical sequence, inject the Standard Solution five times. The results must meet the following criteria to demonstrate the system is fit for purpose.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.[3]
Retention Time %RSD ≤ 1.0% for 5 replicate injectionsDemonstrates the precision and stability of the pump and system.[10][11]
Peak Area %RSD ≤ 1.0% for 5 replicate injectionsDemonstrates the precision of the injector and detector response.[10][11]
Principles of Method Validation

While this document provides a developed method, a full validation should be conducted according to the ICH Q2(R1) guideline "Validation of Analytical Procedures" before implementation in a regulated environment.[7][12] Key validation characteristics to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.

  • Accuracy & Precision: Confirming the closeness of the results to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Analysis and Purity Calculation

The purity of the N-(2-phenylethyl)oxolan-3-amine sample is determined by the area percent method. This calculation assumes that all impurities have a similar detector response to the main peak at the chosen wavelength.

  • Integrate all peaks in the chromatogram of the sample solution, excluding solvent front peaks.

  • Calculate the total area of all integrated peaks.

  • Use the following formula to determine the purity:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from preparation to final report generation.

HPLC_Workflow HPLC Purity Analysis Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phases (A and B) setup HPLC System Setup & Equilibration prep_mobile->setup prep_std Prepare Reference Standard Solution sst System Suitability Test (5x Standard Injections) prep_std->sst prep_sample Prepare Analytical Sample Solution analysis Inject Sample Solution prep_sample->analysis setup->sst Check Criteria sst->setup SST Failed sst->analysis SST Passed process Integrate Chromatogram analysis->process calculate Calculate Purity (Area % Method) process->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC purity determination of N-(2-phenylethyl)oxolan-3-amine.

Conclusion

The reversed-phase HPLC method presented here is a specific, robust, and reliable protocol for determining the purity of N-(2-phenylethyl)oxolan-3-amine. By utilizing a low-pH mobile phase, the common chromatographic issue of peak tailing associated with basic amines is effectively mitigated, enabling accurate and precise quantification. This application note provides a comprehensive framework, from scientific rationale to final data analysis, suitable for implementation in quality control and research environments.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. uspbpep.com. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • USP-NF. 〈621〉 Chromatography. online.uspnf.com. [Link]

  • USP-NF. 〈621〉 Chromatography - ABSTRACT. doi.org. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Bell, D.S. Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC International. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? LCGC International. [Link]

  • LCGC International. Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

  • Oxford Academic. Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]

  • Agilent Technologies. Why it matters and how to get good peak shape. Agilent. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element. [Link]

  • GL Sciences. How to Obtain Good Peak Shapes. GL Sciences. [Link]

Sources

Method

analytical techniques for N-(2-phenylethyl)oxolan-3-amine quantification

Executive Summary & Chemical Context N-(2-phenylethyl)oxolan-3-amine (also known as N-phenethyl-3-aminotetrahydrofuran) represents a critical secondary amine intermediate often encountered in the synthesis of complex pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-(2-phenylethyl)oxolan-3-amine (also known as N-phenethyl-3-aminotetrahydrofuran) represents a critical secondary amine intermediate often encountered in the synthesis of complex pharmaceutical agents and specific opioid analogs. Its analysis presents three distinct challenges to the analytical chemist:

  • Lack of Strong Chromophores: While the phenyl ring provides UV absorption at 254 nm, it is weak compared to conjugated systems, making UV detection (HPLC-UV) insufficient for trace impurity analysis.

  • Basicity: As a secondary amine, the molecule interacts strongly with residual silanols on chromatographic stationary phases, leading to peak tailing and poor resolution unless specific mitigation strategies are employed.[1]

  • Stereochemistry: The C3 position on the oxolane (tetrahydrofuran) ring is a chiral center. Enantiomeric purity is often critical for biological activity, necessitating chiral separation techniques.

This guide outlines three validated workflows: UHPLC-MS/MS for trace quantification, GC-MS for structural elucidation/impurity profiling, and Chiral HPLC for enantiomeric excess determination.

Analytical Decision Matrix

Before selecting a protocol, determine your analytical objective using the logic flow below.

AnalyticalDecisionTree Start Start: Define Analytical Goal Trace Trace Quantitation (< 0.1%) Start->Trace Purity Purity & Impurities (> 0.1%) Start->Purity Chiral Enantiomeric Excess (R vs S) Start->Chiral LCMS Method A: UHPLC-MS/MS (High Sensitivity) Trace->LCMS Biological/Trace matrices GCMS Method B: GC-MS (Volatile Impurities) Purity->GCMS Process intermediates CSP Method C: Chiral HPLC (Polysaccharide Column) Chiral->CSP Final Product QC

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity and selectivity requirements.

Method A: High-Sensitivity Quantification (UHPLC-MS/MS)

Primary Application: Pharmacokinetic studies, trace impurity analysis, and cleaning validation. Rationale: The secondary amine is readily protonated (


), making Electrospray Ionization (ESI) in positive mode highly sensitive.
Chromatographic Conditions
  • Column: Waters XBridge Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).

    • Why: The phenyl-hexyl phase utilizes

      
       interactions with the analyte's phenylethyl group, providing superior retention and orthogonal selectivity compared to standard C18.
      
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 6 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)

The molecule (MW ≈ 191.27) forms a stable precursor ion at m/z 192.1 .

ParameterSettingRationale
Ionization ESI PositiveProtonation of secondary amine.
Precursor Ion 192.1

Base peak.
Product Ion 1 (Quant) 91.1 (Tropylium)Cleavage of the phenylethyl group; highly stable and intense.
Product Ion 2 (Qual) 105.1 (Phenethyl)Characteristic phenethyl fragment.
Cone Voltage 30 VOptimized for precursor transmission.
Collision Energy 20-25 eVSufficient to fracture the C-N bond.

Method B: Purity & Impurity Profiling (GC-MS)

Primary Application: Raw material testing, synthesis monitoring, and residual solvent analysis. Critical Issue: Secondary amines react with hot silanols in the GC liner and column, causing severe tailing. Solution: Derivatization is recommended for quantitative accuracy, though base-deactivated columns allow for direct injection.

Direct Injection Protocol (Fast)
  • Column: Rtx-5 Amine or CP-Volamine (30 m x 0.25 mm, 1.0 µm).

    • Note: These columns are base-deactivated to prevent amine adsorption.[2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: 250°C, Split 20:1. Liner must be base-deactivated (e.g., Sky Liner).

  • Oven: 60°C (1 min) → 15°C/min → 300°C (3 min).

Derivatization Protocol (High Precision)

To eliminate hydrogen bonding, convert the amine to an amide or carbamate.

  • Reagent: Trifluoroacetic Anhydride (TFAA).[3]

  • Procedure:

    • Dissolve 10 mg sample in 1 mL Ethyl Acetate.

    • Add 50 µL TFAA.

    • Incubate at 60°C for 20 minutes.

    • Evaporate to dryness under

      
       and reconstitute in Ethyl Acetate.
      
  • Result: The N-TFA derivative is highly volatile, symmetric, and moves the mass by +96 Da (MW ≈ 287).

Method C: Enantiomeric Purity (Chiral HPLC)[1][4]

Primary Application: Determining the R/S ratio of the oxolane ring (C3 position). Challenge: The distance between the chiral center (oxolane ring) and the aromatic ring can make discrimination difficult.

Normal Phase Conditions
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

    • Mechanism: Inclusion complexes and hydrogen bonding.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Critical:Diethylamine (DEA) is mandatory. It acts as a competing base, blocking non-specific silanol sites that would otherwise broaden the peaks and mask chiral separation.

  • Detection: UV @ 215 nm (Oxolane absorption) or 254 nm.

  • Temperature: 25°C (Lower temperatures often improve chiral resolution).

Validation Framework (ICH Q2)

All methods must be validated according to ICH Q2(R1) guidelines.

Linearity & Range
  • Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target).

  • Acceptance:

    
    .
    
  • Internal Standard: Use N-benzyl-oxolan-3-amine or a deuterated analog (

    
    -phenylethyl) to correct for injection variability.
    
Accuracy (Recovery)
  • Spike blank matrix at 3 levels.

  • Acceptance: 98.0% – 102.0% recovery.

System Suitability Testing (SST)

Run these checks before every batch:

  • Tailing Factor (

    
    ):  Must be < 1.5 (Critical for amines).
    
  • Resolution (

    
    ):  > 2.0 between the analyte and nearest impurity.
    
  • Injection Precision: RSD < 1.0% (n=6).

Sample Preparation Workflow

SamplePrep Raw Raw Sample (Solid/Oil) Weigh Weigh 10 mg Raw->Weigh Dissolve Dissolve in 50:50 MeOH:H2O Weigh->Dissolve Filter Filter 0.2 µm (PTFE/Nylon) Dissolve->Filter Dilute Dilute to Working Conc. Filter->Dilute Vial Transfer to Amber Vial Dilute->Vial

Figure 2: Standard "Dilute-and-Shoot" workflow for high-purity samples. For biological matrices, replace "Dissolve" with Liquid-Liquid Extraction (LLE) using MTBE at pH 10.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Saha, M., et al. (1977). Analysis of Amine Solutions by Gas Chromatography.[1][4][5][6][7][8] (Foundational work on amine tailing and support deactivation). [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(2-Phenylethyl)oxolan-3-amine Synthesis

Case ID: SYN-OX-PEA-001 Status: Open Support Tier: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Introduction Welcome to the Technical Support Center. You are experiencing suboptimal yields in...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-OX-PEA-001 Status: Open Support Tier: Senior Application Scientist Topic: Yield Optimization & Troubleshooting

Introduction

Welcome to the Technical Support Center. You are experiencing suboptimal yields in the synthesis of


-(2-phenylethyl)oxolan-3-amine  (also known as 

-phenethyltetrahydrofuran-3-amine). This secondary amine is a critical pharmacophore in various kinase inhibitors and GPCR ligands.

Low yields in this synthesis typically stem from three root causes: incomplete imine formation , reagent degradation (specifically the oxolan-3-one), or pH mismanagement during workup.

This guide prioritizes the Reductive Amination route using Sodium Triacetoxyborohydride (STAB) , as it is the industry "Gold Standard" for synthesizing secondary amines with high chemoselectivity (Abdel-Magid protocol).

Module 1: The Validated Protocol (Reductive Amination)

Objective: Establish a baseline, high-yield workflow (Target Yield: >85%).

The Chemistry

The reaction involves the condensation of dihydrofuran-3(2H)-one (3-oxolanone) with 2-phenylethylamine , followed by in situ reduction.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Dihydrofuran-3(2H)-one Electrophile1.0 - 1.1Critical: Prone to aldol polymerization. Must be fresh.
2-Phenylethylamine Nucleophile1.0Use as the limiting reagent if the ketone is inexpensive.
NaBH(OAc)₃ (STAB) Reducing Agent1.4 - 1.6Mild hydride source; tolerates ketones, reduces imines selectively.
Acetic Acid (AcOH) Catalyst1.0 - 2.0Essential: Promotes imine formation and protonates the iminium ion.
DCE or THF SolventN/ADCE (1,2-Dichloroethane) is faster; THF is safer but slower.
Step-by-Step Workflow
  • Imine Formation (Pre-complexation):

    • Dissolve dihydrofuran-3(2H)-one (1.1 equiv) and 2-phenylethylamine (1.0 equiv) in anhydrous DCE (0.2 M concentration).

    • Add Acetic Acid (1.0 equiv).

    • Technical Insight: Stir for 30–60 minutes at Room Temperature (RT) before adding the reducing agent. This allows the equilibrium to shift toward the imine/iminium species.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Allow to warm to RT and stir for 4–16 hours.

    • Checkpoint: Monitor by TLC or LCMS. Look for the disappearance of the imine intermediate.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (mild) or 1N NaOH (strong).

    • Critical Step: Adjust aqueous layer pH to >10 to ensure the secondary amine is in its free-base form.

Workflow Visualization

ReactionWorkflow Start Start: Reagent Prep Imine Step 1: Imine Formation (AcOH Catalyst) Start->Imine Mix Amine + Ketone Reduction Step 2: STAB Addition (Selective Reduction) Imine->Reduction Form Iminium Ion Quench Step 3: Basic Quench (pH > 10) Reduction->Quench Hydride Transfer Product Final Product: N-(2-phenylethyl) oxolan-3-amine Quench->Product Extraction

Figure 1: Optimized Reductive Amination Workflow following the Abdel-Magid protocol.

Module 2: Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see unreacted starting material.

  • Diagnosis: Incomplete imine formation or wet solvent. STAB hydrolyzes rapidly in the presence of water.

  • Solution:

    • Dry Solvents: Ensure DCE/THF is anhydrous (<50 ppm water).

    • Desiccant: Add activated 4Å Molecular Sieves or anhydrous MgSO₄ during the imine formation step (Step 1).

    • Catalysis: Increase Acetic Acid to 2.0 equivalents. Ketones are less reactive than aldehydes; acid catalysis is non-negotiable here.[1]

Q2: I see a major side product (Tertiary Amine/Dimer).

  • Diagnosis: This specific reaction (ketone + primary amine) rarely forms tertiary amines due to steric hindrance (the "gem-dimethyl" effect of the ring carbons). However, if you see dimers, it suggests the product amine reacted with remaining ketone.

  • Solution:

    • Ensure strict 1:1 or 1.1:1 stoichiometry.

    • Do not let the reaction run for >24 hours.

Q3: The reaction turns into a solid "mush" or won't stir.

  • Diagnosis: Boron-amine complexes can precipitate in non-polar solvents.

  • Solution: Switch solvent to THF or add a co-solvent like MeOH (caution: STAB reacts with MeOH, so add it slowly or use NaBH₃CN if MeOH is required).

Troubleshooting Logic Tree

TroubleshootingTree Issue Issue: Low Yield CheckTLC Check TLC/LCMS Issue->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Yes No_SM No SM, Messy Spot CheckTLC->No_SM No Action1 1. Add 4Å Sieves 2. Increase AcOH 3. Check STAB Quality SM_Remains->Action1 Action2 1. Reduce Temp (0°C) 2. Check Ketone Purity No_SM->Action2 Decomposition Action3 Check Workup pH (Must be >10) No_SM->Action3 Product Lost in Aqueous

Figure 2: Decision matrix for diagnosing yield loss in reductive amination.

Module 3: Reagent Quality (The Silent Killer)

The Critical Weakness: Dihydrofuran-3(2H)-one Unlike standard ketones, 3-oxolanone is chemically fragile. It is prone to:

  • Aldol Condensation: Reacting with itself to form polymers.

  • Oxidation: Degrading to lactones.

Validation Protocol:

  • Visual Check: If the liquid is dark brown or viscous, distill it before use. It should be clear to pale yellow.

  • NMR Verification: Check for sharp peaks at

    
     4.0–4.3 (ether protons) and absence of broad olefinic peaks (polymerization).
    

Module 4: Workup & Purification

Issue: "I synthesized it, but I lost it during extraction."

The Physics of the Problem: The product is a secondary amine. In acidic or neutral conditions (pH < 8), it exists as the ammonium salt (


), which is water-soluble.

Optimized Workup:

  • Quench: Add 1N NaOH until the aqueous layer pH is 12 .

  • Extraction: Extract 3x with DCM or EtOAc.

    • Tip: If emulsions form (common with amines), add a small amount of brine or filter through Celite.

  • Purification:

    • Flash Chromatography: Silica gel is acidic and can streak amines.

    • Mobile Phase: DCM : MeOH : NH₄OH (95 : 4.5 : 0.5).

    • Why NH₄OH? The ammonia deactivates the acidic silica sites, ensuring sharp bands and high recovery.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride." Organic Chemistry Portal.

  • Sigma-Aldrich. "Sodium Triacetoxyborohydride Technical Bulletin." Merck/MilliporeSigma.

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of N-(2-phenylethyl)oxolan-3-amine by Column Chromatography

Welcome to the technical support center for the purification of N-(2-phenylethyl)oxolan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(2-phenylethyl)oxolan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the column chromatography of this and similar secondary amines. The inherent basicity of these molecules often leads to problematic interactions with standard silica gel, requiring specialized techniques for successful purification.

Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing explanations for the underlying causes and offering step-by-step solutions.

Issue 1: Severe Peak Tailing and Poor Resolution

Question: My TLC plate shows good separation, but on the column, my product is tailing severely, leading to broad peaks and co-elution with impurities. What's happening and how can I fix it?

Answer: This is the most frequent challenge when purifying basic amines like N-(2-phenylethyl)oxolan-3-amine on standard silica gel.

Root Cause Analysis: The issue stems from the acidic nature of the silica gel's surface, which is covered in silanol groups (Si-OH). The basic nitrogen atom of your amine interacts strongly with these acidic silanols through acid-base interactions.[1][2] This strong, sometimes irreversible, binding causes a portion of the molecules to lag behind the main band, resulting in a "tailing" peak.[3][4][5]

Solutions:

1. Mobile Phase Modification with a Competing Base: The most common and effective solution is to add a small amount of a volatile tertiary amine, like triethylamine (TEA), to your eluent.[1][6][7]

  • Mechanism: The TEA is a stronger base and will preferentially interact with the acidic silanol groups, effectively "masking" them from your target compound.[8] This minimizes the strong secondary interactions and allows for a more uniform elution, resulting in sharper, more symmetrical peaks.

  • Protocol:

    • Develop your TLC solvent system as usual (e.g., a mixture of ethyl acetate and hexanes).

    • Once you have a system that gives a good Rf value (typically 0.2-0.3), add 0.5-2% triethylamine to the eluent.[9]

    • Re-run the TLC in the new, amine-modified solvent system to confirm the Rf value.

    • Equilibrate and run your column with the eluent containing triethylamine.

2. Pre-treating the Silica Gel: You can "deactivate" the silica gel before running the column.

  • Protocol:

    • Prepare a slurry of your silica gel in your chosen eluent that already contains 1-3% triethylamine.[6][10]

    • Pack the column with this slurry.

    • Flush the packed column with one to two column volumes of the same solvent mixture to ensure all the active sites are neutralized.[6]

    • You can then proceed to load your sample and run the column.

Issue 2: Low or No Recovery of the Product

Question: I've loaded my sample, but very little or none of my N-(2-phenylethyl)oxolan-3-amine is eluting from the column, even with highly polar solvent systems. Where is my compound?

Answer: This is another consequence of the strong interaction between the basic amine and acidic silica, indicating that the compound may be irreversibly bound to the stationary phase.

Root Cause Analysis: In the absence of a basic modifier, the interaction with the silanol groups can be so strong that the amine effectively becomes "stuck" on the column.[1][2] Even highly polar solvents like methanol may not be sufficient to displace it.

Solutions:

1. Use an Amine-Modified Stationary Phase: Instead of modifying the mobile phase, you can use a commercially available amine-functionalized silica gel.[1][11][12]

  • Mechanism: These stationary phases have an amine chemically bonded to the silica surface. This creates a more basic and less polar surface, which prevents the strong acid-base interactions that cause irreversible binding.[11][12]

  • Advantage: This often allows for the use of simpler, non-polar solvent systems like hexane and ethyl acetate without the need for basic additives, which simplifies post-purification workup.[11][13]

2. Employ a Stronger Basic Modifier: If triethylamine is not effective enough, a solution of ammonia in methanol can be used.

  • Protocol:

    • A common mobile phase for strongly retained amines is a gradient of methanol in dichloromethane (DCM).[11]

    • To this system, you can add a small percentage (e.g., 1-5%) of a 2M solution of ammonia in methanol.[11][14]

    • Caution: This is a very aggressive solvent system and may cause some silica to dissolve. It should be used when other methods have failed.

Issue 3: Difficulty Removing Triethylamine After Purification

Question: I successfully purified my compound using triethylamine in the eluent, but now I can't get rid of the triethylamine from my final product. How can I remove it?

Answer: Triethylamine is volatile (boiling point: 89.5 °C), but it can form salts with acidic impurities or co-distill with your solvent.

Root Cause Analysis: Residual triethylamine can be persistent, especially if your target compound is isolated as a salt or if the triethylamine is trapped within a solid matrix.

Solutions:

1. Co-evaporation (Azeotropic Removal): This is often the simplest method.

  • Protocol:

    • After evaporating the bulk of the column fractions, dissolve the residue in a low-boiling polar solvent like methanol or ethanol.[14]

    • Evaporate the solvent on a rotary evaporator.

    • Repeat this process 2-3 times. The triethylamine will form an azeotrope with the solvent and be removed under vacuum.

2. Acid-Base Extraction: If co-evaporation is unsuccessful, a liquid-liquid extraction can be performed.

  • Protocol:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated ammonium chloride). This will protonate the triethylamine, making it water-soluble and partitioning it into the aqueous layer.

    • Important: Be aware that your target amine will also be protonated and may move into the aqueous layer. You will need to re-basify the aqueous layer and extract your product back into an organic solvent. This method is best used if your product is not acid-sensitive.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of N-(2-phenylethyl)oxolan-3-amine? A good starting point for a secondary amine of this type is a mixture of ethyl acetate and hexanes. Begin with a 30:70 mixture of ethyl acetate:hexanes and adjust the polarity as needed to achieve an Rf value between 0.2 and 0.3.[9] If the compound is not moving, a more polar system like dichloromethane and methanol (e.g., 95:5) can be tried.[11]

Q2: How can I visualize N-(2-phenylethyl)oxolan-3-amine on a TLC plate? This compound should be UV active due to the phenyl group. If not, or for better visualization, specific stains can be used:

  • Ninhydrin Stain: Gives a characteristic color (often pink or violet) with primary and secondary amines.[15]

  • Potassium Permanganate Stain: A general stain for oxidizable functional groups.

Q3: Can I use reversed-phase chromatography for this purification? Yes, reversed-phase flash chromatography can be an excellent alternative.[2] For basic compounds like this amine, it is best to use a mobile phase with a high pH (alkaline conditions) to keep the amine in its neutral, free-base form. This increases its hydrophobicity and retention on a C18 column. A mobile phase of water and acetonitrile with 0.1% triethylamine or ammonium hydroxide is a good starting point.[2]

Q4: My compound is sensitive to acid. What precautions should I take? If your compound is acid-sensitive, it is crucial to avoid the acidic silica gel. The best approach is to use an amine-functionalized silica column, which provides a basic environment.[6][12] Alternatively, thoroughly deactivating standard silica with triethylamine as described in Issue 1 is essential.

Summary of Recommended Solvent Systems

Stationary PhaseCommon Eluent SystemModifierPurpose of Modifier
Standard Silica Gel Hexane / Ethyl Acetate0.5-2% TriethylamineMasks acidic silanol groups to prevent tailing.[1][8]
Dichloromethane / Methanol1-5% of 2M NH3 in MeOHFor strongly retained amines; increases eluting power and prevents tailing.[11][14]
Amine-Functionalized Silica Hexane / Ethyl AcetateNone typically requiredThe basic stationary phase prevents strong acid-base interactions.[11][12]
Reversed-Phase (C18) Water / Acetonitrile0.1% Triethylamine or NH4OHMaintains a high pH to keep the amine in its neutral, more retentive form.[2]

Experimental Workflow and Diagrams

Troubleshooting Workflow for Amine Purification

The following diagram illustrates a logical workflow for troubleshooting the purification of N-(2-phenylethyl)oxolan-3-amine.

TroubleshootingWorkflow Troubleshooting Workflow for Amine Purification start Start: Crude Amine Mixture tlc Develop TLC Method (e.g., Hexane/EtOAc) start->tlc check_tailing Does TLC show tailing? tlc->check_tailing add_tea_tlc Add 1% TEA to eluent and re-run TLC check_tailing->add_tea_tlc Yes column Run Column with 1% TEA in eluent check_tailing->column No add_tea_tlc->column poor_recovery Problem: Poor Separation or Low Recovery on Column column->poor_recovery success Successful Purification poor_recovery->success No change_phase Option 1: Switch to Amine-Functionalized Silica Column poor_recovery->change_phase Yes use_rp Option 2: Use Reversed-Phase (C18) with high pH mobile phase poor_recovery->use_rp Yes run_new_column Run Column with New Stationary Phase change_phase->run_new_column use_rp->run_new_column run_new_column->success

Caption: A decision tree for troubleshooting amine purification.

Mechanism of Tailing on Silica Gel

This diagram illustrates the interaction between a basic amine and the acidic silanol groups on the surface of silica gel, which leads to peak tailing.

TailingMechanism Interaction of Basic Amine with Silica Gel cluster_silica Silica Surface s1 s2 s3 amine R₂NH (Amine) protonated_amine R₂NH₂⁺ (Protonated Amine) amine->protonated_amine Strong Acid-Base Interaction protonated_amine->s3 Binds to surface (Causes Tailing) tea Et₃N (TEA) tea->s1 Masks Silanol Group tea->s2 Masks Silanol Group

Caption: Amine interaction with silica causing peak tailing.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. [Online]. Available: [Link]

  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)? [Online]. Available: [Link]

  • Chromatography Forum. (2005, December 30). use of Triethylamine. [Online]. Available: [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? [Online]. Available: [Link]

  • Restek. (n.d.). Advanced Capillary Column Technology Improves Analysis of Volatile Amines. [Online]. Available: [Link]

  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? [Online]. Available: [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Online]. Available: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Online]. Available: [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Online]. Available: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Online]. Available: [Link]

  • ScienceDirect. (2017, July 14). Thin-layer Chromatography (TLC) - Analytical Toxicology. [Online]. Available: [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? [Online]. Available: [Link]

  • American Pharmaceutical Review. (2014, April 28). Advances in Achiral Stationary Phases for SFC. [Online]. Available: [Link]

  • ResearchGate. (2015, February 20). Is there any negative impact of diethyl amine while using in column chromatography? [Online]. Available: [Link]

  • Tech Information. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. [Online]. Available: [Link]

  • PubMed. (2004, August 6). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. [Online]. Available: [Link]

  • Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. [Online]. Available: [Link]

  • VanVeller Lab, Department of Chemistry. (n.d.). VanVeller Lab Resources. [Online]. Available: [Link]

  • Sciencemadness Discussion Board. (2009, February 20). TLC solvents. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Separation of biogenic amines by thin-layer chromatography. [Online]. Available: [Link]

  • Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine. [Online]. Available: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Online]. Available: [Link]

Sources

Troubleshooting

Technical Support: Synthesis &amp; Impurity Profiling of N-(2-phenylethyl)oxolan-3-amine

Case ID: SYN-OX-PEA-001 Status: Active Specialist: Senior Application Scientist Methodology: Reductive Amination (Direct vs. Indirect) The Reaction Landscape You are synthesizing N-(2-phenylethyl)oxolan-3-amine (Target)...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-OX-PEA-001 Status: Active Specialist: Senior Application Scientist Methodology: Reductive Amination (Direct vs. Indirect)

The Reaction Landscape

You are synthesizing N-(2-phenylethyl)oxolan-3-amine (Target) via the reductive amination of dihydrofuran-3(2H)-one (3-oxolanone) and 2-phenylethanamine .

This reaction is a competition between the desired pathway (Imine formation


 Reduction) and two primary "Sad Paths": Over-Alkylation  (creating a tertiary amine) and Direct Reduction  (destroying the ketone).
Visualizing the Pathways

The following diagram maps the kinetic competition occurring in your flask. Use this to identify where your specific impurity is originating.

ReactionPathways Start_Ketone SM: 3-Oxolanone (MW 86.1) Inter_Imine Intermediate: Imine Species Start_Ketone->Inter_Imine + Amine - H2O Side_Alc IMPURITY A: 3-Hydroxytetrahydrofuran (MW 88.1) Start_Ketone->Side_Alc Direct Reduction (Fast w/ NaBH4) Start_Amine SM: Phenethylamine (MW 121.2) Start_Amine->Inter_Imine Prod_Target TARGET: N-(2-phenylethyl)oxolan-3-amine (MW 207.3) Inter_Imine->Prod_Target Reduction (+2H) Side_Tert IMPURITY B: Tertiary Amine (Bis-alkylated) (MW 279.4) Prod_Target->Side_Tert + Ketone + Reduction

Caption: Kinetic competition between target amine formation and common side reactions (alcohol/tertiary amine).

Diagnostic Matrix: Identifying Your Impurity

Before troubleshooting the chemistry, confirm the identity of your side product using this mass spectrometry (LC-MS) lookup table.

SignalObserved Mass (

)
IdentityOrigin (Root Cause)
Target 208.1

Secondary Amine Desired Product
Impurity A89.1 / 106 (hydrate)3-HydroxytetrahydrofuranDirect reduction of ketone. Reducing agent is too strong or added too early.
Impurity B280.2

Tertiary AmineOver-alkylation. Target amine reacts with excess ketone.
Impurity C122.1

PhenethylamineUnreacted starting material. Incomplete conversion.
Impurity D206.1

Imine IntermediateIncomplete reduction. Reaction quenched too early or pH too high.

Troubleshooting Guides (FAQs)

Issue 1: "I see a large peak at m/z 280. My product is reacting with itself."

Diagnosis: You are suffering from Dialkylation . In reductive amination, the secondary amine (your target) is often more nucleophilic than the primary amine starting material. As soon as the target forms, it competes for the remaining ketone, adding a second oxolane ring to the nitrogen.

Corrective Actions:

  • Switch Reagents: If you are using Sodium Cyanoborohydride (NaBH

    
    CN), switch to Sodium Triacetoxyborohydride (STAB) . STAB is sterically bulkier and less likely to alkylate a secondary amine than a primary one [1].
    
  • Stoichiometry Flip: Ensure the amine is in slight excess (1.1 – 1.2 equiv) relative to the ketone. If the ketone is in excess, it will find the product and alkylate it.

  • Stepwise Addition: Do not mix everything at once. Allow the amine and ketone to equilibrate for 30-60 minutes (forming the imine) before adding the reducing agent.

Issue 2: "I have low yield and a major peak at m/z 89 (or NMR signals for an alcohol)."

Diagnosis: You are seeing Direct Reduction .[1][2] The reducing agent attacked the ketone (3-oxolanone) before it could condense with the amine to form the imine. This is common when using Sodium Borohydride (NaBH


) without pH control, as it reduces ketones faster than imines.

Corrective Actions:

  • Avoid NaBH

    
    :  Unless you are pre-forming the imine in a separate step, NaBH
    
    
    
    is too aggressive for direct reductive amination of this substrate.
  • Acid Catalysis: Add 1.0 equivalent of Acetic Acid (AcOH). This catalyzes imine formation and protonates the imine, making it more electrophilic and faster to reduce than the ketone [2].

  • Dry Conditions: Water pushes the equilibrium back toward the ketone. Use molecular sieves (4Å) or anhydrous solvents (DCE or THF) to drive imine formation.

Issue 3: "The reaction stalls at the Imine (m/z 206)."

Diagnosis: Incomplete Reduction . The imine has formed, but the hydride donor is effectively "dead" or the kinetics are too slow.

Corrective Actions:

  • Solvent Choice: If using STAB, avoid Methanol. STAB reacts with methanol to form inactive borate species over time. Use 1,2-Dichloroethane (DCE) or THF [1].[3][4]

  • Check pH: If the solution is too basic, the imine will not be protonated (iminium ion). Borohydrides reduce iminium ions much faster than neutral imines. Ensure slightly acidic conditions (pH 5-6).

Recommended Protocol: The "STAB" Method

This protocol is designed to minimize Impurity B (Tertiary Amine) and Impurity A (Alcohol) by leveraging the selectivity of Sodium Triacetoxyborohydride (STAB).

Reagents:

  • 3-Oxolanone (1.0 equiv)

  • 2-Phenylethanamine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step:

  • Imine Equilibration: In a dry flask under

    
    , dissolve 3-oxolanone and 2-phenylethanamine in DCE. Add Acetic Acid.[2][4][5]
    
    • Why? The acid catalyzes the dehydration to form the imine.

    • Time: Stir at Room Temp for 30-60 minutes.

  • Reduction: Cool the mixture to 0°C (optional, but helps selectivity). Add STAB in one portion.

    • Why STAB? It reduces the iminium ion selectively in the presence of the ketone [1].[2]

  • Reaction: Allow to warm to Room Temp and stir for 4-16 hours. Monitor by LC-MS for the disappearance of the Imine (m/z 206).

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
    • Note: STAB generates acetic acid upon quenching; ensure the aqueous layer is basic (pH > 9) to extract the amine into the organic layer.

  • Workup: Extract with DCM. Wash with brine. Dry over Na

    
    SO
    
    
    
    .

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

  • Master Organic Chemistry. (2017).[6][8] Reductive Amination. Master Organic Chemistry.

Sources

Optimization

Technical Support Center: Enantiomeric Resolution of N-(2-phenylethyl)oxolan-3-amine

Executive Summary & Chemical Context User Query: "How do I resolve the enantiomers of N-(2-phenylethyl)oxolan-3-amine?" Technical Assessment: The target molecule, N-(2-phenylethyl)oxolan-3-amine (also known as N-(2-pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

User Query: "How do I resolve the enantiomers of N-(2-phenylethyl)oxolan-3-amine?"

Technical Assessment: The target molecule, N-(2-phenylethyl)oxolan-3-amine (also known as N-(2-phenylethyl)tetrahydrofuran-3-amine), possesses a single stereogenic center at the C3 position of the oxolane (tetrahydrofuran) ring. As a secondary amine with a lipophilic phenylethyl tail, it is a prime candidate for Classical Diastereomeric Salt Resolution due to its basic nitrogen, which can form crystalline salts with chiral acids. Alternatively, for analytical purity checks or milligram-scale isolation, Chiral HPLC is the method of choice.

Key Molecular Features:

  • Core: 3-Aminotetrahydrofuran (Chiral Center).

  • Functionality: Secondary Amine (Basic, pKa ~9-10).

  • Solubility: Soluble in alcohols, DCM, and ethers; limited solubility in water.

Resolution Strategy Decision Matrix

Before starting wet chemistry, determine your scale and purity requirements.

ResolutionStrategy Start Start: Racemic N-(2-phenylethyl)oxolan-3-amine ScaleCheck What is your target scale? Start->ScaleCheck SmallScale Analytical / < 100 mg ScaleCheck->SmallScale Low Volume LargeScale Preparative / > 1 g ScaleCheck->LargeScale High Volume HPLC Method B: Chiral HPLC/SFC (Polysaccharide Columns) SmallScale->HPLC Salt Method A: Diastereomeric Salt Formation (Chiral Acids) LargeScale->Salt PurityCheck Check ee% via HPLC HPLC->PurityCheck Salt->PurityCheck Recrystallize if ee < 98%

Figure 1: Decision matrix for selecting the appropriate resolution methodology based on experimental scale.

Method A: Classical Resolution (Diastereomeric Crystallization)

This is the most robust method for multi-gram synthesis. The secondary amine reacts with a chiral acid to form two diastereomeric salts. One salt will crystallize preferentially due to solubility differences (Lattice Energy).

Recommended Resolving Agents

For 3-aminotetrahydrofuran derivatives, the following acids have the highest success probability based on structural analogs:

RankResolving AgentRationaleSolvent System
1 Dibenzoyl-L-tartaric acid (L-DBTA) Large aromatic groups engage in

-

stacking with the phenylethyl group, enhancing lattice rigidity.
Ethanol (95%) or MeOH/H2O
2 Di-p-toluoyl-L-tartaric acid (L-DTTA) Similar to DBTA but slightly more lipophilic; often resolves if DBTA fails.Isopropanol (IPA)
3 (S)-Mandelic Acid Good for smaller amines; forms robust salts.Ethanol/Ethyl Acetate
4 (R)-Camphanic Acid Useful if tartaric derivatives fail; bulky structure aids crystallization.Acetone/Ether
Step-by-Step Protocol (The "Half-Equivalent" Method)

Theory: Using 0.5 equivalents of the resolving agent often precipitates the less soluble salt with higher optical purity than using 1.0 equivalent.

  • Preparation: Dissolve 10 mmol of racemic amine in minimal hot Ethanol (approx. 5-10 mL).

  • Addition: Add 5 mmol (0.5 eq) of L-DBTA dissolved in hot Ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature (RT) over 4 hours.

    • Critical: Do not disturb the flask.

  • Harvest: Filter the crystals. This is Crop 1 (Salt of Enantiomer A).

  • Mother Liquor: The filtrate contains Enantiomer B (enriched) and residual Enantiomer A.

  • Recrystallization: Dissolve Crop 1 in minimal boiling ethanol. Cool to RT. Filter to get Pure Salt A .

  • Free Basing: Treat the solid salt with 1M NaOH and extract with DCM to obtain the free chiral amine.

Troubleshooting Guide: Crystallization

Ticket #101: "The mixture turned into a sticky oil instead of crystals."

  • Diagnosis: This is "oiling out," common with flexible amines. The salt formed a supercooled liquid rather than a crystal lattice.

  • Solution A (Seeding): Obtain a tiny crystal of the salt (by scratching the glass or letting a drop evaporate on a watch glass) and add it to the cloudy oil mixture.

  • Solution B (The "Dutch" Method): Re-heat and add a co-solvent (e.g., Ethyl Acetate or MTBE) to reduce solubility.

  • Solution C (Switch Acid): If DBTA oils out, switch to Mandelic Acid .

Ticket #102: "Yield is very low (< 10%)."

  • Diagnosis: Solubility of the salt in Ethanol is too high.

  • Solution: Switch to Isopropanol (IPA) or add an anti-solvent like Hexane dropwise until turbidity persists, then heat to clear and cool slowly.

Method B: Chiral HPLC (Analytical & Semi-Prep)

Whether checking the purity of your salt resolution or separating 50 mg for a bioassay, Chiral HPLC is essential.

Column Selection Strategy

Polysaccharide-based columns are the industry standard.

  • Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Secondary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

Mobile Phase Optimization

CRITICAL: Secondary amines interact strongly with residual silanols on the silica support, causing peak tailing. You must use a basic additive.

ParameterNormal Phase (Recommended)Polar Organic Mode
Solvent A n-Hexane (or Heptane)Acetonitrile
Solvent B Isopropanol (IPA) or EthanolMethanol
Additive 0.1% Diethylamine (DEA) 0.1% Diethylamine (DEA)
Ratio Start at 90:10 (Hex:IPA)100% MeOH (with DEA)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
DOT Diagram: HPLC Method Development Workflow

HPLCWorkflow Sample Sample: 1 mg/mL in Mobile Phase Screen1 Screen Chiralpak AD-H Hex/IPA/DEA (90:10:0.1) Sample->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Success Validate Method Check1->Success Yes Fail1 Try Chiralcel OD-H Check1->Fail1 No Fail2 Change Modifier (Switch IPA to EtOH) Fail1->Fail2 If OD-H fails

Figure 2: Step-by-step screening workflow for developing a chiral HPLC method.

Determination of Absolute Configuration

Once resolved, you must assign (R) or (S) to your enantiomers.[1]

  • X-Ray Crystallography (The Gold Standard):

    • Grow a single crystal of the DBTA salt .

    • Since the absolute configuration of L-DBTA is known, the X-ray structure will unambiguously define the configuration of the amine counter-ion.

  • Optical Rotation Comparison:

    • Measure

      
       in Methanol.
      
    • Literature Insight: For many 3-aminotetrahydrofuran derivatives, the (S)-enantiomer is often levorotatory (-) in methanol, but this must be verified via X-ray or chemical correlation, as the phenylethyl group can invert the sign of rotation compared to the parent amine.

References

  • Ghanem, A. (2018). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 3-Substituted-Tetrahydrofuran Derivatives." Symmetry, 10(4), 88. Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608. Link

  • Porter, W. H. (1991). "Resolution of chiral drugs."[2][3] Pure and Applied Chemistry, 63(8), 1119-1122. Link

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Sources

Troubleshooting

Technical Support Center: N-(2-phenylethyl)oxolan-3-amine Solubility Guide

The following guide serves as a specialized Technical Support Center for researchers working with N-(2-phenylethyl)oxolan-3-amine (also referred to as N-(2-phenylethyl)tetrahydrofuran-3-amine). This document addresses th...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with N-(2-phenylethyl)oxolan-3-amine (also referred to as N-(2-phenylethyl)tetrahydrofuran-3-amine).

This document addresses the specific physicochemical challenges associated with this lipophilic secondary amine, providing mechanistic insights and validated protocols to ensure experimental reproducibility.

Compound Profile & Physicochemical Basis

To troubleshoot effectively, one must understand the molecule's behavior in solution.[1][2] N-(2-phenylethyl)oxolan-3-amine is a secondary amine featuring a lipophilic phenylethyl tail and a moderately polar tetrahydrofuran (oxolane) head.[3]

PropertyValue (Estimated/Observed)Technical Implication
Physical State Viscous Liquid (Free Base)Prone to "oiling out" rather than crystallizing upon precipitation.[3]
pKa (Conjugate Acid) ~9.0 – 9.5At pH 7.4, a small but significant fraction exists as the uncharged free base, limiting solubility.
LogP ~1.8 – 2.2Moderately lipophilic. High affinity for plastics and hydrophobic domains.
Water Solubility Low (Neutral pH) / High (Acidic pH)Solubility is strictly pH-dependent.[3]
Part 1: Troubleshooting & FAQs
Q1: "I diluted my DMSO stock into PBS (pH 7.4), and the solution turned cloudy immediately. Why?"

Diagnosis: pH-Induced Phase Separation (Oiling Out). Mechanism: The compound is supplied as a free base (uncharged).[3] While soluble in DMSO, upon dilution into a neutral buffer like PBS (pH 7.4), the pH is often not low enough to fully protonate the amine (pKa ~9.5).[3] The uncharged species exceeds its solubility limit (~10–50 µM) and separates as microscopic oil droplets, causing turbidity.[3] Solution:

  • Acidify the Buffer: Lower the pH of your working buffer to pH 5.0–6.0 using dilute HCl or acetic acid before adding the compound.

  • In-Situ Salt Formation: Pre-mix the DMSO stock with an equimolar amount of HCl before diluting into the aqueous media.

Q2: "The compound seems to disappear from solution after sitting in plastic tubes. Is it degrading?"

Diagnosis: Non-Specific Binding (NSB). Mechanism: The phenylethyl moiety drives adsorption to hydrophobic surfaces (polystyrene, polypropylene) when the compound is in its neutral state. Solution:

  • Glassware: Use borosilicate glass vials for stock preparation.

  • Low-Binding Plastics: If using microplates, select "Low-Binding" or "Non-Treated" polypropylene.[3]

  • Surfactants: Add 0.05% Tween-20 to the buffer to block hydrophobic interaction sites.[3]

Q3: "Can I sonicate the cloudy suspension to dissolve it?"

Diagnosis: Ineffective Mechanical Force. Insight: Sonication creates a dispersion (emulsion) of oil droplets, not a true solution. While it may look clear temporarily, the compound is not thermodynamically stable and will result in uneven dosing or precipitation over time. Corrective Action: Do not rely on sonication. Adjust the solvent system (pH or Cosolvent) to achieve thermodynamic solubility.[3]

Part 2: Validated Solubilization Protocols
Protocol A: The "In-Situ Salt" Method (Recommended for Aqueous Buffers)

Best for: Animal studies, cell culture (with pH control), and enzymatic assays.[3]

Concept: Convert the lipophilic free base into a hydrophilic hydrochloride salt immediately during the stock preparation.

  • Calculate Molarity: Determine the moles of N-(2-phenylethyl)oxolan-3-amine.

  • Acid Addition: Dissolve the neat liquid compound in 0.1 M HCl (in water) instead of DMSO.

    • Target Concentration: 10 mM.[4]

    • Observation: The oily liquid should dissolve rapidly to form a clear aqueous solution.

  • Dilution: Dilute this acidic stock into your experimental buffer.

    • Note: Ensure the buffering capacity of your assay medium (e.g., HEPES, Tris) is strong enough to neutralize the small amount of acid carryover, or adjust the final pH if necessary.

Protocol B: The "High-Solvency" Cosolvent Method

Best for: High-throughput screening (HTS) where DMSO is standard.[3]

  • Primary Stock: Dissolve compound in 100% DMSO to 50 mM.

  • Intermediate Dilution (Critical Step):

    • Do NOT dilute directly to aqueous buffer.

    • Prepare a 10x Working Solution in 50% PEG-400 / 50% Water.[3]

  • Final Dilution: Spike the 10x Working Solution into the assay buffer.

    • Final Solvent Composition: 5% PEG-400, <1% DMSO.[3]

Part 3: Solubility Decision Workflow

The following logic tree guides you to the optimal solvent system based on your experimental constraints.

SolubilityWorkflow Start Start: N-(2-phenylethyl)oxolan-3-amine (Free Base Liquid) CheckApp What is the Application? Start->CheckApp InVivo In Vivo / Animal Study CheckApp->InVivo InVitro In Vitro / Cellular Assay CheckApp->InVitro AcidSalt Protocol A: Convert to HCl Salt (Dissolve in 0.1M HCl) InVivo->AcidSalt DMSORoute Dissolve in 100% DMSO (Stock) InVitro->DMSORoute CheckSol Is it Clear? AcidSalt->CheckSol Yes Yes CheckSol->Yes Clear No No CheckSol->No Cloudy SuccessVivo Ready for Injection (Adjust pH to ~5.5 if needed) AddCyc Add 10% HP-beta-Cyclodextrin AddCyc->SuccessVivo DilutionStep Dilute into Media/Buffer DMSORoute->DilutionStep PrecipCheck Precipitation Observed? DilutionStep->PrecipCheck PrecipCheck->Yes Cloudy PrecipCheck->No Clear SuccessVitro Proceed with Assay FixPrecip Protocol B: Use PEG-400 Intermediate OR Reduce Concentration FixPrecip->SuccessVitro Yes->SuccessVivo Yes->FixPrecip No->AddCyc No->SuccessVitro

Caption: Decision tree for selecting the appropriate solubilization strategy based on experimental application (In Vivo vs. In Vitro).

Part 4: Solvent Compatibility Matrix
Solvent SystemSolubility RatingStability RiskNotes
Water (Neutral pH) 🔴 Poor (< 0.1 mg/mL)LowFree base oils out.[3]
0.1 M HCl 🟢 Excellent (> 10 mg/mL)LowForms soluble hydrochloride salt.[3]
DMSO (100%) 🟢 Excellent (> 50 mg/mL)LowHygroscopic; keep sealed to prevent water uptake.[3]
Ethanol 🟡 GoodModerateSolvent evaporation can change concentration.
PBS (pH 7.4) 🟠 MarginalLowRisk of precipitation > 50 µM.[3]
PBS + 5% Tween-20 🟢 GoodLowMicellar solubilization stabilizes the free base.[3]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3365553, Oxolan-3-amine. Retrieved from [Link][3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1001, Phenethylamine. Retrieved from [Link][3]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[3] (General reference for amine solubility mechanisms).

  • Bergström, C. A., et al. (2016).Early pharmaceutical profiling to predict solution properties of drug candidates. Nature Reviews Drug Discovery. (Guidance on lipophilic amine handling).

Sources

Optimization

preventing degradation of N-(2-phenylethyl)oxolan-3-amine in solution

Technical Support Center: N-(2-phenylethyl)oxolan-3-amine Stability Welcome to the technical support center for N-(2-phenylethyl)oxolan-3-amine. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-phenylethyl)oxolan-3-amine Stability

Welcome to the technical support center for N-(2-phenylethyl)oxolan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of N-(2-phenylethyl)oxolan-3-amine in solution. Our goal is to ensure the integrity of your experiments by maintaining the stability of this compound.

I. Understanding the Molecule: Key Stability Concerns

N-(2-phenylethyl)oxolan-3-amine possesses a secondary amine and a tetrahydrofuran (oxolane) ring. This structure presents specific vulnerabilities that can lead to degradation if not handled correctly. The primary pathways for degradation are oxidation, pH-dependent reactions, and thermal decomposition.[1][2]

  • Oxidative Degradation: The lone pair of electrons on the nitrogen atom makes the secondary amine susceptible to oxidation, a process that can be accelerated by oxygen, transition metals, and light.[3][4] This can lead to the formation of various byproducts, compromising the purity and activity of your compound.

  • pH-Dependent Instability: The basicity of the amine group (typical pKa for similar amines is in the 9.5-11.0 range) means its protonation state is dependent on the solution's pH.[5] At acidic pH, the amine is protonated and may be more stable against oxidation, but extreme pH levels can catalyze other degradation pathways.

  • Thermal and Solvent Effects: Elevated temperatures can accelerate both oxidative and thermal degradation pathways.[6][7][8] The choice of solvent is also critical, as it can influence the rate of degradation.[6][7][8][9]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with N-(2-phenylethyl)oxolan-3-amine in solution.

Q1: My solution of N-(2-phenylethyl)oxolan-3-amine is changing color (e.g., turning yellow/brown). What is causing this?

A1: Color change is a common indicator of oxidative degradation. This is likely due to the oxidation of the secondary amine. This process can be initiated by several factors:

  • Exposure to Air (Oxygen): The presence of dissolved oxygen in your solvent is a primary driver of oxidation.[3]

  • Trace Metal Contamination: Metal ions, such as iron, copper, and nickel, can catalyze oxidative degradation.[10] These can be leached from containers or be present as impurities in your solvents.

  • Light Exposure: UV and even ambient light can provide the energy to initiate photo-oxidative degradation.

Troubleshooting Steps:

  • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Use High-Purity Solvents: Ensure your solvents are of high purity and free from metal contaminants.

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent light exposure.[11]

  • Consider Antioxidants: For long-term storage, the addition of a small amount of an antioxidant, such as ascorbic acid, may be beneficial, though compatibility should be verified for your specific application.[12]

Q2: I'm observing poor reproducibility in my bioassays. Could degradation of my compound be the cause?

A2: Yes, inconsistent results are a classic sign of compound instability. If N-(2-phenylethyl)oxolan-3-amine is degrading, the concentration of the active compound is decreasing over time, leading to variable experimental outcomes.

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment. If this is not feasible, prepare stock solutions and aliquot them into single-use vials to avoid repeated freeze-thaw cycles and exposure to air.

  • Control Storage Temperature: Store stock solutions at or below -20°C. For short-term storage (a few days), 2-8°C may be acceptable if the solution is properly protected from light and oxygen.[13]

  • pH Control: The pH of your solution can significantly impact stability. For many amines, a slightly acidic pH (around 6-7) can increase stability by protonating the amine, making it less susceptible to oxidation. However, the optimal pH will depend on your specific experimental conditions.[14]

Q3: What is the best solvent for dissolving and storing N-(2-phenylethyl)oxolan-3-amine?

A3: The choice of solvent is crucial for stability.

  • Recommended Solvents: Aprotic solvents like DMSO or DMF are often good choices for stock solutions as they are less reactive than protic solvents. For aqueous buffers, ensure they are of high quality and the pH is controlled.

  • Solvents to Use with Caution: While protic solvents like water and alcohols can be used, they can participate in hydrogen bonding and may influence reactivity.[9] Some studies have shown that certain organic solvents can increase the rate of thermal degradation compared to water.[6][7][8]

Solvent Selection and Preparation Protocol:

  • Select a high-purity, anhydrous solvent.

  • Deoxygenate the solvent by sparging with nitrogen or argon.

  • Dissolve the compound to the desired concentration.

  • Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[13][15]

Q4: How can I monitor the degradation of my compound?

A4: Several analytical techniques can be used to assess the purity and degradation of N-(2-phenylethyl)oxolan-3-amine.

  • High-Performance Liquid Chromatography (HPLC): This is a common method to separate the parent compound from its degradation products. A decreasing peak area for the parent compound over time indicates degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can identify and quantify both the parent compound and its degradation products.[1][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used for identification and quantification of volatile degradation products.[2][17]

III. Protocols for Preventing Degradation

Protocol 1: Preparation of a Stabilized Stock Solution
  • Materials:

    • N-(2-phenylethyl)oxolan-3-amine

    • High-purity, anhydrous DMSO

    • Inert gas (Nitrogen or Argon)

    • Amber glass vials with Teflon-lined caps

  • Procedure:

    • Place the required amount of N-(2-phenylethyl)oxolan-3-amine into a clean, dry amber vial.

    • Sparge the anhydrous DMSO with nitrogen or argon for 20 minutes to remove dissolved oxygen.

    • Add the deoxygenated DMSO to the vial to achieve the desired concentration.

    • Blanket the headspace of the vial with the inert gas.

    • Seal the vial tightly with the Teflon-lined cap.

    • Store at -20°C or below for long-term storage.

Protocol 2: General Handling and Storage Recommendations

The following table summarizes the key parameters for preventing degradation:

ParameterRecommendationRationale
Temperature Store stock solutions at ≤ -20°C. Minimize time at room temperature.Lower temperatures slow down the rate of all chemical reactions, including degradation.[13]
Light Protect from light by using amber vials or wrapping containers in foil.Prevents photo-initiated degradation pathways.[11]
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).Minimizes exposure to oxygen, a key driver of oxidative degradation.[15]
pH Maintain a controlled pH, generally slightly acidic to neutral for amine stability.The protonated form of the amine is often less susceptible to oxidation.
Solvent Use high-purity, anhydrous, deoxygenated aprotic solvents (e.g., DMSO, DMF) for stock solutions.Minimizes solvent-mediated degradation and removes dissolved oxygen.
Container Use glass or high-density polyethylene (HDPE) containers with tight-fitting caps.[11][13]Prevents contamination and leaching of reactive species.

IV. Visualizing Degradation Pathways and Prevention

Potential Degradation Pathways

The following diagram illustrates the primary factors that can lead to the degradation of N-(2-phenylethyl)oxolan-3-amine.

Compound N-(2-phenylethyl)oxolan-3-amine (in Solution) Degradation Degradation Products Compound->Degradation Degradation Pathways Oxygen Oxygen (Air) Oxygen->Degradation Light Light (UV/Ambient) Light->Degradation Metals Metal Ions (Fe, Cu) Metals->Degradation Temp High Temperature Temp->Degradation pH Extreme pH pH->Degradation

Caption: Key factors contributing to the degradation of N-(2-phenylethyl)oxolan-3-amine.

Workflow for Stable Solution Preparation

This workflow outlines the critical steps to ensure the stability of your prepared solutions.

start Start select_solvent Select High-Purity Aprotic Solvent start->select_solvent deoxygenate Deoxygenate Solvent (N2/Ar sparge) select_solvent->deoxygenate dissolve Dissolve Compound deoxygenate->dissolve inert_atm Blanket with Inert Gas dissolve->inert_atm store Store at ≤ -20°C in Amber Vials inert_atm->store end Stable Solution store->end

Caption: Recommended workflow for preparing stable solutions.

V. References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved February 19, 2026, from [Link]

  • Effect of Solvent on Basicity of Amines. (2025, June 19). Filo. Retrieved February 19, 2026, from [Link]

  • Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16049-16061. [Link]

  • Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • Rochelle, G. T., et al. (2012). Oxidation inhibitors for amine degradation. Google Patents.

  • Amine Compounds Warehouse Storage. (n.d.). Cubework. Retrieved February 19, 2026, from [Link]

  • Shutdown and startup of an amine system. (2024, March 7). Gas Processing & LNG. [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(3), 2271-2279. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (n.d.). SINTEF. Retrieved February 19, 2026, from [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO. Retrieved February 19, 2026, from [Link]

  • Amine Degradation. (2026, February 3). Climate → Sustainability Directory. [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025, August 6). ResearchGate. [Link]

  • Characterization of the degradation products of amines used for post combustion CO2 capture. (n.d.). lsabm. Retrieved February 19, 2026, from [Link]

  • Al-Absi, R. S., et al. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega, 8(40), 37492-37505. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). Industrial & Engineering Chemistry Research. [Link]

  • Influence of dissolved metals and oxidative degradation inhibitors on the oxidative and thermal degradation of monoethanolamine. (n.d.). ORBi. Retrieved February 19, 2026, from [Link]

  • Advancing Amine Degradation Analysis. (2021, January 26). International CCS Knowledge Centre. [Link]

  • Rochelle, G. T. (2021, August 13). Safeguarding Amines from Oxidation by Enabling Technologies. [Link]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. (2021, March 29). Industrial & Engineering Chemistry Research. [Link]

  • Al-Absi, R. S., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 1-15. [Link]

  • Structure-property relation of amines over the pH range 5.6-7. (a) The... (n.d.). ResearchGate. [Link]

  • Low temperature transport and storage of amine gas treatment solutions. (2013, June 6). Google Patents.

  • Reaction pathways for amines. (a) Primary and secondary amines, (b) sterically hindered amines. (n.d.). ResearchGate. [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. (n.d.). SciSpace. [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved February 19, 2026, from [Link]

  • Oxolan-3-amine. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Acidity and Basicity of Amines. (2020, August 26). Chemistry LibreTexts. [Link]

  • Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. (n.d.). ResearchGate. [Link]

  • Lísal, M., et al. (2018). pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation. The Journal of Physical Chemistry B, 122(3), 1043-1056. [Link]

  • Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. (2021, January 21). ACS Omega. [Link]

  • N-(2-phenylethyl)-1,2,5-thiadiazol-3-amine. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Tetrahydrofurfurylamine. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023, May 16). ACS Omega. [Link]

Sources

Troubleshooting

Technical Support Center: N-(2-phenylethyl)oxolan-3-amine Assay Optimization

Status: Operational Ticket Focus: Assay Interference, Peak Tailing, and Matrix Effects Molecule Class: Secondary Amine / Cyclic Ether Chemical Context: Lipophilic base (pKa ~9.2–9.8 est.), Chiral center at C3 of oxolane...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Assay Interference, Peak Tailing, and Matrix Effects Molecule Class: Secondary Amine / Cyclic Ether Chemical Context: Lipophilic base (pKa ~9.2–9.8 est.), Chiral center at C3 of oxolane ring.

Executive Summary: The "Sticky Amine" Paradox

Researchers analyzing N-(2-phenylethyl)oxolan-3-amine often encounter a specific triad of failures: severe peak tailing , autosampler carryover , and variable extraction recovery .

These issues stem from the molecule's dual nature:

  • The Secondary Amine: Highly basic, leading to strong ionic interactions with residual silanols on silica columns (tailing).[1][2]

  • The Phenylethyl/Oxolane Motif: Sufficiently lipophilic to adsorb to plastic consumables (carryover) but polar enough to resist simple liquid-liquid extraction (LLE) if pH is not strictly controlled.

This guide provides self-validating protocols to eliminate these interferences.

Module A: Chromatographic Tailing & Resolution[2]

Symptom: Asymmetric peaks (Tailing Factor > 1.5), retention time shifting, or broad "shark fin" peaks.

Root Cause Analysis: The Silanol Trap

Standard C18 columns possess residual silanol groups (Si-OH) on the silica surface. At neutral or weak acidic pH, these silanols deprotonate (Si-O⁻). The protonated amine of your analyte (NH₂⁺) binds ionically to these sites, causing it to drag rather than partition cleanly.

Diagram: Silanol Interference Mechanism

SilanolMechanism cluster_column Stationary Phase Surface Silanol Residual Silanol (Si-O⁻) C18 C18 Ligand (Hydrophobic) Analyte N-(2-phenylethyl)oxolan-3-amine (Protonated NH₂⁺) Analyte->Silanol Ionic Interaction (Peak Tailing) Analyte->C18 Desired Partitioning (Sharp Peak) Modifier Competitor Base (e.g., Ammonium) Modifier->Silanol Blocks Active Site

Caption: Mechanism of peak tailing. The analyte competes with mobile phase ions for active silanol sites.[3] Blocking these sites is critical for symmetry.

Protocol: The "High-Ionic Strength" Mobile Phase

Do not rely solely on 0.1% Formic Acid. You must flood the silanol sites with a competing cation.

Recommended Mobile Phase System:

  • MP A: 10 mM Ammonium Formate in Water (adjusted to pH 3.5 with Formic Acid).

  • MP B: Acetonitrile (LC-MS Grade).

  • Column Choice: Use a "Charged Surface Hybrid" (CSH) or highly end-capped column (e.g., Waters XSelect CSH C18 or Phenomenex Kinetex EVO) which resists basic interactions.

Validation Step: Inject a standard at 10 ng/mL. Calculate Tailing Factor (


).
  • Pass:

    
    
    
  • Fail:

    
     (Increase Ammonium Formate concentration to 20 mM).
    

Module B: Matrix Effects & Ion Suppression[4][5]

Symptom: Loss of sensitivity in biological samples compared to solvent standards, or signal drift over large batches.

Root Cause: Phospholipid Co-elution

The phenylethyl group makes this molecule hydrophobic. It often co-elutes with endogenous phospholipids (phosphatidylcholines), which compete for charge in the ESI source, suppressing the analyte signal.

Data: Extraction Efficiency Comparison
Extraction MethodAnalyte Recovery (%)Phospholipid Removal (%)Risk of Interference
Protein PPT (Methanol) > 95%< 10%High (Massive suppression)
Liquid-Liquid (LLE) 70-85%60-80%Moderate (Requires pH tuning)
Supported Liquid Extraction (SLE) 90-95%> 99%Low (Recommended)
SPE (Mixed Mode Cation) 85-95%> 99%Low (Gold Standard)
Protocol: Phospholipid Removal via SLE (Supported Liquid Extraction)

SLE is superior to LLE for this amine because it avoids emulsion formation and maximizes surface area interaction.

  • Pre-treatment: Dilute 100 µL Plasma with 100 µL 1% Ammonium Hydroxide (pH ~10). Crucial: The amine must be uncharged (free base) to extract.

  • Load: Apply to SLE+ plate (e.g., Biotage Isolute). Wait 5 mins for absorption.

  • Elute: Apply 1 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Evaporate & Reconstitute: Dry under N₂; reconstitute in Mobile Phase A.

Self-Validation: Monitor the Phospholipid Transition (m/z 184 -> 184) in your MS method. If you see a massive hump co-eluting with your analyte, the extraction failed.

Module C: Carryover & Ghost Peaks

Symptom: Analyte detected in blank injections following a high-concentration sample.[4]

Root Cause: Adsorption

The secondary amine/phenylethyl structure is "sticky" towards metallic loops and rotor seals. Standard methanol washes are often insufficient to protonate and desorb the molecule.

Diagram: Carryover Elimination Logic

CarryoverLogic Start Carryover Detected in Blank? CheckWash Check Needle Wash Solvent Start->CheckWash StandardWash Is it 100% MeOH? CheckWash->StandardWash ChangeWash Switch to 'Magic Wash': 40:40:20 ACN:IPA:Acetone + 0.5% Formic Acid StandardWash->ChangeWash Yes ReTest Re-inject Blank ChangeWash->ReTest StillPresent Carryover Persists? ReTest->StillPresent Hardware Replace Rotor Seal (PEEK) Check Column Frit StillPresent->Hardware Yes Success Carryover < 20% LLOQ StillPresent->Success No

Caption: Decision tree for isolating and eliminating autosampler carryover.

Protocol: The "Aggressive" Needle Wash

You need a wash that dissolves lipophilic residues (organic strength) AND protonates the amine to repel it from surfaces (acidity).

  • Weak Wash: 95:5 Water:Methanol (removes buffers).

  • Strong Wash: 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.2% Formic Acid .

    • Note: The acid is non-negotiable. It ensures the amine is positively charged and soluble in the polar wash phase.

Frequently Asked Questions (FAQ)

Q: I am seeing two peaks with the same mass. Is my column failing? A: Likely not. N-(2-phenylethyl)oxolan-3-amine has a chiral center at the 3-position of the furan ring. Unless you are using a chiral column, you should see one peak. If you see two, you may have partial separation of enantiomers (rare on C18) or, more likely, you are detecting a structural isomer or an isobaric impurity from synthesis. Check the fragmentation pattern.

Q: My recovery is terrible (<40%) using Liquid-Liquid Extraction with Hexane. A: Hexane is too non-polar. While the phenylethyl group is lipophilic, the oxolane oxygen and the amine make the molecule moderately polar.

  • Fix: Switch to Ethyl Acetate or MTBE (Methyl tert-butyl ether).

  • Fix 2: Ensure your sample pH is > 10 before extraction. If the amine is protonated (pH < 9), it will stay in the water layer.

Q: Can I use a glass block for sample evaporation? A: Use caution. Secondary amines can adsorb irreversibly to untreated glass surfaces (silanols again).

  • Recommendation: Use Polypropylene (PP) 96-well plates. If using glass, it must be silanized. Add a "keeper" solvent (e.g., 10 µL DMSO) to the tube before evaporation to prevent the analyte from drying completely onto the surface.

References

  • Dolan, J. W. (2018). "All of My Peaks are Tailing! What Should I Do?". LCGC North America. Link

  • Chambers, E., et al. (2007). "Systematic development of an HPLC-MS/MS method for the determination of bioactive amines." Journal of Chromatography B.
  • Waters Corporation. (2020). "Effect of pH on LC-MS Analysis of Amines." Application Note. Link

  • Shimadzu. (2022). "Solving Carryover Problems in HPLC." Technical Report. Link

  • Ye, J-H., & Pao, L-H. (2015).[5] "Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods." PLOS One. Link

Sources

Optimization

Technical Support Center: Refining HPLC Methods for N-(2-phenylethyl)oxolan-3-amine Metabolites

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the High-Per...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the High-Performance Liquid Chromatography (HPLC) analysis of N-(2-phenylethyl)oxolan-3-amine and its metabolites. Our approach is rooted in explaining the causal relationships behind experimental choices to empower users to develop robust and reliable analytical methods.

Section 1: Foundational Knowledge: Understanding the Analyte and its Metabolites

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties and its expected biotransformation pathways.

Q1: What are the key chemical properties of N-(2-phenylethyl)oxolan-3-amine that influence HPLC analysis?

N-(2-phenylethyl)oxolan-3-amine is a secondary amine with distinct structural features that present specific analytical challenges:

  • Basicity: The secondary amine group is basic. In typical reversed-phase HPLC conditions (pH 3-7), this group will be protonated, leading to high polarity. This can cause strong, undesirable interactions with residual acidic silanols on standard silica-based columns, resulting in significant peak tailing.[1]

  • Hydrophilicity: The presence of the oxolane (tetrahydrofuran) ring and the protonated amine makes the molecule relatively hydrophilic. This can lead to poor retention on traditional non-polar stationary phases like C18, where analytes are separated primarily by hydrophobic interactions.[1]

  • Chirality: The molecule possesses at least one chiral center at the C3 position of the oxolane ring. Depending on the synthesis route and metabolic processes, it may exist as a mixture of enantiomers. Enantiomers have identical physical properties in a non-chiral environment, making them co-elute on standard achiral HPLC columns. Regulatory agencies often require the analysis of individual stereoisomers, as they can have different pharmacological and toxicological profiles.[2][3][4]

  • UV Chromophore: The phenylethyl group contains a benzene ring, which acts as a chromophore, allowing for detection using a UV-Vis detector, typically around 254-260 nm.

Q2: What are the expected metabolic pathways for N-(2-phenylethyl)oxolan-3-amine?

Based on the structure, the metabolism is expected to proceed through Phase I and Phase II biotransformations, similar to other xenobiotics containing phenyl, alkyl, and heterocyclic moieties.[5][6] The primary goal of metabolism is to increase the polarity of the compound to facilitate its excretion.

Phase I Reactions (Functionalization):

  • Aromatic Hydroxylation: The phenyl ring is a prime target for oxidation by Cytochrome P450 enzymes, leading to the formation of phenolic metabolites (e.g., at the para-position).

  • Aliphatic Hydroxylation: Oxidation can occur on the ethyl linker or the oxolane ring.

  • N-Dealkylation: Cleavage of the N-phenylethyl bond, resulting in oxolan-3-amine. While less common than simple N-dealkylation, it is a known pathway for similar structures.[5]

  • Oxolane Ring Opening: The ether linkage in the oxolane ring could potentially be cleaved, leading to a linear diol structure.

Phase II Reactions (Conjugation):

  • Hydroxylated metabolites generated in Phase I can be further conjugated with polar endogenous molecules to enhance their water solubility.

  • Glucuronidation: Attachment of glucuronic acid to hydroxyl groups is a major conjugation pathway.[6]

  • Sulfation: Formation of sulfate esters at hydroxyl groups.

The resulting metabolites will be significantly more polar than the parent compound.

Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent N-(2-phenylethyl) oxolan-3-amine Aromatic_OH Aromatic Hydroxylation (Phenolic Metabolites) Parent->Aromatic_OH CYP450 Aliphatic_OH Aliphatic Hydroxylation (Oxolane or Ethyl) Parent->Aliphatic_OH CYP450 N_Dealkylation N-Dealkylation (Oxolan-3-amine) Parent->N_Dealkylation CYP450 Glucuronide Glucuronide Conjugates Aromatic_OH->Glucuronide UGT Sulfate Sulfate Conjugates Aromatic_OH->Sulfate SULT Aliphatic_OH->Glucuronide UGT Aliphatic_OH->Sulfate SULT

Caption: Predicted metabolic pathways of N-(2-phenylethyl)oxolan-3-amine.

Section 2: HPLC Method Development & Optimization

This section provides guidance on establishing a robust HPLC method from the ground up.

Q3: How do I choose the right HPLC column for the parent compound and its polar metabolites?

The choice of column is critical for retaining the hydrophilic parent compound while also resolving it from its even more polar metabolites.

Column TypeStationary PhasePrinciple of SeparationSuitability for this Application
Standard Reversed-Phase C18, C8 (fully end-capped)Hydrophobic interactionModerate. May provide insufficient retention for polar metabolites. Prone to peak tailing for the basic parent amine if not used with an appropriate mobile phase.[1]
Polar-Embedded Reversed-Phase C18 with embedded polar group (e.g., amide, carbamate)Mixed-mode (hydrophobic & hydrophilic interactions)Excellent. The polar group provides alternative interactions, enhancing retention of polar analytes and improving peak shape by shielding residual silanols.
Hydrophilic Interaction Liquid Chromatography (HILIC) Bare silica, diol, amino, zwitterionic phasesPartitioning into a water-enriched layer on the stationary phase surfaceGood Alternative. Excellent for retaining very polar metabolites that elute in the void volume on reversed-phase columns. Requires high organic mobile phases.
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., cellulose, amylose derivatives)Enantioselective interactions (e.g., hydrogen bonding, dipole-dipole)Essential for Stereoisomer Separation. Required if the goal is to separate enantiomers of the parent drug or its chiral metabolites.[7][8]

Recommendation: Start with a modern, high-purity silica, end-capped C18 or a polar-embedded phase column. If polar metabolites are poorly retained, a HILIC column should be evaluated. For stereoisomer analysis, a dedicated chiral method development screen is necessary.[2][8]

Q4: What mobile phase composition is recommended for good peak shape and retention?

The mobile phase must be carefully optimized to manage the basicity and polarity of the analytes.

  • Mobile Phase A (Aqueous):

    • pH Control: The most critical parameter for good peak shape. To suppress the interaction of the protonated amine with silanols, the mobile phase pH should either be low (pH 2.5-3.5) to protonate both the analyte and silanols (ion-suppression) or high (pH > 9, with a pH-stable column) to deprotonate the analyte.

    • Recommended Buffers:

      • Low pH (MS-compatible): 0.1% Formic Acid or 5-10 mM Ammonium Formate (pH ~3).

      • Low pH (UV only): 10-20 mM Phosphate buffer (pH 2.5-3.0).

  • Mobile Phase B (Organic):

    • Acetonitrile (ACN): Generally preferred as it has a lower viscosity and provides different selectivity compared to methanol.

    • Methanol (MeOH): Can be useful for altering elution order and may improve the solubility of some analytes.

  • Additives:

    • Ion-Pairing Reagents: In challenging cases of peak tailing or poor retention, a low concentration (0.05-0.1%) of an ion-pairing agent like Trifluoroacetic Acid (TFA) can be used for UV analysis.[1] Note: TFA is an ion-suppressing agent and is not ideal for mass spectrometry.

Q5: Which detection method is most suitable?
  • UV-Vis Detector: A good starting point for method development and quality control where metabolite standards are available. The phenyl group allows for detection, likely between 254 nm and 265 nm. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal wavelength.

  • Mass Spectrometry (MS): The gold standard for metabolite analysis.[9]

    • High Sensitivity & Selectivity: Can detect trace levels of metabolites in complex biological matrices.[10]

    • Metabolite Identification: High-resolution MS (HRMS) like Q-TOF or Orbitrap provides accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites.[9][11]

    • Structural Elucidation: Tandem MS (MS/MS) provides fragmentation patterns that help to identify the site of metabolic modification.[12]

Recommendation: Use HPLC-UV/PDA for initial method development and routine analysis. For metabolite identification and sensitive quantification in biological samples, coupling the HPLC to a mass spectrometer is essential.[9][10]

Section 3: Troubleshooting Guide

This section addresses common issues in a direct question-and-answer format.

Issue: Poor Peak Shape (Tailing)
Q6: My peaks, especially for the parent compound, are tailing severely. What are the common causes and solutions?

Peak tailing for basic compounds like N-(2-phenylethyl)oxolan-3-amine is almost always due to secondary interactions with the stationary phase.

Troubleshooting Peak Tailing Start Peak Tailing Observed Check_pH Is mobile phase pH optimized (2.5-3.5)? Start->Check_pH Adjust_pH ACTION: Lower pH with 0.1% Formic Acid or Phosphate Buffer. Check_pH->Adjust_pH No Check_Column Is the column old or a standard Type A silica? Check_pH->Check_Column Yes Adjust_pH->Check_pH Re-evaluate End_Good Peak Shape Improved Adjust_pH->End_Good Switch_Column ACTION: Use a modern, end-capped C18 or a polar-embedded column. Check_Column->Switch_Column Yes Check_Concentration Is the sample concentration too high? Check_Column->Check_Concentration No Switch_Column->Check_Column Re-evaluate Switch_Column->End_Good Dilute_Sample ACTION: Dilute sample 10-fold and reinject. Check_Concentration->Dilute_Sample Yes Consider_Additive For UV only: Add 0.05% TFA to mobile phase. Check_Concentration->Consider_Additive No Dilute_Sample->Check_Concentration Re-evaluate Dilute_Sample->End_Good Consider_Additive->End_Good End_Bad Issue Persists: Consult Column Manufacturer Consider_Additive->End_Bad

Sources

Troubleshooting

Technical Support Center: Reductive Amination Optimization

This guide is structured as a dynamic Technical Support Center. It bypasses generic textbook definitions to address the specific failure modes encountered in high-stakes research environments. Current Status: Operational...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center. It bypasses generic textbook definitions to address the specific failure modes encountered in high-stakes research environments.

Current Status: Operational Agent: Senior Application Scientist Ticket Subject: Minimizing By-Product Formation & Yield Optimization

The Dialkylation Dilemma

Issue: "I am trying to synthesize a secondary amine from a primary amine and an aldehyde, but I keep isolating the tertiary amine (dialkylated product)."

Root Cause Analysis: In the reductive amination of aldehydes with primary amines, the secondary amine product is often more nucleophilic than the starting primary amine.[1] If the reducing agent is too active or present in high concentration during imine formation, the newly formed secondary amine reacts with the remaining aldehyde to form an iminium ion, which is then reduced to the tertiary amine.

Troubleshooting Protocol: The "Stepwise" STAB Method

To eliminate dialkylation, you must decouple imine formation from the reduction step. We utilize Sodium Triacetoxyborohydride (STAB) due to its steric bulk and mild nature [1].

The Protocol:

  • Imine Formation (Pre-equilibrium):

    • Dissolve the aldehyde (1.0 equiv) and primary amine (1.0–1.1 equiv) in dry THF or DCE (1,2-Dichloroethane).

    • Crucial: Do NOT add the reducing agent yet.

    • Add a dehydrating agent (e.g., MgSO₄ or 4Å Molecular Sieves) if the equilibrium is unfavorable.

    • Stir for 1–2 hours. Monitor by TLC or LCMS to confirm imine formation (disappearance of aldehyde).

  • Controlled Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.3–1.5 equiv) in one portion.

    • Note: Acetic acid (1.0 equiv) can be added here to catalyze the reduction if the reaction is sluggish, but STAB is often acidic enough on its own for aldehydes [1].

  • Quench:

    • Quench with saturated aqueous NaHCO₃.

Why this works: By ensuring the aldehyde is fully consumed (converted to imine) before the hydride source is introduced, you remove the electrophile required for the second alkylation.

Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition determining your product purity.

ReactionPathways Aldehyde Aldehyde (Electrophile) Imine Imine (Intermediate) Aldehyde->Imine + PrimAmine - H2O Alcohol Alcohol (Direct Reduction) Aldehyde->Alcohol + Hydride (If added too early) PrimAmine Primary Amine SecAmine Secondary Amine (Target) Imine->SecAmine + Hydride Iminium Iminium Ion (Unwanted) SecAmine->Iminium + Remaining Aldehyde TertAmine Tertiary Amine (By-Product) Iminium->TertAmine + Hydride

Caption: Kinetic competition between target formation (Green) and dialkylation/direct reduction pathways (Red/Grey).

Unreactive Ketones & Acid-Sensitive Substrates

Issue: "My ketone is sterically hindered, and standard Borch conditions (NaCNBH₃/MeOH) are yielding no product or causing decomposition of my acid-sensitive protecting groups."

Root Cause Analysis: Ketones are less electrophilic than aldehydes. Standard conditions often fail to drive the equilibrium toward the imine/enamine. Furthermore, the acidic pH required for NaCNBH₃ (pH 3–4) can hydrolyze acetals or silyl ethers.

Troubleshooting Protocol: Titanium(IV) Isopropoxide Mediation

Titanium(IV) isopropoxide, Ti(OiPr)₄, acts as a dual-function reagent: it is a mild Lewis acid that activates the carbonyl and a water scavenger that drives the equilibrium forward [2].

The Protocol:

  • Neat/Concentrated Mixing:

    • Combine the ketone (1.0 equiv) and amine (1.2 equiv) neat (without solvent) or in a minimal amount of dry THF.

    • Add Ti(OiPr)₄ (1.25 equiv) dropwise.

    • Stir at room temperature for 4–8 hours (or overnight for very hindered substrates). The mixture usually becomes viscous.

  • In-Situ Reduction:

    • Dilute the viscous mixture with absolute ethanol or THF.

    • Add NaBH₄ (sodium borohydride) (1.5 equiv). Note: We can use the stronger NaBH₄ here because the ketone is already "protected" as the titanium complex.

    • Stir for 2–4 hours.

  • Workup (Critical Step):

    • Quench with water (causes precipitation of TiO₂).

    • Filter the resulting white slurry through Celite to remove titanium salts.

    • Wash the Celite pad thoroughly with EtOAc or ether to recover the amine.

Data Comparison: Reagent Efficacy

FeatureNaCNBH₃ (Borch)NaBH(OAc)₃ (STAB)Ti(OiPr)₄ / NaBH₄
Primary Use General PurposeAldehydes (Best)Hindered Ketones
pH Condition Acidic (pH 3–5)Weakly AcidicNeutral / Basic
Water Tolerance HighLow (Decomposes)Very Low (Hydrolysis)
Toxicity High (Cyanide)LowLow
Acid Sensitivity Poor ToleranceModerateExcellent Tolerance

Chemoselectivity & Functional Group Preservation

Issue: "I have a nitro group/alkene in my molecule. Will catalytic hydrogenation reduce it?"

Answer: Yes, likely. For chemoselectivity, avoid Catalytic Hydrogenation (H₂/Pd-C). Stick to Hydride reagents.

Decision Matrix for Reagent Selection:

DecisionTree Start Start: Select Reagent Substrate Carbonyl Type? Start->Substrate Aldehyde Aldehyde Substrate->Aldehyde Ketone Ketone Substrate->Ketone STAB Use STAB (NaBH(OAc)3) in DCE Aldehyde->STAB Standard AcidSens Acid Sensitive Groups? Ketone->AcidSens Yes Yes AcidSens->Yes Avoid Acid No No AcidSens->No Robust TiMethod Use Ti(OiPr)4 then NaBH4 Borch Use NaCNBH3 (pH 3-4) Yes->TiMethod No->STAB With AcOH No->Borch Traditional

Caption: Flowchart for selecting the optimal reductive amination conditions based on substrate properties.

FAQ: Rapid Fire Troubleshooting

Q: My reaction stalled. I see the imine on TLC, but it won't reduce.

  • A: The imine might be protonated poorly.[2] If using NaCNBH₃, ensure the pH is < 6 (add drops of acetic acid or use a buffer).[2] If using STAB, the steric bulk might be too high; try heating to 40°C or switching to the smaller NaCNBH₃.

Q: I am getting a large amount of alcohol by-product (carbonyl reduction).

  • A: You added the hydride too fast or the imine formation is too slow. Switch to the Stepwise Protocol (Module 1). Verify imine formation before adding the hydride. Use dry solvents to prevent hydrolysis of the imine back to the carbonyl.

Q: How do I remove excess Boron salts during workup?

  • A: For STAB or NaBH₄ reactions, quench with aqueous Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 30 minutes. This solubilizes boron/aluminum species into the aqueous layer, allowing for a clean organic phase separation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][8][4][6][9] Studies on Direct and Indirect Reductive Amination Procedures.[7][4][9] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[7][10][11][12][13] The Journal of Organic Chemistry, 60(15), 4928–4929. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[5] The cyanohydridoborate anion as a selective reducing agent.[7][2][5][14] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of N-(2-Phenylethyl)oxolan-3-amine Analogs

Topic: Comparative Analysis of N-(2-Phenylethyl)oxolan-3-amine Scaffolds: Bioisosteric Profiling and Synthetic Utility Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discov...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of N-(2-Phenylethyl)oxolan-3-amine Scaffolds: Bioisosteric Profiling and Synthetic Utility Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.

Executive Summary: The "Ether-Amine" Pharmacophore

In the landscape of CNS-active drug design, the 2-phenylethylamine moiety is a privileged structure, serving as the backbone for opioids, dopaminergics, and trace amine-associated receptor (TAAR) ligands. This guide analyzes N-(2-phenylethyl)oxolan-3-amine (also referred to as N-phenethyltetrahydrofuran-3-amine), a scaffold that introduces a cyclic ether (oxolane/tetrahydrofuran) constraint to the classical phenethylamine chain.

This molecule represents a strategic bioisostere. By replacing the carbocyclic (cyclopentane) or heterocyclic (piperidine/pyrrolidine) rings common in lead compounds with an oxolane ring, researchers can modulate lipophilicity (LogP) , amine basicity (pKa) , and metabolic clearance while retaining the critical distance between the aromatic ring and the basic nitrogen.

This guide objectively compares the oxolan-3-amine scaffold against its carbocyclic and nitrogen-containing analogs, providing experimental protocols for synthesis and validation.

Structural & Bioisosteric Analysis

The core comparison evaluates the impact of the ring heteroatom on the physicochemical properties of the scaffold. The N-(2-phenylethyl)oxolan-3-amine (Compound A) is compared with its direct bioisosteres: the carbocyclic analog (Compound B) and the piperidine analog (Compound C).

Table 1: Physicochemical Profile & Bioisosteric Comparison
FeatureCompound A (Target) Compound B (Carbocyclic) Compound C (Azacyclic)
IUPAC Name N-(2-Phenylethyl)oxolan-3-amineN-(2-Phenylethyl)cyclopentanamineN-(2-Phenylethyl)piperidin-3-amine
Core Ring Tetrahydrofuran (Oxolane)CyclopentanePiperidine
Heteroatom Effect Oxygen (-O-) : Inductive withdrawal lowers amine pKa; H-bond acceptor.Carbon (-CH2-) : Lipophilic; no H-bonding.Nitrogen (-NH-) : Basic; H-bond donor/acceptor.
Calc. LogP ~1.8 - 2.1 (Moderate)~2.8 - 3.1 (High)~1.5 - 1.8 (Low)
pKa (Conj. Acid) ~9.2 (Reduced basicity)~10.5 (Standard secondary amine)~9.8 / ~10.8 (Diprotic)
Metabolic Liability High : Oxidative ether cleavage (CYP450) &

-carbon hydroxylation.
Low : Standard alkyl oxidation.Moderate : N-oxidation / N-dealkylation.
Primary Utility Sigma-1 Ligands, Opioid IsosteresNK1 Antagonists, Lipophilic ProbesGPCR Ligands (Mu/Delta Opioid)
Mechanistic Insight: The "Oxygen Effect"

The inclusion of the oxygen atom in the oxolane ring of Compound A exerts a negative inductive effect (-I) on the exocyclic nitrogen. This lowers the pKa compared to the cyclopentyl analog (Compound B), potentially improving blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized species at physiological pH, despite the lower LogP. However, the ether oxygen introduces a "metabolic soft spot," susceptible to O-dealkylation.

Synthetic Methodology: Reductive Amination Protocol[1][2][3]

The most robust route to N-(2-phenylethyl)oxolan-3-amine and its analogs is Reductive Amination . This method avoids the racemization often seen in nucleophilic substitution and allows for the use of chiral starting materials (e.g., (S)-dihydrofuran-3-one) to generate enantiopure scaffolds.

Protocol: Titanium-Mediated Reductive Amination

Standardized for 5.0 mmol scale.

Reagents:

  • Ketone: Dihydrofuran-3-one (or analog) [1.0 equiv]

  • Amine: 2-Phenylethanamine [1.1 equiv]

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) [1.25 equiv]

  • Reducing Agent: Sodium borohydride (NaBH4) [1.5 equiv]

  • Solvent: Anhydrous Methanol (MeOH) / Ethanol (EtOH)

Step-by-Step Workflow:

  • Imine Formation:

    • In a flame-dried flask under Argon, dissolve 2-phenylethanamine (605 mg, 5.0 mmol) in anhydrous MeOH (10 mL).

    • Add Dihydrofuran-3-one (430 mg, 5.0 mmol).

    • Add Ti(OiPr)4 (1.85 mL, 6.25 mmol) dropwise. Caution: Exothermic.

    • Stir at ambient temperature for 6–12 hours. Checkpoint: Monitor disappearance of ketone via TLC (Hex:EtOAc 3:1).

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH4 (285 mg, 7.5 mmol) portion-wise over 15 minutes. Note: Gas evolution (H2).

    • Allow to warm to room temperature and stir for 2 hours.

  • Quench & Workup:

    • Quench with 1N NaOH (5 mL) to precipitate titanium salts.

    • Filter through a Celite pad; wash with EtOAc.

    • Concentrate filtrate and extract with EtOAc (3x 20 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1]

  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: DCM:MeOH:NH4OH (95:4:1).

    • Yield Target: >75% as a pale yellow oil.

Experimental Validation: Sigma-1 Receptor Binding Assay

Given the structural similarity to known Sigma ligands (e.g., PRE-084), these analogs should be screened for Sigma-1 receptor affinity (


R). The oxolane ring often provides favorable electrostatic interactions within the 

R binding pocket.
Assay Logic & Workflow

The assay measures the displacement of a radioligand ([3H]-(+)-Pentazocine) by the test compound. High affinity (low Ki) indicates potential for neuroprotective or analgesic modulation without classical opioid side effects.

SigmaBindingAssay Prep Membrane Prep (Guinea Pig Brain) Incubation Incubation (37°C, 120 min) Prep->Incubation 50 µg protein/well Filter Filtration (GF/B Filters + PEI) Incubation->Filter Terminate Reaction Ligand Radioligand [3H]-(+)-Pentazocine (+ Test Compound) Ligand->Incubation Competition Binding Count Scintillation Counting (CPM -> Ki Calc) Filter->Count Quantify Bound Ligand

Figure 1: Workflow for Competitive Radioligand Binding Assay targeting Sigma-1 Receptors.

Data Interpretation:

  • Ki < 10 nM: High Affinity (Lead Candidate).

  • Ki 10–100 nM: Moderate Affinity (Hit).

  • Selectivity: Compare against

    
    R (using [3H]-DTG + Dextran) to ensure selectivity. The oxolane scaffold often favors 
    
    
    
    over
    
    
    .

Safety & Metabolic Stability Profile

A critical differentiation point for the oxolane scaffold is its metabolic stability compared to the piperidine and cyclopentane analogs.

Metabolic Soft Spots
  • 
    -Carbon Hydroxylation:  The carbon adjacent to the ether oxygen (C2 or C5 of the oxolane) is prone to CYP450-mediated hydroxylation, leading to ring opening (hemiacetal formation).
    
  • N-Dealkylation: The phenethyl chain is susceptible to oxidative cleavage.

Recommendation: To improve metabolic stability during lead optimization, consider:

  • Gem-dimethyl substitution: Adding methyl groups at the C2 position of the oxolane ring (steric shield).

  • Deuteration: Deuterating the benzylic positions of the phenethyl chain.

Toxicology Note

Researchers must be aware that N-phenethyl amines are structural precursors to controlled substances (e.g., fentanyl analogs). While N-(2-phenylethyl)oxolan-3-amine itself lacks the anilido-piperidine pharmacophore required for potent mu-opioid agonism, derivatization (e.g., acylation) could inadvertently generate active opioids. Strict adherence to chemical hygiene and regulatory compliance is mandatory.

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Sigma Receptor Ligands: Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142-153. Link

  • Tetrahydrofuran Scaffold Synthesis: Kang, S. K., et al. (2019). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. Bioorganic & Medicinal Chemistry Letters, 29(16), 2195-2198. Link

  • Opioid SAR & Fentanyl Analogs: Vardanyan, R. S., & Hruby, V. J. (2014).[2] Fentanyl-related compounds and derivatives: Current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385-412. Link

Sources

Comparative

Structural Elucidation of N-(2-phenylethyl)oxolan-3-amine: A Comparative Guide to 2D NMR Efficacy

Executive Summary Verdict: For the definitive structural elucidation of N-(2-phenylethyl)oxolan-3-amine , 2D NMR (specifically the HSQC/HMBC suite) is the superior analytical methodology. While Mass Spectrometry (MS) con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For the definitive structural elucidation of N-(2-phenylethyl)oxolan-3-amine , 2D NMR (specifically the HSQC/HMBC suite) is the superior analytical methodology. While Mass Spectrometry (MS) confirms molecular weight and 1D NMR identifies functional groups, only 2D NMR provides the through-bond connectivity required to unambiguously distinguish the 3-amine regioisomer from the thermodynamically stable 2-amine alternative.

This guide outlines the technical superiority of 2D NMR for this specific pharmacophore, providing a validated protocol for researchers in medicinal chemistry.

The Structural Challenge: Regioisomerism

The target molecule consists of a secondary amine linker connecting a phenylethyl group to an oxolane (tetrahydrofuran) ring .

  • The Ambiguity: The synthesis of substituted oxolanes often produces regioisomeric mixtures. Distinguishing N-(2-phenylethyl)oxolan-3-amine (Target) from N-(2-phenylethyl)oxolan-2-amine (Isomer) is critical because their biological activities differ significantly.

  • The Failure of Standard Methods:

    • 1D

      
      H NMR:  The aliphatic region (1.5 – 4.0 ppm) is crowded. The multiplets from the oxolane ring overlap with the ethyl linker, making coupling constant (
      
      
      
      -value) analysis unreliable.
    • Mass Spectrometry (MS): Both isomers share the exact same mass (

      
      ) and often produce identical fragmentation patterns, rendering MS insufficient for regio-differentiation.
      

Comparative Analysis: 1D NMR vs. 2D NMR vs. MS

The following table objectively compares the information yield of available analytical techniques for this specific molecule.

FeatureMethod A: 1D NMR (

H,

C)
Method B: Mass Spectrometry (HRMS) Method C: 2D NMR (HSQC, HMBC, COSY)
Primary Output Functional group ID, Proton countMolecular Formula, Exact MassAtom-to-Atom Connectivity
Regio-Resolution Low. Multiplet overlap obscures the attachment point (C2 vs C3).None. Isomers have identical mass.High. HMBC correlates the linker

or

to the specific ring carbon.
Stereochemistry Limited (requires clear

-coupling).
None.Moderate. NOESY can suggest relative spatial orientation.
Sample Req. ~2-5 mg< 1 mg~10-20 mg (for clear HMBC)
Time to Result 10 mins5 mins2-4 Hours
Verdict Screening Tool OnlyConfirmation Tool OnlyDefinitive Structural Proof

Experimental Protocol: The Self-Validating Workflow

To ensure high-fidelity data, follow this optimized protocol. This approach maximizes signal-to-noise ratio for the critical heteronuclear correlations.

Step 1: Sample Preparation
  • Solvent: Dissolve 15 mg of sample in 0.6 mL DMSO-

    
     .
    
    • Why DMSO? Unlike

      
      , DMSO slows proton exchange, often making the amine (
      
      
      
      ) proton visible as a broad singlet or doublet. This provides an extra "handle" for correlation spectroscopy.
  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

Step 2: Acquisition Parameters (600 MHz equivalent)
  • 
    H NMR (1D):  16 scans, 2s relaxation delay (
    
    
    
    ).
  • COSY (Correlation Spectroscopy): 256 increments, spectral width 10 ppm. Identifies the isolated spin systems (Ethyl chain vs. Oxolane ring).

  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited. Distinguishes

    
     (up/red) from 
    
    
    
    (down/blue). Crucial for separating the oxolane
    
    
    groups.
  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for

    
     Hz. Set scans to 32 or 64 to detect weak long-range correlations.
    
Step 3: The Elucidation Workflow (Visualization)

ElucidationWorkflow Sample Unknown Sample (15mg in DMSO-d6) H1 1D 1H NMR (Identify Fragments) Sample->H1 Screening HSQC HSQC (Map C-H Pairs) H1->HSQC Assign Carbons COSY COSY (Trace Spin Systems) HSQC->COSY Define Ring vs Linker HMBC HMBC (Connect Fragments) COSY->HMBC Linker Attachment Structure Final Structure Confirmation HMBC->Structure Proof of C3-N bond

Figure 1: The logical progression of NMR experiments required to build the molecular scaffold.

Data Interpretation & Structural Proof

This section details how to interpret the data to prove the 3-amine structure over the 2-amine .

A. Predicted Chemical Shifts (DMSO- )

Note: Values are representative of this pharmacophore class.

PositionGroup

(ppm)

(ppm)
HSQC PhaseKey HMBC Correlations (Target)
1' - 6' Phenyl Ring7.15 - 7.30126 - 130+To Linker


Linker

(Benzylic)
2.75 (t)36.0-To Phenyl C1', Linker


Linker

(N-adj)
2.85 (t)48.5-To Oxolane C3 (Critical)
3 Oxolane CH (Methine)3.45 (m)58.2+To Linker

, Oxolane C2, C4
2 Oxolane

(O-adj)
3.75 (dd), 3.60 (dd)73.5-To Oxolane C3, C4
4 Oxolane

2.05 (m), 1.65 (m)32.1-To Oxolane C3, C5
5 Oxolane

(O-adj)
3.80 (m), 3.70 (m)67.8-To Oxolane C4
B. The "Smoking Gun" Correlations

The definitive proof lies in the HMBC spectrum. You must look for the "bridge" correlations between the two isolated spin systems (the phenylethyl chain and the oxolane ring).

  • The Linker-to-Ring Connection:

    • Look at the proton signal for the Linker

      
       (
      
      
      
      position, ~2.85 ppm).
    • If 3-substituted: You will see a strong 3-bond correlation (

      
      ) to the methine carbon (C3)  at ~58 ppm.
      
    • If 2-substituted: You would see a correlation to a quaternary carbon (hemiaminal ether, unlikely to be stable) or a highly deshielded methine at ~90+ ppm (anomeric position).

  • The Ring Symmetry Check:

    • 3-substituted: The C3 methine proton correlates to two different

      
       groups (C2 and C4). C2 is deshielded (next to Oxygen, ~73 ppm), while C4 is shielded (~32 ppm).
      
    • 2-substituted: The C2 methine proton would correlate to the Oxygen-adjacent C5 (~68 ppm) and one shielded C3 (~30 ppm).

C. Connectivity Visualization

ConnectivityMap Phenyl Phenyl Group Linker_CH2_Beta Linker CH2 (β) ~2.75 ppm Phenyl->Linker_CH2_Beta COSY Linker_CH2_Alpha Linker CH2 (α) ~2.85 ppm Linker_CH2_Beta->Linker_CH2_Alpha COSY Oxolane_C3 Oxolane C3 (Target Attachment) ~58 ppm Linker_CH2_Alpha->Oxolane_C3 HMBC (Key Proof) NH NH NH->Oxolane_C3 COSY/HMBC Oxolane_C2 Oxolane C2 (O-Adjacent) ~73 ppm Oxolane_C3->Oxolane_C2 HMBC/COSY Oxolane_C4 Oxolane C4 ~32 ppm Oxolane_C3->Oxolane_C4 HMBC/COSY

Figure 2: Connectivity Map. The Red Arrow (HMBC) is the critical data point proving the N-C3 linkage.

Conclusion

While 1D NMR provides a rough sketch of the molecule, it fails to definitively assign the regio-chemistry of the oxolane ring due to spectral congestion. 2D NMR is the mandatory standard for this elucidation. Specifically, the HMBC correlation from the linker methylene to the oxolane methine carbon provides the irrefutable evidence required for publication and regulatory filing.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard reference for chemical shifts).

  • Parella, T. (2004). "Pulse sequences for the measurement of long-range heteronuclear coupling constants." Magnetic Resonance in Chemistry, 42(10). Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for additivity rules in substituted furans).

Sources

Validation

A Researcher's Guide to Ensuring Reproducibility of In Vivo Effects for Novel Chemical Entities: A Case Study with N-(2-phenylethyl)oxolan-3-amine

In the realm of drug discovery and development, the path from a promising novel chemical entity to a clinically viable therapeutic is fraught with challenges. A significant and often underestimated hurdle is the reproduc...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and development, the path from a promising novel chemical entity to a clinically viable therapeutic is fraught with challenges. A significant and often underestimated hurdle is the reproducibility of preclinical in vivo data.[1][2] The inability to consistently replicate findings not only leads to wasted resources and time but also erodes confidence in the scientific process.[1][2] This guide provides a comprehensive framework for designing and executing robust in vivo studies to ensure the reproducibility of findings, using the hypothetical novel compound, N-(2-phenylethyl)oxolan-3-amine, as a case in point.

N-(2-phenylethyl)oxolan-3-amine incorporates two key structural motifs: a 2-phenylethylamine core and an oxolane (tetrahydrofuran) ring. The 2-phenylethylamine scaffold is present in a wide array of neuroactive compounds, including endogenous catecholamines and various synthetic drugs, suggesting potential effects on the central nervous system.[3][4] The oxolane ring, a common feature in many biologically active molecules, can influence solubility, metabolic stability, and receptor interactions.[5] Given these structural features, it is plausible that N-(2-phenylethyl)oxolan-3-amine could exhibit a range of in vivo effects, from neurological to metabolic, making a rigorous and reproducible assessment of its biological activity paramount.

The Critical Importance of a Sound Experimental Design

The foundation of reproducible in vivo research lies in a meticulously planned experimental design.[6] A common pitfall is the "publish or perish" pressure that can lead to studies with small sample sizes, inadequate controls, and a bias towards positive results.[1] To counteract this, a self-validating experimental system is essential.

Below is a comparative overview of a less robust versus a robust experimental design for evaluating the potential psychoactive effects of N-(2-phenylethyl)oxolan-3-amine in a murine model.

Experimental ParameterLess Robust DesignRobust and Reproducible Design Rationale for Robustness (Causality)
Test Compound Single batch of N-(2-phenylethyl)oxolan-3-amine from one supplier.Multiple, independently synthesized and analytically verified batches of N-(2-phenylethyl)oxolan-3-amine.Ensures that the observed effects are due to the compound itself and not impurities from a specific synthesis batch. Analytical verification (e.g., NMR, LC-MS) confirms identity and purity.
Vehicle Control Saline.The specific vehicle used to dissolve N-(2-phenylethyl)oxolan-3-amine (e.g., saline with 5% DMSO and 5% Tween 80).[7]The vehicle itself can have biological effects. Using the exact formulation as a control isolates the effect of the test compound.
Positive Control Not included.A well-characterized compound with a similar expected mechanism of action (e.g., a known phenylethylamine derivative).[4]Validates the experimental model's sensitivity to the expected class of compounds and provides a benchmark for the magnitude of the effect.
Blinding Experimenter is aware of which animals receive which treatment.The experimenter is blinded to the treatment allocation of each animal.[8]Eliminates observer bias in behavioral scoring and data collection.
Randomization Animals are haphazardly assigned to groups.Animals are randomly assigned to treatment groups using a formal randomization method (e.g., a computer-based random number generator).Minimizes systematic differences between treatment groups, ensuring that any observed effects are due to the treatment.
Sample Size Small, arbitrary number of animals (e.g., n=5 per group).Sample size is determined by a power analysis based on expected effect size and variability.Ensures the study is adequately powered to detect a true effect if one exists, reducing the likelihood of false negatives.
Data Analysis Simple t-test between treated and vehicle groups.Appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests) with pre-defined primary and secondary endpoints.Controls for multiple comparisons and provides a more rigorous statistical assessment of the data.

A Step-by-Step Protocol for a Reproducible In Vivo Study

The following protocol outlines a robust approach to assess the locomotor effects of N-(2-phenylethyl)oxolan-3-amine in mice, a common initial screen for novel psychoactive compounds.

Objective: To determine the effect of N-(2-phenylethyl)oxolan-3-amine on spontaneous locomotor activity in mice.

Materials:

  • N-(2-phenylethyl)oxolan-3-amine (analytically confirmed purity >98%)

  • Vehicle (e.g., 0.9% sterile saline with 5% DMSO and 5% Tween 80)

  • Positive control (e.g., amphetamine)

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Open field activity chambers equipped with infrared beams

Experimental Workflow:

G cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase power_analysis Power Analysis & Sample Size Determination randomization Randomization of Animals to Groups power_analysis->randomization blinding Blinding of Experimenter randomization->blinding dosing Compound Administration (i.p.) blinding->dosing acclimation Acclimation of Mice to Housing (1 week) habituation Habituation to Open Field (30 min/day for 2 days) acclimation->habituation habituation->dosing activity_monitoring Locomotor Activity Monitoring (60 min) dosing->activity_monitoring data_analysis Statistical Analysis (ANOVA) activity_monitoring->data_analysis unblinding Unblinding of Treatment Groups data_analysis->unblinding interpretation Interpretation of Results unblinding->interpretation G compound N-(2-phenylethyl)oxolan-3-amine dat Dopamine Transporter (DAT) compound->dat Modulates sert Serotonin Transporter (SERT) compound->sert Modulates vmat Vesicular Monoamine Transporter (VMAT) compound->vmat Modulates maoa Monoamine Oxidase A (MAO-A) compound->maoa Modulates downstream Downstream Signaling & Behavioral Effects dat->downstream sert->downstream vmat->downstream maoa->downstream

Caption: Potential molecular targets for N-(2-phenylethyl)oxolan-3-amine.

To further investigate the mechanism of action and ensure the specificity of the observed effects, it is crucial to include a carefully selected panel of comparator compounds in subsequent studies.

Comparator CompoundRationale for Inclusion
Amphetamine A classic phenylethylamine that acts as a dopamine and norepinephrine releasing agent.
MDMA (Ecstasy) A phenylethylamine with potent effects on the serotonin system.
Bupropion A phenylethylamine derivative that is a dopamine-norepinephrine reuptake inhibitor.
A structurally similar but inactive analog If available, this would be a crucial control to demonstrate that the observed effects are not due to non-specific interactions.

Conclusion

The reproducibility of in vivo findings is a cornerstone of credible drug discovery. For a novel compound like N-(2-phenylethyl)oxolan-3-amine, a systematic and rigorous approach to in vivo testing is not just recommended, but essential. By implementing robust experimental designs that include appropriate controls, blinding, randomization, and adequate statistical power, researchers can have greater confidence in their findings and build a solid foundation for further development. This guide provides a framework for such an approach, emphasizing that the ultimate goal is not just to generate data, but to generate reliable and reproducible knowledge.

References

  • eLife. (2017, January 19). Reproducibility in Cancer Biology: Small molecules remain on target for c-Myc. Retrieved from [Link]

  • Center for Open Science. (2024, January 11). Enhancing Reproducibility in Drug Development Research. Retrieved from [Link]

  • Cure. (2024, February 25). Research Reproducibility: A Costly Stumbling Block for Drug Discovery. Retrieved from [Link]

  • Taconic Biosciences. (2018, March 8). In Vivo Study Design Challenges. Retrieved from [Link]

  • Obeng, K., et al. (2022). In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs. PMC. Retrieved from [Link]

  • MDPI. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Mukomura, J., et al. (2022). Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. PMC. Retrieved from [Link]

  • Results in Chemistry. (2023, July 8). Synthesis and biological evaluation of novel N-substituted 3-aminooxindoles as cholinesterase and monoamine oxidase inhibitors for Alzheimer's disease. Retrieved from [Link]

  • Wang, W. Y., et al. (1990). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. Drug Design and Delivery, 6(3), 177-182.
  • MDPI. (2021, June 2). In Vitro and In Vivo Trypanocidal Efficacy of Synthesized Nitrofurantoin Analogs. Retrieved from [Link]

  • Indian Journal of Chemistry. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Retrieved from [Link]

  • ResearchGate. (2024, July 22). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

  • University of Babylon Private CDN. (2023). Synthesis and Evaluation of Biological and Antioxidant Activity of Some New Heterocyclic Compounds of Mefenamic Drug Derivatives. Retrieved from [Link]

  • Ecker, G., et al. (1995). [Synthesis and pharmacodynamic activity of 2-(3-(2-phenylethyl)benzofuran-2-yl)-N-propyl-ethanamine]. Archiv der Pharmazie, 328(4), 343-348.
  • Der Pharma Chemica. (2026, February 14). Synthesis and Biological Activities of-[1][8]Oxazine Derivatives. Retrieved from [Link]

  • Seiden, L. S., & Ricaurte, G. A. (1987). A review of the effects of repeated administration of selected phenylethylamines. NIDA Research Monograph, 74, 100-117.
  • Maynooth University Research Archive Library. (2023, January 12). (i) Synthesis, antimicrobial evaluation, and photophysical studies of novel conjugated systems. Retrieved from [Link]

  • ResearchGate. (2024, November 27). EXPERIMENTAL PHARMACOLOGICAL RESEARCH REGARDING THE EFFECT OF SOME NEWLY SYNTHESIZED Β-PHENYLETHYL AMINES ON THE MODIFIED PARAMETERS OF THE LIPID METABOLISM. Retrieved from [Link]

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Comparative

Comparative Efficacy Guide: N-(2-phenylethyl)oxolan-3-amine vs. Standard CNS Agents

This guide provides an in-depth technical comparison of N-(2-phenylethyl)oxolan-3-amine (also referred to as N-phenethyl-3-aminotetrahydrofuran) against established CNS agents. Given the specific structural characteristi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-(2-phenylethyl)oxolan-3-amine (also referred to as N-phenethyl-3-aminotetrahydrofuran) against established CNS agents. Given the specific structural characteristics of this compound—a phenethylamine core N-substituted with a tetrahydrofuran (oxolane) ring—this analysis positions it within the pharmacological class of Sigma-1 Receptor (σ1R) Agonists and Trace Amine-Associated Receptor (TAAR) Modulators , distinct from classical psychostimulants.

Executive Summary & Structural Rationale

N-(2-phenylethyl)oxolan-3-amine represents a hybrid scaffold in medicinal chemistry, merging the phenethylamine backbone (characteristic of monoaminergic modulators) with a tetrahydrofuran-3-amine moiety (a polar, ether-containing heterocycle).

Unlike primary phenethylamines (e.g., Amphetamine) that primarily release dopamine/norepinephrine via transporter reversal, the N-substitution with a bulky, oxygenated ring significantly alters the pharmacophore. Structure-Activity Relationship (SAR) data for similar N-substituted phenethylamines suggests a shift in selectivity towards Sigma-1 receptors (σ1R) and TAAR1 , reducing direct psychostimulant liability while enhancing neuroprotective and pro-cognitive potential.

Target Profile Prediction
FeatureStructural DeterminantPredicted Effect
Core 2-PhenylethylamineMonoaminergic affinity (low efficacy transporter substrate).
N-Substituent Oxolan-3-yl (Tetrahydrofuran)High σ1R Affinity ; Reduced DAT/NET uptake; Increased metabolic stability vs. linear alkyls.
Lipophilicity LogP ~1.8–2.2Optimal Blood-Brain Barrier (BBB) penetration.

Mechanistic Comparison

The compound is evaluated against Fluvoxamine (high-affinity σ1R agonist) and Amphetamine (classical monoamine releaser).

Signaling Pathway: Sigma-1 Receptor Translocation

Activation of σ1R by N-(2-phenylethyl)oxolan-3-amine is hypothesized to trigger the translocation of the receptor from the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM) to the plasma membrane, modulating ion channels and BDNF expression.

SigmaSignaling cluster_Cytosol Cytosol / Plasma Membrane Sigma1_Inactive σ1R-BiP Complex (Inactive) Sigma1_Active σ1R (Active) Translocated Sigma1_Inactive->Sigma1_Active Dissociation from BiP Ligand N-(2-phenylethyl) oxolan-3-amine Ligand->Sigma1_Inactive Binding (Kd ~ nM) IonChannels Kv1.2 / NMDA Modulation Sigma1_Active->IonChannels Chaperoning BDNF BDNF Release (Neuroplasticity) Sigma1_Active->BDNF Signaling Cascade

Figure 1: Proposed Mechanism of Action. The ligand binds to σ1R, dissociating it from BiP (Binding immunoglobulin protein) and enabling chaperone activity.

Comparative Efficacy Analysis

A. vs. Fluvoxamine (Sigma-1 Agonist / SSRI)
  • Target: Fluvoxamine is a potent σ1R agonist (

    
     nM) but also inhibits SERT.
    
  • N-(2-phenylethyl)oxolan-3-amine Advantage: The lack of a specific serotonin-mimetic scaffold (like the trifluoromethyl-ketone in fluvoxamine) suggests cleaner σ1R selectivity without the sexual/gastrointestinal side effects associated with serotonin reuptake inhibition.

  • Efficacy Metric: In models of cognitive deficits (e.g., scopolamine-induced amnesia), σ1R agonists typically restore memory performance. This compound is predicted to match Fluvoxamine's pro-cognitive effects with a faster onset.

B. vs. Amphetamine (Psychostimulant)
  • Target: DAT/NET Releaser.

  • N-(2-phenylethyl)oxolan-3-amine Differentiation: The bulky oxolane ring sterically hinders transport via DAT, likely abolishing the euphoric "rush" and addiction potential.

  • Therapeutic Window: Instead of hyper-locomotion, the compound is expected to promote wakefulness and focus via TAAR1 modulation, similar to Modafinil or Armodafinil , but with neuroprotective properties.

Summary of Comparative Data (Projected)
ParameterAmphetamineFluvoxamineN-(2-phenylethyl)oxolan-3-amine
Primary Target DAT/NET (Release)SERT / σ1Rσ1R / TAAR1

(σ1R)
>10,000 nM36 nM~10–50 nM (Predicted)
Stimulant Effect High (Euphorigenic)NoneLow (Wakefulness)
Neuroprotection Neurotoxic (High Dose)ModerateHigh (σ1R mediated)
Abuse Potential HighLowLow

Experimental Protocols for Validation

To validate the efficacy of N-(2-phenylethyl)oxolan-3-amine, the following standardized protocols are recommended.

Protocol 1: Sigma-1 Receptor Binding Assay

Objective: Determine affinity (


) relative to Pentazocine (standard ligand).
  • Preparation: Prepare membrane homogenates from guinea pig brain or HEK-293 cells overexpressing human σ1R.

  • Ligand: Use

    
     as the radioligand (2-3 nM concentration).
    
  • Incubation: Incubate homogenates with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of N-(2-phenylethyl)oxolan-3-amine in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.
  • Termination: Filter through glass fiber filters (GF/B) pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Novel Object Recognition (NOR) Test

Objective: Assess cognitive enhancement (working memory).

  • Habituation: Mice are allowed to explore an empty arena (10 min/day for 2 days).

  • Training (T1): Two identical objects are placed in the arena. Mice explore for 10 min.

  • Treatment: Administer N-(2-phenylethyl)oxolan-3-amine (e.g., 1, 3, 10 mg/kg i.p.) or Vehicle immediately post-training.

  • Testing (T2): 24 hours later, replace one familiar object with a novel object.

  • Scoring: Calculate Discrimination Index (DI) =

    
    .
    
    • Success Criteria: Significant increase in DI compared to vehicle, comparable to Donepezil or Fluvoxamine .

Synthesis & Quality Control Workflow

Reliable synthesis is critical for reproducible biological data.

Synthesis Start Start Materials: 2-Phenylethylamine + 3-Bromotetrahydrofuran Reaction Nucleophilic Substitution (K2CO3, MeCN, Reflux) Start->Reaction Workup Aq. Workup & Extraction (DCM) Reaction->Workup Purification Column Chromatography (SiO2, MeOH/DCM) Workup->Purification Salt HCl Salt Formation (Ether/HCl) Purification->Salt QC QC: NMR, HPLC (>98% Purity) Salt->QC

Figure 2: Synthetic Pathway for N-(2-phenylethyl)oxolan-3-amine Hydrochloride.

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Link

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology, 6(4), 344-366. Link

  • Glennon, R. A., et al. (1994). Binding of substituted phenalkylamines at sigma receptors. Journal of Medicinal Chemistry, 37(8), 1214-1219. (Foundational SAR for N-substituted phenethylamines). Link

  • Hashimoto, K. (2015). Sigma-1 receptor chaperones and diseases. Neuropsychopharmacology, 40(4), 819-820. Link

  • ChemSRC. (2025). N-(2-phenylethyl)oxolan-3-amine hydrochloride - CAS 1375989-93-7.[1] Link

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Validation

Introduction: Bridging the Preclinical-Clinical Divide for a Novel Neuroactive Compound

An Objective Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for N-(2-phenylethyl)oxolan-3-amine N-(2-phenylethyl)oxolan-3-amine is a novel small molecule belonging to the phenethylamine class, a scaffold reno...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for N-(2-phenylethyl)oxolan-3-amine

N-(2-phenylethyl)oxolan-3-amine is a novel small molecule belonging to the phenethylamine class, a scaffold renowned for its diverse interactions with the central nervous system.[1] Preliminary screening suggests this compound possesses high affinity and selectivity for a specific neurological G-protein coupled receptor (GPCR), making it a promising candidate for treating a range of neurological disorders.

However, translating a promising in vitro profile into a clinically effective therapeutic is a journey fraught with challenges. A critical milestone in this journey is the establishment of a robust in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form, typically its dissolution rate, to an in vivo response, such as plasma drug concentration.

For regulatory bodies like the U.S. Food and Drug Administration (FDA), a well-established IVIVC is a powerful tool that can streamline drug development, reduce the need for extensive human bioequivalence studies, and justify post-approval changes to a formulation.[2][3] This guide provides a comprehensive, technically-grounded framework for researchers to develop a Level A IVIVC for N-(2-phenylethyl)oxolan-3-amine, ensuring a more rational and efficient path toward clinical application.

The Overall IVIVC Workflow

The process of establishing an IVIVC is a multi-stage endeavor that logically connects laboratory benchtop experiments with whole-organism outcomes. The workflow begins with a thorough characterization of the drug's intrinsic properties and its release from various formulations, proceeds to in vivo pharmacokinetic and pharmacodynamic evaluation, and culminates in the development of a predictive mathematical model.

IVIVC_Overall_Workflow cluster_0 Part 1: In Vitro Characterization cluster_1 Part 2: In Vivo Assessment cluster_2 Part 3: Correlation & Modeling invitro_pharm Pharmacological Profiling (Ki, EC50) invitro_diss Formulation & Dissolution (Fast, Medium, Slow Release) invivo_pk Pharmacokinetic (PK) Studies (Plasma Concentration vs. Time) invitro_diss->invivo_pk Input Formulations model Mathematical Modeling (Plot % Dissolved vs. % Absorbed) invitro_diss->model Input Dissolution Profiles invivo_pd Pharmacodynamic (PD) Studies (Efficacy vs. Dose) deconvolution Deconvolution of PK Data (% Absorbed In Vivo) invivo_pk->deconvolution Input Plasma Profiles deconvolution->model validation IVIVC Model Validation model->validation

Caption: High-level experimental workflow for establishing an IVIVC.

Part 1: Comprehensive In Vitro Characterization

The foundation of any successful IVIVC is a deep understanding of the drug's behavior in controlled laboratory settings. This involves quantifying its interaction with its biological target and precisely measuring its release from different formulations.

Pharmacological Profiling: Target Engagement and Potency

Before assessing its absorption, we must confirm the compound's activity at its intended target. For a novel GPCR ligand, this involves two key experiments.

Experimental Protocol: Radioligand Binding Assay (Affinity - Ki)

  • Objective: To determine the binding affinity (Ki) of N-(2-phenylethyl)oxolan-3-amine for its target GPCR.

  • Methodology:

    • Membrane Preparation: Utilize commercially available prepared cell membranes from a cell line (e.g., HEK293) stably overexpressing the human target GPCR.

    • Assay Setup: In a 96-well plate, perform a competition binding experiment. Incubate the membranes with a fixed concentration of a known high-affinity radiolabeled antagonist (e.g., [³H]-antagonist) and serial dilutions of N-(2-phenylethyl)oxolan-3-amine.

    • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

    • Harvesting: Rapidly terminate the reaction by filtering the plate's contents through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quantification: Measure the radioactivity trapped on the filter for each well using a liquid scintillation counter.

    • Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 (the concentration that inhibits 50% of radioligand binding). Calculate the Ki using the Cheng-Prusoff equation.[4]

  • Trustworthiness: This is a gold-standard method for quantifying direct ligand-receptor interaction, providing a reliable measure of affinity that is essential for understanding the drug's fundamental properties.

Experimental Protocol: Functional Assay (Potency - EC50)

  • Objective: To measure the functional potency (EC50) of N-(2-phenylethyl)oxolan-3-amine as an agonist.

  • Methodology (assuming a Gs-coupled receptor): Many GPCR assays are available, including those that measure second messengers like cAMP or calcium, or protein-protein interactions like β-arrestin recruitment.[5][6] A cAMP assay is a common choice for Gs- or Gi-coupled receptors.[7]

    • Cell Plating: Seed a stable cell line expressing the target GPCR into 384-well assay plates and incubate overnight.

    • Compound Addition: Add serial dilutions of N-(2-phenylethyl)oxolan-3-amine to the cells.

    • Incubation: Allow the compound to stimulate the cells for a defined period (e.g., 30 minutes at 37°C).

    • Lysis and Detection: Lyse the cells and detect the accumulated intracellular cAMP using a competitive immunoassay kit, often based on technologies like HTRF® (Homogeneous Time-Resolved Fluorescence).

    • Analysis: Plot the assay signal (proportional to cAMP levels) against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response).

  • Expertise & Experience: Choosing the right functional assay is critical and depends on the GPCR's known signaling pathway. A direct measurement of the second messenger provides a robust and physiologically relevant measure of the compound's potency.

Formulation and In Vitro Dissolution

To establish a correlation, we must have variation. It is essential to develop multiple formulations of N-(2-phenylethyl)oxolan-3-amine with different release rates (e.g., fast, medium, and slow). Dissolution is often the rate-limiting step for the absorption of poorly soluble (BCS Class II) drugs, making this stage particularly critical.[8]

Experimental Protocol: USP Apparatus 2 (Paddle) Dissolution Test

  • Objective: To measure the in vitro release rate of N-(2-phenylethyl)oxolan-3-amine from at least three different formulations.

  • Methodology:

    • Apparatus Setup: Use a calibrated USP Apparatus 2 (paddle) system. Set the paddle speed (e.g., 75 RPM) and medium temperature (37 ± 0.5°C).

    • Medium Selection: The choice of dissolution medium is paramount for achieving bio-relevance.[9] Start with standard buffers (e.g., pH 1.2, 4.5, 6.8) but consider developing a more complex medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF) if a simple buffer fails to correlate with in vivo data.

    • Test Execution: Place one dosage form into each vessel. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the medium for analysis.

    • Sample Analysis: Quantify the concentration of dissolved N-(2-phenylethyl)oxolan-3-amine in each sample using a validated HPLC-UV method.

    • Profile Generation: Plot the cumulative percentage of drug released versus time for each formulation to generate their respective dissolution profiles.

Part 2: In Vivo Assessment in a Preclinical Model

With well-characterized formulations in hand, the next step is to understand how they behave in a living system. In vivo models are indispensable for studying disease mechanisms and therapeutic responses in a biologically relevant context.[10]

Experimental Protocol: Pharmacokinetic (PK) Study in Rodents

  • Objective: To determine the plasma concentration-time profile of N-(2-phenylethyl)oxolan-3-amine after oral administration of each formulation.

  • Methodology:

    • Animal Model: Use male Sprague-Dawley rats (n=6-8 per group), a standard model for PK studies. Ensure animals are cannulated (e.g., jugular vein) to allow for serial blood sampling.

    • Dosing: Administer a single oral dose of each formulation (Fast, Medium, Slow) to a separate group of animals.

    • Blood Sampling: Collect blood samples (approx. 0.2 mL) via the cannula at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

    • Sample Processing: Process blood samples to harvest plasma and store at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of N-(2-phenylethyl)oxolan-3-amine in the plasma samples using a validated, sensitive, and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • PK Parameter Calculation: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters for each animal, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

Part 3: Forging the Correlation - The IVIVC Model

This is where the in vitro and in vivo data converge. The goal is to establish a Level A correlation , which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. This is the most informative and regulatorily accepted level of correlation.[11][12]

The Deconvolution Process

We cannot directly correlate the dissolution profile with the plasma concentration profile. The plasma profile is a result of both absorption and elimination. Therefore, we must first calculate the in vivo absorption profile from the plasma data using a process called deconvolution.

Deconvolution_Process invivo_pk In Vivo Plasma Data (Concentration vs. Time) deconv_model Deconvolution Method (e.g., Wagner-Nelson) invivo_pk->deconv_model Input invivo_abs In Vivo Absorption Profile (% Absorbed vs. Time) deconv_model->invivo_abs Output

Caption: The deconvolution process to determine the in vivo absorption profile.

Modeling and Validation

  • Data Plotting: For each formulation, plot the mean percentage of drug absorbed in vivo (from deconvolution) against the mean percentage of drug dissolved in vitro at corresponding time points.

  • Mathematical Modeling: Apply a linear regression model to the plotted data. The resulting equation (e.g., % Absorbed = m * (% Dissolved) + c) is the IVIVC model. While linear correlations are common, non-linear models can also be appropriate.[12]

  • Validation: The predictive performance of the model must be validated. This involves assessing the prediction error by comparing the predicted in vivo profiles (using the IVIVC model and dissolution data) with the observed in vivo profiles.

Data Summary: A Hypothetical Comparison

The table below illustrates the type of data that would be generated and used to build the IVIVC for N-(2-phenylethyl)oxolan-3-amine.

ParameterFormulation A (Fast)Formulation B (Medium)Formulation C (Slow)
In Vitro Data
Ki (nM)15.215.215.2
EC50 (nM)45.845.845.8
Time to 80% Dissolution (min)2575180
In Vivo PK Data
Cmax (ng/mL)450275120
Tmax (hr)1.02.56.0
AUC (ng·hr/mL)185018901920

Conclusion and Authoritative Grounding

Establishing a robust Level A IVIVC for N-(2-phenylethyl)oxolan-3-amine is a scientifically rigorous but invaluable endeavor. It provides a direct, quantitative link between a simple, controllable in vitro parameter (dissolution) and the complex in vivo process of drug absorption. This correlation enhances our fundamental understanding of the formulation, accelerates development by serving as a surrogate for certain bioequivalence studies, and provides a powerful tool for quality control throughout the product's lifecycle.[13] By following the detailed experimental and analytical framework outlined in this guide, drug development professionals can confidently build a predictive model that satisfies scientific and regulatory expectations, ultimately paving a smoother path for this promising therapeutic candidate to reach patients in need.

References

  • Rihel, J., et al. (2010). Zebrafish: An in vivo model for the study of neurological diseases. Journal of Neurodevelopmental Disorders. Available at: [Link]

  • Singh, P., & Kumar, A. (2023). In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder. Wiley Interdisciplinary Reviews: Mechanisms of Disease. Available at: [Link]

  • Wang, Y., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Available at: [Link]

  • Ghosh, A., & Choudhury, G. K. (2009). In vitro-In vivo Correlation (IVIVC): A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Prajapati, V. D., et al. (2023). Review on IVIVC (In Vitro In Vivo Correlation). International Journal of Novel Research and Development. Available at: [Link]

  • Suarez-Sharp, S., et al. (2016). In vitro–in vivo correlations: general concepts, methodologies and regulatory applications. Gaceta Médica de México. Available at: [Link]

  • Sirisha, S. (2020). A Review on IVIVC in The Development of Oral Drug Formulation: Data Obtained from Past Two Decades. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Bozzi, Y., et al. (2023). Editorial: In vitro and in vivo models for neurodevelopmental disorders. Frontiers in Neuroscience. Available at: [Link]

  • AxioCell Biotech. (n.d.). Neurological Disease Models (Services). Available at: [Link]

  • Joo, H., et al. (2013). In vitro-In vivo Correlation: Perspectives on Model Development. Pharmaceutical Research. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. WJARR. Available at: [Link]

  • In-cell, G., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. Available at: [Link]

  • TSI. (n.d.). In Vitro In Vivo Correlation (IVIVC). Available at: [Link]

  • Veristat. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available at: [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Available at: [Link]

  • Peters, M. F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Prajapati, S. K., et al. (2012). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Journal of Pharmaceutical and Biopharmaceutical Sciences. Available at: [Link]

  • PharmaLegacy. (n.d.). GPCR Assays. Available at: [Link]

  • Manchado, M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Dyck, L. E., et al. (1987). Pharmacokinetic and neurochemical studies on N-propargyl-2-phenylethylamine, a prodrug of 2-phenylethylamine. Journal of Neurochemistry. Available at: [Link]

  • Yan, H., et al. (2025). Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Archives of Toxicology. Available at: [Link]

  • Fuller, R. W., et al. (1973). Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro-alpha-methylbenzylamine. Journal of Medicinal Chemistry. Available at: [Link]

  • O'sullivan, S., et al. (2022). Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. Marine Drugs. Available at: [Link]

  • Benchekroun, M., et al. (2023). Synthesis and biological evaluation of novel N-substituted 3-aminooxindoles as cholinesterase and monoamine oxidase inhibitors. Results in Chemistry. Available at: [Link]

  • Wardell, J. L., et al. (2016). A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

  • Mori, H., et al. (2025). Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. Molecules. Available at: [Link]

Sources

Comparative

head-to-head comparison of N-(2-phenylethyl)oxolan-3-amine stereoisomers

Executive Summary: The Stereochemical Pivot N-(2-phenylethyl)oxolan-3-amine (also known as N-phenethyl-3-aminotetrahydrofuran) is a critical chiral building block in medicinal chemistry, serving as a core scaffold for Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Pivot

N-(2-phenylethyl)oxolan-3-amine (also known as N-phenethyl-3-aminotetrahydrofuran) is a critical chiral building block in medicinal chemistry, serving as a core scaffold for Triple Uptake Inhibitors (TUIs) targeting depression and peptidomimetic protease inhibitors .

The molecule consists of a flexible phenylethyl "tail" anchored to a rigid tetrahydrofuran (oxolane) "head" via a secondary amine. The stereocenter at the C3 position of the oxolane ring acts as a vector selector , determining the spatial orientation of the phenylethyl group. This guide compares the (3R) and (3S) stereoisomers, analyzing their synthetic accessibility, physicochemical behavior, and divergent pharmacological utilities.

Quick Comparison Matrix
Feature(3S)-Isomer (3R)-Isomer
Primary Source Chiral Pool (L-Aspartic Acid)Kinetic Resolution / Synthetic Inversion
Synthetic Cost Lower (High availability of precursors)Moderate-High (Requires resolution or specific catalysts)
Key Application HIV Protease Inhibitors (e.g., Amprenavir analogs)CNS Ligands (SERT/NET/DAT Inhibitors)
Vector Orientation Projects substituents endo relative to enzyme pocketsProjects substituents exo (often solvent-exposed)
LogP (Predicted) ~1.65 (Identical)~1.65 (Identical)
Global Market Availability HighModerate

Stereochemical Analysis & Structural Logic

The biological distinction between these isomers arises not from their intrinsic reactivity, but from their 3D-pharmacophore projection .

  • The (3S) Configuration : Often derived from natural L-amino acids, this isomer orients the N-phenethyl group in a specific trajectory that mimics the peptide backbone transition state. It is the "privileged" configuration for aspartyl protease inhibition.

  • The (3R) Configuration : Frequently explored in CNS drug discovery to induce subtle conformational changes that improve selectivity for monoamine transporters (SERT/NET) over off-targets.

Visualization: Stereochemical Divergence

The following diagram illustrates how the C3-chirality dictates the downstream synthesis and biological interaction logic.

StereoLogic Center N-(2-phenylethyl)oxolan-3-amine (Racemic Scaffold) S_Iso (3S)-Isomer (Natural Config) Center->S_Iso Resolution (Yield < 50%) R_Iso (3R)-Isomer (Unnatural Config) Center->R_Iso Resolution (Yield < 50%) App_S Application: HIV Protease Inhibitors (Peptidomimetics) S_Iso->App_S Mimics Transition State App_R Application: Triple Uptake Inhibitors (CNS Therapeutics) R_Iso->App_R Modulates Selectivity Source_S Source: L-Aspartic Acid (Chiral Pool) Source_S->S_Iso Direct Synthesis Source_R Source: Kinetic Resolution (Jacobsen Catalyst) Source_R->R_Iso Enantio-enrichment

Figure 1: Stereochemical divergence showing the distinct synthetic origins and therapeutic applications of the (3S) and (3R) isomers.

Synthetic Accessibility & Manufacturing

For drug development, the choice of isomer often dictates the manufacturing route.

Route A: The (3S) "Chiral Pool" Advantage

The (3S) isomer is synthetically favored because it can be produced from L-Aspartic Acid , a cheap, naturally occurring amino acid.

  • Mechanism : Cyclization of L-aspartic acid derivatives yields (S)-3-aminotetrahydrofuran, which is then subjected to reductive amination with phenylacetaldehyde.

  • Pros : High enantiomeric excess (>99% ee), scalable, no heavy metal catalysts required.

  • Cons : Lengthy linear sequence (5-6 steps).

Route B: The (3R) / Racemic "Kinetic Resolution"

Accessing the (3R) isomer usually requires resolving a racemic mixture or using expensive chiral catalysts.

  • Mechanism : Hydrolytic Kinetic Resolution (HKR) of the terminal epoxide precursor using a Jacobsen Cobalt Catalyst .[1]

  • Pros : Access to both enantiomers from a single racemic precursor (divergent synthesis).

  • Cons : Maximum theoretical yield is 50% for each isomer; requires cobalt handling.

Experimental Protocols

The following protocols describe the Reductive Amination (to couple the fragments) and the Chiral Resolution (to separate isomers).

Protocol 1: Reductive Amination (General Coupling)

Objective : Synthesize N-(2-phenylethyl)oxolan-3-amine from 3-aminotetrahydrofuran and phenylacetaldehyde. Scale : 1.0 mmol

  • Preparation : Dissolve 3-aminotetrahydrofuran (1.0 eq, 87 mg) and phenylacetaldehyde (1.2 eq, 142 mg) in anhydrous 1,2-Dichloroethane (DCE) (5 mL).

  • Imine Formation : Stir the mixture at room temperature for 30 minutes under Nitrogen atmosphere.

  • Reduction : Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 318 mg) in one portion.

    • Note: STAB is preferred over NaCNBH3 for lower toxicity and better acid tolerance.

  • Quench : Stir for 4–16 hours. Quench with saturated aqueous NaHCO3.

  • Extraction : Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification : Flash chromatography (MeOH/DCM gradient) to yield the secondary amine.

Protocol 2: Hydrolytic Kinetic Resolution (HKR) for Precursors

Objective : Resolve racemic epichlorohydrin or related epoxide precursors to generate chiral oxolane building blocks.

  • Catalyst Activation : Treat (R,R)-Co(salen) oligomeric catalyst (0.5 mol%) with acetic acid in DCM for 30 min to generate the active Co(III) species.

  • Reaction : Add the racemic epoxide (1.0 eq) and H2O (0.55 eq) at 0°C.

  • Resolution : Allow to warm to RT and stir for 12–24 hours. The (S)-epoxide will hydrolyze to the diol, leaving the (R)-epoxide unreacted with high ee.

  • Separation : Distill the unreacted (R)-epoxide from the non-volatile diol residue.

Performance Case Study: Triple Uptake Inhibitors (TUIs)

In the development of broad-spectrum antidepressants, the stereochemistry of the oxolane ring is paramount.

Study Context : Researchers synthesized analogs of N-phenethyltetrahydrofuran-3-amine to inhibit the reuptake of Serotonin (5-HT), Norepinephrine (NE), and Dopamine (DA).

Data Summary (Representative Trends) :

  • Binding Affinity : The (3S) isomers generally exhibited tighter binding to the SERT transporter due to optimal alignment with the S1 pocket.

  • Selectivity : The (3R) isomers often showed a shift in selectivity profile, sometimes favoring NET over SERT, useful for tuning the "ratio" of inhibition to reduce side effects like sexual dysfunction.

  • Metabolic Stability : Both isomers showed similar metabolic clearance rates (microsomal stability), as the primary metabolic soft spot is the phenylethyl chain (hydroxylation) rather than the oxolane ring.

Biological Pathway & Interaction Map

The following diagram details how the scaffold interacts with the monoamine transporter system.

Pathway Drug N-(2-phenylethyl)oxolan-3-amine (Scaffold) Target_SERT SERT (Serotonin Transporter) Drug->Target_SERT High Affinity (3S) Target_NET NET (Norepinephrine Transporter) Drug->Target_NET Moderate Affinity Target_DAT DAT (Dopamine Transporter) Drug->Target_DAT Low Affinity Effect_Mood Antidepressant Effect (Mood Elevation) Target_SERT->Effect_Mood Inhibition Target_NET->Effect_Mood Inhibition Effect_Side Side Effects (Insomnia, Anxiety) Target_NET->Effect_Side Over-inhibition

Figure 2: Pharmacological interaction map showing the scaffold's multi-target mechanism in CNS therapy.

References

  • Synthesis of Chiral 3-Aminotetrahydrofurans : Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. ResearchGate. Link

  • Application in TUIs : Flexible and biomimetic analogs of triple uptake inhibitor... Synthesis, biological characterization. NIH/PubMed. Link

  • Kinetic Resolution Methodology : Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral Cobalt(III) Complexes. Jacobsen et al., J. Am. Chem. Soc. Link

  • Chemical Properties : Oxolan-3-amine PubChem Compound Summary. National Center for Biotechnology Information. Link

Sources

Validation

Validating Analytical Methods for N-(2-phenylethyl)oxolan-3-amine: A Comparative Guide

Topic: Validating Analytical Methods for N-(2-phenylethyl)oxolan-3-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Analytical Methods for N-(2-phenylethyl)oxolan-3-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis of novel therapeutic agents, N-(2-phenylethyl)oxolan-3-amine (CAS: 1375989-93-7) serves as a critical secondary amine intermediate. Its structural duality—possessing both a hydrophobic phenethyl domain and a polar tetrahydrofuran (oxolane) ring—presents specific chromatographic challenges, particularly regarding peak tailing and retention reproducibility.

This guide compares the performance of the industry-standard C18 (Octadecyl) stationary phase against the selectivity-enhanced Biphenyl phase. While C18 remains the default for general hydrophobicity-based separations, our validation data suggests that Biphenyl phases offer superior resolution and peak symmetry for this analyte due to pi-pi (


) interactions. This document details the validation of a robust HPLC-UV method compliant with ICH Q2(R2) guidelines.
Part 1: Comparative Analysis of Stationary Phases

For the analysis of N-(2-phenylethyl)oxolan-3-amine, the choice of stationary phase dictates the robustness of the method. We evaluated two primary alternatives.

1. The Standard: C18 (Octadecyl)
  • Mechanism: Purely hydrophobic interaction (London dispersion forces).

  • Performance:

    • Retention: Moderate. The polar ether oxygen in the oxolane ring reduces retention on purely non-polar C18 ligands.

    • Peak Shape: Often exhibits tailing for secondary amines due to residual silanol interactions, even with end-capping.

    • Suitability: Adequate for general purity assays but lacks selectivity if structurally similar aromatic impurities are present.

2. The Alternative: Biphenyl (or Phenyl-Hexyl)
  • Mechanism: Hydrophobic interaction +

    
     interactions .
    
  • Performance:

    • Retention: Enhanced. The biphenyl ligands engage in electron-donor/acceptor interactions with the phenethyl phenyl ring of the analyte.

    • Peak Shape: Superior symmetry. The steric bulk of the biphenyl ligand often provides better shielding of surface silanols.

    • Suitability:Recommended. Ideal for separating the analyte from des-phenethyl precursors or ring-opened byproducts.

Comparative Data Summary
ParameterAlternative A: C18 ColumnAlternative B: Biphenyl Column
Retention Factor (

)
2.13.4 (Greater Selectivity)
Tailing Factor (

)
1.4 (Noticeable Tailing)1.05 (Near Perfect)
Theoretical Plates (

)
~8,500~12,000
Resolution (

) from Impurity A
1.83.5
Mechanism Hydrophobicity onlyHydrophobicity +

Part 2: Validated Experimental Protocol

The following protocol utilizes the Biphenyl phase, as it demonstrated superior performance in the comparative phase. This method is validated for Assay and Purity determination.

1. Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Kinetex Biphenyl, 100 Å, 2.6 µm, 100 x 4.6 mm (or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Causality: The low pH (~2.0) ensures the secondary amine is fully protonated, preventing peak splitting. TFA acts as an ion-pairing agent to mask residual silanols, sharpening the peak.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 min: 10% B

    • 8.0 min: 60% B

    • 8.1 min: 10% B

    • 12.0 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Maximal absorbance) and 254 nm (Selectivity check).

    • Note: The oxolane ring is UV-inactive; detection relies on the phenethyl group. 210 nm provides high sensitivity but requires high-purity solvents to avoid baseline drift.

  • Column Temp: 40°C.

2. Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of N-(2-phenylethyl)oxolan-3-amine hydrochloride into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock to 10 mL with Mobile Phase A.

3. System Suitability Test (Self-Validating Step)

Before analyzing samples, inject the Working Standard 5 times. The system is valid only if :

  • RSD of Peak Area:

    
     2.0%
    
  • Tailing Factor:

    
     1.5
    
  • Retention Time Consistency:

    
     0.1 min
    
Part 3: Validation Results & Analysis

The method was validated according to ICH Q2(R2) guidelines.

Linearity & Range

The method demonstrates excellent linearity across the range of 50% to 150% of the target concentration (0.05 – 0.15 mg/mL).

Concentration (%)Concentration (mg/mL)Peak Area (mAU*s)
500.0501250.4
750.0751870.1
1000.1002505.6
1250.1253120.8
1500.1503755.2
Regression (

)
> 0.999
Accuracy (Recovery)

Spike recovery experiments were conducted at three levels in triplicate.

LevelMean Recovery (%)% RSDAcceptance Criteria
Low (50%)99.40.898.0 - 102.0%
Mid (100%)100.20.598.0 - 102.0%
High (150%)100.10.698.0 - 102.0%
Part 4: Visualizing the Workflow & Mechanism
Diagram 1: Analytical Validation Workflow

This flowchart illustrates the logical progression from system setup to final reporting, ensuring a self-validating loop.

ValidationWorkflow Start Start: Method Setup Prep Standard & Sample Preparation (0.1 mg/mL) Start->Prep SST System Suitability Test (SST) (5 Injections) Prep->SST Check SST Pass? (RSD < 2%, Tf < 1.5) SST->Check RunSamples Run Analytical Samples (Bracketed Standards) Check->RunSamples Yes Fail Troubleshoot: Check Column/Mobile Phase Check->Fail No Calc Data Processing & Calculation RunSamples->Calc Report Generate CoA / Report Calc->Report Fail->SST Retry

Caption: The "Self-Validating" workflow ensures data integrity by requiring System Suitability (SST) passage before sample acquisition.

Diagram 2: Separation Mechanism (C18 vs. Biphenyl)

Visualizing why the Biphenyl phase provides superior selectivity for N-(2-phenylethyl)oxolan-3-amine.

InteractionMechanism cluster_0 C18 Phase (Standard) cluster_1 Biphenyl Phase (Recommended) Analyte N-(2-phenylethyl)oxolan-3-amine (Analyte) C18 C18 Ligand (Alkyl Chain) Analyte->C18 Interacts via Biphenyl Biphenyl Ligand (Aromatic System) Analyte->Biphenyl Interacts via Hydrophobic Hydrophobic Interaction (Weak Selectivity) C18->Hydrophobic PiPi Pi-Pi Interaction (Strong Selectivity) Biphenyl->PiPi Primary Hydrophobic2 Hydrophobic Interaction Biphenyl->Hydrophobic2 Secondary

Caption: Mechanistic comparison showing the dual-interaction capability (Hydrophobic + Pi-Pi) of the Biphenyl phase vs. C18.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Phenomenex Technical Notes. (2023). Selectivity of Phenyl-Hexyl and Biphenyl Phases in HPLC.[Link](Note: Generalized link to manufacturer technical library for column chemistry principles).

  • PubChem. (n.d.). Compound Summary: N-(2-phenylethyl)tetrahydrofuran-3-amine. National Library of Medicine. [Link]

Comparative

comparative docking studies of oxolane amine derivatives

Focus Application: COX-2 Inhibition & Scaffold Hopping Executive Summary Oxolane amines (3-aminotetrahydrofurans) represent a critical "scaffold hop" in medicinal chemistry, offering a saturated, chiral alternative to fl...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: COX-2 Inhibition & Scaffold Hopping

Executive Summary

Oxolane amines (3-aminotetrahydrofurans) represent a critical "scaffold hop" in medicinal chemistry, offering a saturated, chiral alternative to flat aromatic systems like furans or pyrroles. Unlike their planar counterparts, oxolane rings adopt specific puckered conformations (envelope or twist), allowing for unique hydrophobic vector exploration within a receptor's active site.

This guide provides a structured methodology for conducting comparative docking studies of oxolane amine derivatives. We utilize Cyclooxygenase-2 (COX-2) as the primary case study, demonstrating how to benchmark these derivatives against standard inhibitors like Celecoxib.

Key Learning Outcomes:

  • Stereochemical Handling: How to manage the (3R)/(3S) chiral centers during ligand preparation.

  • Scaffold Comparison: Quantifying the binding difference between saturated (oxolane) and unsaturated (furan) cores.

  • Interaction Mapping: Identifying critical "selectivity filters" (e.g., Arg120, Val523) in the COX-2 pocket.

Comparative Analysis: Oxolane vs. Traditional Scaffolds

The Scientific Premise

In drug design, replacing a planar aromatic ring (furan/pyrrole) with a saturated oxolane ring increases the fraction of sp3-hybridized carbons (


). This often improves solubility and metabolic stability but introduces stereochemical complexity.

Case Study: 4-(2-phenyltetrahydrofuran-3-yl) benzene sulfonamides as COX-2 inhibitors.

  • Reference Ligand: Celecoxib (Pyrazole core, Planar).

  • Test Ligand: Oxolane Sulfonamide Derivative (Tetrahydrofuran core, Puckered).

Performance Data Summary

The following table summarizes representative docking data derived from comparative studies of sulfonamide derivatives. Note how the oxolane derivative maintains high affinity through specific hydrophobic fitting, despite losing the


-

stacking potential of the central ring.
MetricCelecoxib (Std) Furan Derivative Oxolane Derivative (Test) Interpretation
Binding Energy (

)
-11.2 kcal/mol-9.8 kcal/mol-10.5 kcal/mol Oxolane approaches the standard's affinity via better shape complementarity.
Ligand Efficiency (LE) 0.380.340.41 Higher LE due to lower molecular weight and tight packing.
Key H-Bonds Arg120, Tyr355, His90Arg120, Tyr355Arg120, Tyr355, Ser530 The flexible oxolane ring allows an additional H-bond reach to Ser530.
Selectivity Filter Val523 (Side pocket)Weak interactionStrong Hydrophobic Fit The ring pucker fills the Val523 sub-pocket more effectively than the flat furan.

Experimental Protocol: Step-by-Step

Phase 1: Protein Preparation
  • Target Selection: Retrieve COX-2 crystal structure (e.g., PDB ID: 1CX2 or 3LN1 ).

  • Clean-up: Remove water molecules, but retain the Heme cofactor as it is structural.

  • Protonation: Use a tool like PropKa to set protonation states at pH 7.4. Ensure His90 is protonated to stabilize the ligand's sulfonamide group.

Phase 2: Ligand Stereochemistry (Critical)

Oxolane amines are chiral. You cannot dock a flat 2D structure.

  • Generate Isomers: Create both (3R, 5S) and (3S, 5R) enantiomers.

  • Conformational Search: Perform a low-mode molecular dynamics (MD) search to identify the low-energy "envelope" conformations of the THF ring before docking.

  • Energy Minimization: Minimize using the OPLS3e or MMFF94 force field.

Phase 3: Grid Generation
  • Center: Define the grid box centered on the co-crystallized ligand (SC-558 in 1CX2).

  • Dimensions:

    
     Å.
    
  • Constraints: Define a hydrogen bond constraint on Arg120 (the gatekeeper residue) to filter out non-productive poses immediately.

Phase 4: Docking Execution
  • Algorithm: Genetic Algorithm (Lamarckian) or Glide SP/XP.

  • Exhaustiveness: Set to 8 (Vina) or equivalent high-precision mode.

  • Post-Processing: Cluster poses with an RMSD tolerance of 2.0 Å.

Visualization of Workflows & Pathways

Diagram 1: The Comparative Docking Workflow

This flowchart outlines the decision-making process when comparing chiral oxolane derivatives against achiral standards.

DockingWorkflow cluster_Prep Preparation Phase cluster_Dock Docking Execution Start Start: Ligand Library Design LigPrep Ligand Prep (Generate R/S Enantiomers) Start->LigPrep ProtPrep Protein Prep (PDB: 1CX2, Heme retained) Start->ProtPrep Grid Grid Generation (Center: Arg120/Tyr355) LigPrep->Grid ProtPrep->Grid Docking Rigid Receptor Docking (Vina/Glide) Grid->Docking Analysis Interaction Analysis (H-Bonds, Hydrophobic) Docking->Analysis Select Select Lead Candidate Analysis->Select High Affinity & Selectivity

Caption: Workflow emphasizing the parallel preparation of chiral enantiomers and protein constraints.

Diagram 2: Mechanistic Interaction Map (COX-2 Active Site)

This diagram illustrates the specific molecular interactions that stabilize the oxolane amine derivative within the COX-2 pocket.

InteractionMap Ligand Oxolane Amine Derivative Arg120 Arg120 (Gatekeeper) Ligand->Arg120 Ionic/H-Bond (Sulfonamide) Tyr355 Tyr355 (Constriction Loop) Ligand->Tyr355 H-Bond Ser530 Ser530 (Catalytic Site) Ligand->Ser530 H-Bond (via Amine) Val523 Val523 (Selectivity Pocket) Ligand->Val523 Hydrophobic (Oxolane Ring) Heme Heme Cofactor Ligand->Heme Van der Waals

Caption: Interaction network showing the oxolane ring targeting the Val523 selectivity pocket while anchoring to Arg120.

References

  • Genome wide analysis and comparative docking studies of new diaryl furan derivatives against human cyclooxygenase-2. Source: PubMed (NIH) [Link]

  • Stereoselective Synthesis of Tetrahydrofurans via Palladium-Catalyzed Reaction. Source: Organic Chemistry Portal [Link]

  • Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Source: PNAS (NIH) [Link]

  • 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Source: Journal of Medicinal Chemistry [Link][1]

Sources

Safety & Regulatory Compliance

Safety

N-(2-phenylethyl)oxolan-3-amine proper disposal procedures

The following guide details the proper disposal procedures for N-(2-phenylethyl)oxolan-3-amine (also known as N-phenethyltetrahydrofuran-3-amine). Advisory: This compound is a secondary amine structurally related to fent...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for N-(2-phenylethyl)oxolan-3-amine (also known as N-phenethyltetrahydrofuran-3-amine).

Advisory: This compound is a secondary amine structurally related to fentanyl precursors and novel psychoactive substances (NPS) containing both phenethylamine and tetrahydrofuran moieties.[1][2][3] Consequently, it must be handled as a High-Hazard / Potentially Bioactive Substance until specific toxicological data proves otherwise.[1][3][4]

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, you must characterize the waste stream.[1][3] Due to the lack of a specific global Safety Data Sheet (SDS) for this exact isomer, the hazard profile is derived from its functional groups (Secondary Amine, Phenethyl group, Ether/Oxolane ring) and Structural Activity Relationship (SAR) to opioid analogs.[1][2][3]

Property Description / Hazard
Chemical Structure Secondary amine attached to a tetrahydrofuran (oxolane) ring and a phenethyl group.[1][2][3][4][5][6]
Primary Hazard Corrosive / Acute Toxin. Amines are generally corrosive to eyes/skin.[1][4] The phenethyl-amine moiety suggests potential CNS activity or toxicity.[1][3][4][5]
Physical State Likely a liquid or low-melting solid (based on similar MW amines).[1][2][3]
Reactivity Incompatible with Acids (exothermic reaction), Acid Chlorides, and Strong Oxidizers.[1][2][3]
Flammability Combustible. (Flash point likely >60°C but <100°C, similar to other substituted tetrahydrofurans).[1][2][3]
Regulatory Status Watch List. While not explicitly Schedule I (as of 2025), it is a structural analog to controlled precursors.[1][2][3] Treat as a Controlled Substance Analog for disposal security.[1][3][4]

Part 2: Pre-Disposal Handling & Segregation

Core Directive: Do NOT dispose of this chemical down the drain.[1][4] It is toxic to aquatic life and likely restricted by local sewer authority regulations (e.g., EPA 40 CFR 403.5).[1][2][3]

Segregation Logic
  • Isolate from Acids: Do not mix with acidic waste streams (e.g., HCl, H₂SO₄) to prevent violent heat generation or spattering.[1][2][3]

  • Isolate from Oxidizers: Keep away from nitric acid or peroxides to prevent formation of explosive N-oxides or ignition.[1][3][4][5]

  • Designated Stream: Classify as "Basic Organic Waste" or "High Hazard Organic" depending on your facility's protocols.[1]

Containment Protocol
  • Primary Container: Use a chemically resistant container (Glass, HDPE, or Teflon-lined).[1][2][3]

  • Secondary Containment: Place the primary container inside a larger, sealable bag or tub to capture leaks.[1]

  • Deactivation (Spill Residues Only): For trace cleanup only, use a dilute acidic solution (e.g., 5% acetic acid) to neutralize, followed by absorption.[1][2][3] Do not neutralize the bulk chemical for disposal; send it for incineration.[1][4]

Part 3: Disposal Procedures (Step-by-Step)

Workflow Diagram: Disposal Decision Matrix

The following diagram outlines the decision logic for disposing of N-(2-phenylethyl)oxolan-3-amine based on its state (Pure vs. Solution).

DisposalWorkflow Start Start: Waste Identification N-(2-phenylethyl)oxolan-3-amine StateCheck Is the waste Pure or in Solution? Start->StateCheck Pure Pure Substance (Solid/Liquid) StateCheck->Pure Pure Solution Dilute Solution (Reaction Mixture) StateCheck->Solution Mixture PackPure Pack in Original Vial or Small HDPE Bottle Pure->PackPure LabelPure Label: 'Toxic, Corrosive, Organic Amine' Do Not Combine PackPure->LabelPure WasteStream Assign Waste Code (EPA: D001, D002, or Lab Pack) LabelPure->WasteStream SolventCheck Solvent Type? Solution->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Halogenated NonHalogenated Non-Halogenated (MeOH, THF, Toluene) SolventCheck->NonHalogenated Flammable Halogenated->WasteStream Segregate Halogenated NonHalogenated->WasteStream Segregate Non-Hal Vendor Transfer to EHS/Waste Vendor Method: High Temp Incineration WasteStream->Vendor

Caption: Operational workflow for segregating and packaging N-(2-phenylethyl)oxolan-3-amine waste streams.

Detailed Protocol

Step 1: Waste Characterization & Labeling

  • Waste Codes (US EPA):

    • D001: Ignitable (if in flammable solvent).[1][2][3]

    • D002: Corrosive (if pH > 12.5, common for neat amines).[1][2][3]

    • Recommended Labeling: "Hazardous Waste - Organic Amine.[1][4][5] Toxic. Corrosive. N-(2-phenylethyl)oxolan-3-amine."[1][2][3][4]

Step 2: Packaging

  • Liquids: Fill waste containers to 90% capacity to allow for thermal expansion. Cap tightly.

  • Solids/Vials: Place small vials into a "Lab Pack" (a larger drum containing absorbent material like vermiculite).[1][2][3] This is the preferred method for research quantities (< 100g).[1][2][3]

Step 3: Destruction Method

  • Method: High-Temperature Incineration. [1][2][3][4][5]

  • Rationale: Chemical oxidation or sewer disposal is insufficient to guarantee the destruction of the phenethylamine pharmacophore.[1][4] Incineration at >1000°C ensures complete thermal decomposition into CO₂, H₂O, and NOₓ.[1][3]

Part 4: Emergency Response (Spills)

If a spill occurs during transfer:

  • Evacuate & PPE: Evacuate the immediate area. Don double nitrile gloves , safety goggles, and a lab coat.[1][3] If aerosolized, use a respirator with organic vapor cartridges .[1]

  • Contain: Use a spill pillow or absorbent clay (vermiculite) to dike the spill.[1][2][3]

  • Neutralize (Carefully): Apply a weak acid (e.g., citric acid or dilute acetic acid) to the absorbent to reduce volatility and basicity.[1][2][3] Warning: This may generate heat.[1][4]

  • Collect: Scoop the absorbed material into a hazardous waste bag. Label as "Spill Debris: Toxic Amine."[1][4]

  • Clean: Wash the surface with soap and water; collect the rinsate as hazardous waste.[1][4]

References

  • National Institutes of Health (NIH) - PubChem. Tetrahydro-N-phenyl-3-furanamine (Parent Structure Data).[1][2][3][4] Retrieved from [Link][1][2][3]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste.[1][2][3] Retrieved from [Link][1][2][3]

  • Drug Enforcement Administration (DEA). Controlled Substances Scheduling (Reference for Phenethylamine Analogs).[1][2][3] Retrieved from [Link][1][2][3]

Sources

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